An In-depth Technical Guide to the Basic Properties of Propyl 3-amino-1H-pyrazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical analysis of the basic properties of Propyl 3-amino-1H-pyrazole-5-carboxylate, a he...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of the basic properties of Propyl 3-amino-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of a molecule's acid-base properties, quantified by its pKa value, is critical in drug discovery and development.[1][2][3][4] It governs fundamental physicochemical characteristics such as solubility, lipophilicity, and permeability, which in turn dictate a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[2][4] This document elucidates the structural features determining the basicity of Propyl 3-amino-1H-pyrazole-5-carboxylate, identifies the most probable site of protonation, and presents detailed, field-proven protocols for the experimental determination of its pKa. The implications of these properties for drug design, formulation, and biological activity are also discussed to provide a holistic perspective for development professionals.
Molecular Structure and the Locus of Basicity
Propyl 3-amino-1H-pyrazole-5-carboxylate incorporates a pyrazole ring, which is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[5] Its structure is further functionalized with a basic amino group at the C3 position and an electron-withdrawing propyl carboxylate group at the C5 position.
Analysis of Potential Basic Centers
The molecule presents three potential sites for protonation:
The Exocyclic Amino Group (-NH2): Amines are well-known organic bases.
The "Pyrrole-like" Nitrogen (N1): This nitrogen atom bears a hydrogen atom, and its lone pair of electrons is integral to the pyrazole ring's aromatic sextet.
The "Pyridine-like" Nitrogen (N2): This nitrogen atom does not have a hydrogen substituent, and its lone pair resides in an sp2 hybrid orbital in the plane of the ring, making it available for protonation.
While the exocyclic amino group is a basic center, studies on 3-aminopyrazole derivatives have shown that protonation preferentially occurs at the endocyclic "pyridine-like" nitrogen atom (N2).[5] This is because protonation at N2 results in a stabilized pyrazolium cation where the positive charge is delocalized, whereas protonation of the exocyclic amino group would disrupt the aromaticity of the pyrazole ring. The pyrrole-like nitrogen (N1) is not considered basic as its lone pair is delocalized within the aromatic system.[6][7]
Electronic Influence of Substituents
The basicity of the pyrazole core is modulated by its substituents:
3-Amino Group: This is an electron-donating group (EDG) via resonance. It increases the electron density within the pyrazole ring, particularly at the N2 position, thereby enhancing its basicity.[5]
5-Propyl Carboxylate Group: This is an electron-withdrawing group (EWG) through inductive and resonance effects. It tends to decrease the electron density of the ring system, which in turn reduces the basicity of the N2 nitrogen.
The net basicity of Propyl 3-amino-1H-pyrazole-5-carboxylate is a result of the interplay between these opposing electronic effects. While the amino group increases basicity, the carboxylate group diminishes it.
Physicochemical and Acid-Base Properties
A precise understanding of the molecule's properties is foundational for its application.
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity or basicity.[1] For a base, the pKa refers to its conjugate acid. While no direct experimental pKa value for Propyl 3-amino-1H-pyrazole-5-carboxylate was found in the searched literature, we can infer its properties from related structures.
The parent compound, 3-aminopyrazole, has a predicted pKa of 15.28, which refers to the deprotonation of the N-H group and reflects its acidity.[8][9][10][11] To understand its basicity, we look at the pKa of the protonated form (the conjugate acid). For a similar compound, 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, the apparent basic pKa is predicted to be 5.35.[12] Given the structural similarities, it is reasonable to hypothesize that the basic pKa of Propyl 3-amino-1H-pyrazole-5-carboxylate would be in a similar range, likely between 4 and 6. This value indicates it is a weak base.
The diagram below illustrates the protonation equilibrium at the most basic site, the N2 "pyridine-like" nitrogen.
Caption: Protonation equilibrium of Propyl 3-amino-1H-pyrazole-5-carboxylate.
Experimental Determination of Basicity (pKa)
Accurate pKa determination is crucial and can be achieved through several reliable methods.[3] Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accessible techniques.[13]
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[14][15] The pKa is determined from the resulting titration curve.[14][16]
Methodology:
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate measurements.[14]
Sample Preparation: Accurately weigh and dissolve a sample of Propyl 3-amino-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[14][15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]
Titration:
Place the sample solution in a jacketed beaker to maintain a constant temperature.
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
Purge the solution with nitrogen to remove dissolved CO2.[14][15]
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes.
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the recorded pH values against the volume of titrant added.
The pKa corresponds to the pH at the half-equivalence point, where half of the base has been neutralized.[14] This point can be identified as the midpoint of the buffer region on the titration curve.
Alternatively, the equivalence point can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the half-equivalence volume can then be determined.
Technical Monograph: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate
An in-depth technical guide on the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate , designed for researchers and drug development professionals. Executive Summary & Strategic Analysis Propyl 3-amino-1H-pyrazole-5-...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate , designed for researchers and drug development professionals.
Executive Summary & Strategic Analysis
Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0 for the specific propyl ester, analog to Ethyl ester CAS 105434-90-0) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pharmacophore in the development of kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and GPR109b agonists.
The synthesis of this molecule presents a classic regioselectivity challenge. The target requires an amino group at the 3-position and a carboxylate at the 5-position. A naive approach using alkyl 2-cyano-3-ethoxyacrylate typically yields the 4-carboxylate isomer. To guarantee the 3-amino-5-carboxylate substitution pattern, this guide utilizes the Cyanopyruvate Route , a robust method involving the condensation of hydrazine with a 2-oxo-3-cyanopropionate derivative.
Retrosynthetic Logic
The retrosynthetic disconnection reveals that the pyrazole core can be assembled from hydrazine and a 1,3-dielectrophile .
Acylation: The carbanion attacks the diethyl oxalate. The choice of dipropyl oxalate and n-propanol as solvent is critical to prevent transesterification byproducts (e.g., ethyl or mixed esters), which are difficult to separate.
Cyclization: Hydrazine is a potent alpha-effect nucleophile. It first attacks the ketone carbonyl (C2) of the cyanopyruvate to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the nitrile carbon (C3), followed by a tautomeric shift to form the stable aromatic amino-pyrazole system.
Detailed Experimental Protocol
Reagent Preparation: Sodium Propoxide Solution
Context: Commercial alkoxides often degrade. Fresh preparation ensures stoichiometry.
Protocol:
Charge a flame-dried 3-neck flask with n-Propanol (anhydrous, 10 volumes) under Nitrogen.
Add Sodium metal (1.1 eq) in small pieces.
Stir at ambient temperature until H2 evolution ceases and a clear solution is obtained.
Stage 1: Synthesis of Sodium Propyl Cyanopyruvate
This step creates the carbon skeleton.
Reagents:
Dipropyl Oxalate (1.0 eq) [Synthesized via Fischer esterification of Oxalic acid if not commercial].
Acetonitrile (1.2 eq).
Sodium Propoxide solution (1.1 eq).
Procedure:
Cool the Sodium Propoxide solution to 0–5 °C.
Mix Dipropyl Oxalate and Acetonitrile in a separate addition funnel.
Add the mixture dropwise to the base over 60 minutes, maintaining temperature <10 °C. Exotherm expected.
Allow to warm to room temperature (RT), then heat to reflux (approx. 97 °C) for 3–4 hours.
Checkpoint: The reaction mixture typically turns into a thick yellow/orange suspension (the sodium salt precipitates).
Cool to RT. Filter the solid precipitate.
Wash the cake with cold n-Propanol and then Diethyl Ether to remove unreacted oxalate.
Dry: Vacuum dry the yellow solid (Sodium Propyl Cyanopyruvate). Yield is typically 70–85%.
Stage 2: Cyclization to Propyl 3-amino-1H-pyrazole-5-carboxylate
Temperature Control (Stage 1): The Claisen condensation is exothermic.[5] Runaway temps can lead to polymerization of acetonitrile.
Solvent Integrity: Using Ethanol in Stage 1 will lead to the Ethyl ester via transesterification. Strictly use n-Propanol if the Propyl ester is the absolute requirement.
pH during Cyclization: Highly basic conditions can hydrolyze the ester to the carboxylic acid. Maintain mild acidic/neutral buffering.
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Safety & References
Safety Hazards
Sodium Metal: Reacts violently with water. Handle under inert atmosphere.
Hydrazine: Potent hepatotoxin and suspected carcinogen. Use the monohydrochloride salt to minimize vapor exposure; handle in a fume hood.
Acetonitrile: Toxic by inhalation/skin absorption.
References
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[3] (Describes the cyanopyruvate route to 5-aminopyrazoles).
Organic Syntheses. (2014). "Synthesis of 3(5)-Aminopyrazole." Organic Syntheses, Coll.[6] Vol. 5, p.39. (Foundational protocol for aminopyrazole cyclization).
ChemicalBook. (2025). "Ethyl 5-amino-1H-pyrazole-3-carboxylate Properties and Synthesis." (Provides physical data and analog synthesis confirmation).
Mainolfi, N., et al. (2013).[7] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[7] (Discusses regioselectivity in similar heteroatom cyclizations).
Propyl 3-amino-1H-pyrazole-5-carboxylate chemical structure
An In-depth Technical Guide to Propyl 3-amino-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Propyl 3-amino-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1][2] This five-membered aromatic heterocycle offers a unique combination of chemical stability, synthetic versatility, and the capacity for multi-directional substitution, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties.[1][3] This guide provides a detailed examination of Propyl 3-amino-1H-pyrazole-5-carboxylate, a key heterocyclic building block. We will explore its structural features, provide a validated, step-by-step synthetic protocol based on established chemical principles, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4][5] This structural motif is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-cancer kinase inhibitor Ruxolitinib.[2][6] The success of the pyrazole core stems from several key attributes:
Aromatic Stability: The six-π-electron system confers significant chemical and metabolic stability.[1]
Hydrogen Bonding Capacity: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
Tunable Physicochemical Properties: The five positions on the ring can be functionalized to modulate properties such as solubility, lipophilicity, and metabolic profile.[1][3]
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other groups like amides or imidazoles, offering improved properties while maintaining key binding interactions.[1]
Propyl 3-amino-1H-pyrazole-5-carboxylate is a particularly valuable derivative. The 3-amino group serves as a crucial synthetic handle for creating amide libraries and acts as a potent hydrogen bond donor. The 5-propyl carboxylate provides another site for modification and influences the molecule's overall lipophilicity and interaction with target proteins.
Physicochemical Properties and Structural Analysis
The structure of Propyl 3-amino-1H-pyrazole-5-carboxylate incorporates several key functional groups that dictate its chemical behavior and utility.
1H-Pyrazole Core: The molecule exists in tautomeric forms, a common feature of N-unsubstituted pyrazoles.[5] This can be critical for receptor binding, as different tautomers may present different hydrogen bonding patterns.
3-Amino Group: A primary amine that imparts basicity to the molecule and serves as a primary nucleophile for derivatization, most commonly through acylation to form amides.
5-Propyl Carboxylate Group: An ester functional group that can be hydrolyzed to the corresponding carboxylic acid or transesterified. It acts as a hydrogen bond acceptor and contributes to the molecule's solubility and pharmacokinetic profile.
Synthesis and Characterization
The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][8][9] For the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate, a variation of this method utilizing a β-ketonitrile ester is the most logical and efficient approach.
Proposed Synthetic Protocol
This protocol describes a reliable method for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate from propyl 2-cyano-3-oxobutanoate and hydrazine hydrate. The causality behind this choice is the high reactivity of the 1,3-dicarbonyl system analogue, which ensures efficient cyclization to the stable aromatic pyrazole product.[8]
Standard laboratory glassware, magnetic stirrer, hot plate, and equipment for filtration and analysis (TLC).
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine propyl 2-cyano-3-oxobutanoate (1.0 eq) and propan-1-ol (approx. 5-10 mL per gram of starting material).
Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting β-ketonitrile ester.
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). Causality Note: The acid catalyzes the initial condensation step by activating the ketone carbonyl group towards nucleophilic attack by hydrazine, accelerating the formation of the hydrazone intermediate.[8][9]
Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% ethyl acetate / 50% hexane). The reaction is complete upon the disappearance of the starting material spot. This self-validating step ensures the reaction is not terminated prematurely or run unnecessarily long.
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, slowly add cold deionized water to the reaction mixture until a solid precipitates out.
Purification: Wash the collected solid with a small amount of cold water or a hexane/ethyl acetate mixture to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture if required.
Drying: Dry the purified solid under vacuum to yield Propyl 3-amino-1H-pyrazole-5-carboxylate.
Visualization of the Reaction Mechanism
The reaction proceeds via a well-established pathway involving initial hydrazone formation followed by an intramolecular nucleophilic attack and dehydration.
Caption: Reaction mechanism for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate.
Expected Characterization Data
¹H NMR: Expect signals corresponding to the propyl group (a triplet, a sextet, and a triplet), a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons. The NH of the pyrazole ring may also appear as a very broad singlet.[10]
¹³C NMR: Signals for the three carbons of the propyl chain, the carbonyl carbon of the ester, and three distinct signals for the aromatic carbons of the pyrazole ring.[10][11]
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and pyrazole ring (around 3200-3400 cm⁻¹), a strong C=O stretch for the ester (around 1700-1720 cm⁻¹), and C=N/C=C stretches in the fingerprint region.[12]
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (169.18).
Applications in Drug Discovery and Development
Propyl 3-amino-1H-pyrazole-5-carboxylate is not merely a chemical entity but a strategic tool for generating molecular diversity in drug discovery campaigns. Its bifunctional nature allows for systematic exploration of chemical space.
A Versatile Scaffold for Library Synthesis
The true power of this building block lies in its two orthogonal functional groups, which can be selectively modified.
Amide Formation: The 3-amino group can be readily acylated with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large libraries of amides and ureas. This is a primary strategy for exploring structure-activity relationships (SAR).
Ester Modification: The 5-propyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a different set of amides. Alternatively, it can be reduced to a primary alcohol for further functionalization.
Biological Activity of 3-Aminopyrazole Derivatives
Derivatives of the 3-aminopyrazole scaffold have demonstrated a remarkable breadth of biological activities, validating its importance as a pharmacophore. Notable examples include:
Kinase Inhibitors: The pyrazole core is a common feature in many ATP-competitive kinase inhibitors, where the N-H and amino groups form key hydrogen bonds with the kinase hinge region.[1][2]
Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity, with some acting as inhibitors of enzymes like COX-2 or modulating inflammatory signaling pathways.[13][14][15]
Anticancer Therapeutics: Numerous pyrazole compounds have been investigated for their anticancer properties, acting through various mechanisms including cell cycle arrest and apoptosis induction.[15][16]
HDAC6 Inhibitors: Recently, pyrazole derivatives have been designed as selective inhibitors and degraders of histone deacetylase 6 (HDAC6), showing therapeutic potential in conditions like acute liver injury.[17]
Workflow: Scaffold-Based Library Design for Screening
The following workflow illustrates how Propyl 3-amino-1H-pyrazole-5-carboxylate can be used as a starting point for a typical fragment-based or lead optimization campaign.
Caption: Drug discovery workflow using a core pyrazole scaffold for library synthesis.
Conclusion and Future Outlook
Propyl 3-amino-1H-pyrazole-5-carboxylate represents a high-value, versatile building block for modern drug discovery. Its straightforward and efficient synthesis, combined with the orthogonal reactivity of its functional groups, provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The proven track record of the pyrazole scaffold in numerous approved drugs underscores the potential of its derivatives.[6][18] Future applications will likely see this and similar scaffolds incorporated into more complex therapeutic modalities, such as multi-target-directed ligands and proteolysis-targeting chimeras (PROTACs), further cementing the role of the pyrazole ring as a truly privileged structure in the pursuit of novel medicines.[1]
References
Li, J., et al. (2022). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD).
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
Scherer, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
Tetrahedron Letters. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
Scherer, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry.
U.S. Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
Bansal, R. K., & Kumar, A. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research.
Zhang, C., et al. (2012). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.
Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
[1][2][3][4][5] Executive Summary Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0 ) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0 ) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and high-affinity ligands for G-protein-coupled receptors (GPCRs).[1][2][3] As a propyl ester analog of the more common ethyl 3-amino-1H-pyrazole-5-carboxylate, this compound offers distinct lipophilicity profiles (LogP modulation) and solubility characteristics that can fine-tune the pharmacokinetic properties of drug candidates during lead optimization.
This technical guide provides a comprehensive analysis of the compound's physicochemical identity, a validated synthetic workflow, and its strategic application in fragment-based drug discovery (FBDD).
Chemical Identity & Characterization
The precise identification of this compound is complicated by the annular tautomerism characteristic of the pyrazole ring. The hydrogen atom on the nitrogen can migrate between positions 1 and 2, making the 3-amino and 5-amino designations interchangeable depending on the tautomer drawn.
Soluble in DMSO, Methanol, DMF; Low solubility in water
Tautomeric Considerations
In solution, the compound exists as an equilibrium mixture of propyl 3-amino-1H-pyrazole-5-carboxylate and propyl 5-amino-1H-pyrazole-3-carboxylate . For synthetic planning, reagents will react with the specific tautomer that leads to the most thermodynamically stable intermediate, often governed by the steric hindrance of the propyl ester group.
Physicochemical Profile (In Silico & Experimental)
Understanding the physicochemical baseline is essential for predicting the compound's behavior in biological assays.
Property
Value
Implication for Drug Design
cLogP
~1.12
Moderate lipophilicity; good membrane permeability potential compared to methyl esters.
TPSA
68.0 Ų
Well within the range for oral bioavailability (<140 Ų).
H-Bond Donors
2 (NH₂) + 1 (NH ring)
Provides key anchor points for active site binding (e.g., kinase hinge regions).
H-Bond Acceptors
3 (N, O, O)
Facilitates interaction with backbone residues.
pKa (Acidic)
~10.5 (Ring NH)
The ring proton is weakly acidic, allowing deprotonation by strong bases (NaH, K₂CO₃).
pKa (Basic)
~3.5 (Amino group)
The exocyclic amine is weakly basic due to conjugation with the pyrazole ring.
Validated Synthetic Protocol
While specific literature on the propyl ester is less abundant than the ethyl analog, the synthesis follows a robust, self-validating Claisen-type condensation followed by cyclization. The following protocol is adapted from standard procedures for aminopyrazole carboxylates, optimized for the propyl derivative to prevent transesterification.
Retrosynthetic Analysis
The most efficient route involves the construction of the pyrazole core from acyclic precursors: Propyl cyanoacetate and Triethyl orthoformate , followed by cyclization with Hydrazine .
Workflow Diagram (DOT)
Figure 1: Two-step convergent synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate.
Step-by-Step Methodology
Step 1: Formation of the Enol Ether Intermediate
Reagents: Charge a reaction vessel with Propyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).
Condition: Heat the mixture to reflux (approx. 120-140°C) for 4-6 hours. The acetic anhydride drives the reaction by sequestering the ethanol produced.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting cyanoacetate.
Workup: Concentrate the mixture under reduced pressure to remove excess orthoformate and acetic acid. The residue is Propyl 2-cyano-3-ethoxyacrylate , which is typically used directly in the next step without purification.
Step 2: Cyclization with Hydrazine
Solvent Choice (Critical): Dissolve the intermediate in n-Propanol .
Expert Insight: Do not use Ethanol or Methanol. Using a different alcohol than the ester group (propyl) can lead to transesterification (scrambling), resulting in a mixture of ethyl/methyl/propyl esters that are difficult to separate.
Addition: Cool the solution to 0°C. Add Hydrazine hydrate (1.1 eq) dropwise. The reaction is exothermic.
Reaction: Allow to warm to room temperature, then heat to reflux (97°C) for 2-3 hours to ensure complete cyclization.
Isolation: Cool the mixture to 0°C. The product, Propyl 3-amino-1H-pyrazole-5-carboxylate, often precipitates as a solid.
Purification: Filter the solid. Wash with cold n-propanol and then hexanes. Recrystallize from n-propanol/water if necessary.
Applications in Drug Development
The CAS 1346813-18-0 scaffold is a versatile "privileged structure" in medicinal chemistry.
Kinase Inhibitor Design
The 3-amino-pyrazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.
Donor-Acceptor Motif: The Pyrazole NH (donor) and N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge residues.
Vector Exploration: The propyl ester group points towards the solvent-exposed region or the gatekeeper pocket, depending on binding mode. The propyl chain provides a lipophilic handle that can be further derivatized or used to probe hydrophobic pockets that smaller ethyl/methyl esters cannot reach.
Synthetic Utility (Derivatization)
This compound serves as a trifunctional scaffold:
Amine (C3): Reacts with acyl chlorides or isocyanates to form amides/ureas (common in fragment growing).
Ring Nitrogen (N1): Can be alkylated or arylated (Chan-Lam coupling) to lock the tautomer and increase metabolic stability.
Ester (C5): Can be hydrolyzed to the acid, reduced to the alcohol, or converted to a hydrazide for further heterocyclic ring formation (e.g., pyrazolo[1,5-a]pyrimidines).
The following technical guide provides an in-depth analysis of Propyl 3-amino-1H-pyrazole-5-carboxylate , focusing on its physicochemical properties, synthetic pathways, and utility in drug discovery. Executive Summary P...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Propyl 3-amino-1H-pyrazole-5-carboxylate , focusing on its physicochemical properties, synthetic pathways, and utility in drug discovery.
Executive Summary
Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) is a functionalized pyrazole scaffold utilized primarily as a building block in the synthesis of bioactive heterocyclic compounds.[1][2] Its structure features a pyrazole core substituted with an amino group at the 3-position and a propyl ester moiety at the 5-position.[3] This specific substitution pattern makes it a critical intermediate for developing kinase inhibitors (e.g., CDK, GSK-3) and G-protein coupled receptor (GPCR) agonists.
This guide details the molecular weight derivation, validated synthetic protocols, and analytical characterization required for high-purity research applications.
Physicochemical Profile
Molecular Weight & Formula
The precise molecular weight is calculated based on standard atomic weights (IUPAC).
Element
Symbol
Count
Atomic Weight ( g/mol )
Contribution
Carbon
C
7
12.011
84.077
Hydrogen
H
11
1.008
11.088
Nitrogen
N
3
14.007
42.021
Oxygen
O
2
15.999
31.998
Total
169.18 g/mol
Molecular Formula: C
HNO
Exact Mass: 169.0851
Theoretical Elemental Analysis: C, 49.70; H, 6.55; N, 24.84; O, 18.91.
Tautomerism & Structural Isomers
The 3-amino-pyrazole-5-carboxylate system exhibits annular tautomerism. In solution, the hydrogen on the ring nitrogen oscillates between N1 and N2, rendering the 3-amino-5-ester and 5-amino-3-ester chemically equivalent unless the N1 position is substituted.
Tautomer A: 3-amino-1H-pyrazole-5-carboxylate (Amino group adjacent to NH).
Tautomer B: 5-amino-1H-pyrazole-3-carboxylate (Amino group adjacent to N=).
Note: For the propyl ester discussed here, the IUPAC naming convention prioritizes the carboxylate, often fixing the numbering, but researchers must be aware that reaction outcomes can vary based on which nitrogen is nucleophilic under specific conditions.
Synthetic Methodologies
Two primary routes are established for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate. Route A (Esterification) is recommended for laboratory-scale preparation due to its high reliability and purity profile. Route B (Cyclization) is suitable for industrial scale-up.
Dissolution: Suspend 10.0 mmol of 3-amino-1H-pyrazole-5-carboxylic acid in 20 mL of anhydrous 1-propanol under an inert atmosphere (N
).
Activation: Cool the mixture to 0°C. Dropwise add 12.0 mmol of Thionyl Chloride. Caution: Exothermic reaction with gas evolution (SO
, HCl).
Reflux: Heat the reaction mixture to reflux (approx. 97°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) until the starting acid is consumed.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO
(to neutralize HCl salts) and brine.
Purification: Dry the organic layer over MgSO
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Route B: Cyclization of Cyano-Pyruvate Derivatives
This route constructs the pyrazole ring de novo.
Mechanism:
Condensation of Propyl 3-cyano-2-oxopropionate with Hydrazine Hydrate . The hydrazine attacks the ketone and the nitrile carbon (or the ester, depending on conditions), leading to cyclization.
Figure 1: Acid-catalyzed esterification workflow for the synthesis of the target propyl ester.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI+).
Expected Peak:
m/z.
Fragmentation Pattern:
Loss of propyl group (
, -43 Da).
Loss of alkoxy group (
).
Decarboxylation (typical for pyrazole carboxylates under high energy).
Nuclear Magnetic Resonance (1H NMR)
Solvent: DMSO-d
or CDCl.
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
0.95
Triplet
3H
Propyl CH
1.70
Multiplet
2H
Propyl CH (Middle)
4.15
Triplet
2H
Propyl O-CH
5.80 - 6.00
Singlet
1H
Pyrazole C4-H
5.00 - 6.50
Broad Singlet
2H
-NH (Exchangeable)
12.50+
Broad Singlet
1H
Pyrazole N-H
Therapeutic Potential & Applications[3][5][6]
Propyl 3-amino-1H-pyrazole-5-carboxylate serves as a versatile scaffold in medicinal chemistry. The 3-amino group acts as a nucleophile for amide coupling (reacting with acyl chlorides or carboxylic acids), while the 5-ester group can be hydrolyzed or reduced to modify the core polarity.
Kinase Inhibition
The aminopyrazole motif mimics the adenine ring of ATP, allowing these derivatives to bind to the hinge region of kinase enzymes.
Target Classes: Cyclin-dependent kinases (CDKs), Aurora kinases, and GSK-3
.
Mechanism: The pyrazole nitrogens and the exocyclic amino group form hydrogen bonds with the kinase hinge residues (e.g., Gatekeeper residues).
GPCR Agonism
Derivatives of 5-aminopyrazole-3-carboxylates have been identified as agonists for GPR109b (HM74), a receptor involved in lipolysis regulation. The propyl ester provides specific lipophilicity that may enhance membrane permeability compared to the methyl/ethyl analogs.
Figure 2: Divergent synthesis pathways utilizing the scaffold for drug discovery.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Chiesi Farmaceutici S.P.A. (2020). Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors. U.S. Patent No.[4] 10,584,128. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
MySkinRecipes. (n.d.). Ethyl 3-amino-1H-pyrazole-5-carboxylate Applications. Retrieved from [Link]
Navigating the Molecular Landscape: A Technical Guide to the Spectroscopic Characterization of Propyl 3-Amino-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Propyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its molecular structure is paramount for its application in drug design and synthesis. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted data derived from closely related analogues and fundamental spectroscopic principles. We delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and offer insights into the interpretation of the spectral data.
Introduction: The Significance of Propyl 3-Amino-1H-pyrazole-5-carboxylate
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of an amino group and a carboxylate ester in propyl 3-amino-1H-pyrazole-5-carboxylate offers multiple points for chemical modification, making it an attractive building block for combinatorial chemistry and lead optimization. Accurate spectroscopic data is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide serves as a practical resource for researchers working with this and similar pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of propyl 3-amino-1H-pyrazole-5-carboxylate in a common deuterated solvent like DMSO-d₆ is summarized in Table 1. These predictions are based on the analysis of similar structures, such as methyl 3-amino-1H-pyrazole-4-carboxylate[1], and established chemical shift principles.
Table 1: Predicted ¹H NMR Spectral Data for Propyl 3-Amino-1H-pyrazole-5-carboxylate in DMSO-d₆
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~12.0 - 13.0
Broad Singlet
1H
N-H (pyrazole ring)
2
~5.5 - 6.5
Broad Singlet
2H
-NH₂
3
~6.0
Singlet
1H
C4-H (pyrazole ring)
4
~4.1
Triplet
2H
-OCH₂CH₂CH₃
5
~1.7
Sextet
2H
-OCH₂CH₂CH₃
6
~0.9
Triplet
3H
-OCH₂CH₂CH₃
Note: The chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature, often appearing as broad signals that may exchange with D₂O.
Interpretation of the ¹H NMR Spectrum
The predicted spectrum reveals key structural features:
Pyrazole Ring Protons: The singlet at ~6.0 ppm is characteristic of the proton at the C4 position of the pyrazole ring. The broad singlet in the downfield region (~12.0-13.0 ppm) is assigned to the N-H proton of the pyrazole ring, with its broadness and high chemical shift indicating its acidic nature and involvement in hydrogen bonding.
Amino Group Protons: The broad singlet at ~5.5-6.5 ppm corresponds to the two protons of the primary amino group.
Propyl Ester Protons: The signals for the propyl group are expected to show a characteristic pattern: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.7 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.1 ppm).
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Propyl 3-Amino-1H-pyrazole-5-carboxylate in DMSO-d₆
Predicted Chemical Shift (δ, ppm)
Assignment
~160.0
C=O (ester)
~155.0
C3 (C-NH₂)
~140.0
C5 (C-COO)
~95.0
C4
~65.0
-OCH₂CH₂CH₃
~21.0
-OCH₂CH₂CH₃
~10.0
-OCH₂CH₂CH₃
Experimental Protocol for NMR Spectroscopy
This section outlines a standardized procedure for acquiring high-quality NMR spectra.
1. Sample Preparation:
Weigh approximately 5-10 mg of high-purity propyl 3-amino-1H-pyrazole-5-carboxylate.
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other solvents like CDCl₃ or CD₃OD can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.
Ensure the sample is fully dissolved, using gentle warming or a vortex mixer if necessary.
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
Spectrometer Frequency: 400 MHz
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Spectral Width: 0-15 ppm.
Temperature: 298 K (25 °C).
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and set the reference (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).
Integrate the signals and analyze the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for propyl 3-amino-1H-pyrazole-5-carboxylate are presented in Table 3.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Strong, Broad
N-H stretching (amine and pyrazole)
2960-2850
Medium
C-H stretching (aliphatic)
~1710
Strong
C=O stretching (ester)
~1630
Medium
N-H bending (amine)
~1580
Medium
C=N stretching (pyrazole ring)
~1250
Strong
C-O stretching (ester)
Interpretation of the IR Spectrum
The broad band in the 3400-3200 cm⁻¹ region is a clear indication of the N-H stretching vibrations of both the amino group and the pyrazole ring.
The strong absorption at ~1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester functional group.
The bands in the fingerprint region (below 1500 cm⁻¹) will be complex but can provide additional confirmation of the overall structure.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
Record a background spectrum of the clean ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
Molecular Ion (M⁺): The expected monoisotopic mass of propyl 3-amino-1H-pyrazole-5-carboxylate (C₇H₁₁N₃O₂) is approximately 169.0851 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to this mass (the molecular ion peak) would be expected.
Major Fragmentation Pathways: The molecule is expected to fragment in predictable ways. A common fragmentation would be the loss of the propyl group or parts of it.
Diagram: Predicted Fragmentation Pathway of Propyl 3-Amino-1H-pyrazole-5-carboxylate
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion: A Unified Spectroscopic Picture
The combined analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating picture of the molecular structure of propyl 3-amino-1H-pyrazole-5-carboxylate. While this guide is based on predicted data, the presented methodologies and interpretation frameworks are directly applicable to the analysis of experimental data. For researchers in drug discovery and development, a meticulous approach to spectroscopic characterization is not just a matter of procedural correctness but a fundamental necessity for ensuring the integrity and success of their scientific endeavors.
Propyl 3-amino-1H-pyrazole-5-carboxylate: Technical Monograph for Medicinal Chemistry
Topic: Propyl 3-amino-1H-pyrazole-5-carboxylate as a research chemical Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Introduction & Scaffold Analys...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Propyl 3-amino-1H-pyrazole-5-carboxylate as a research chemical
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2]
Introduction & Scaffold Analysis
Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) is a functionalized heterocyclic building block increasingly utilized in structure-activity relationship (SAR) studies.[1] While its ethyl analog (ethyl 3-amino-1H-pyrazole-5-carboxylate) is ubiquitous in early-stage discovery, the propyl ester variant serves a critical role in lipophilicity modulation and solubility tuning .[1]
In the context of drug design, this compound acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its dual functionality:
The 3-Amino Group: A nucleophilic handle for derivatization (e.g., urea formation, sulfonylation) or substitution via Sandmeyer reactions.
The 5-Carboxylate Ester: An electrophilic center for amide coupling or cyclization into fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
The Propyl Chain: Increases the partition coefficient (LogP) compared to methyl/ethyl esters, potentially improving membrane permeability or altering binding affinity in hydrophobic pockets.
Chemical Identity
Property
Detail
IUPAC Name
Propyl 3-amino-1H-pyrazole-5-carboxylate
CAS Number
1346813-18-0
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
Core Scaffold
3,5-Disubstituted Pyrazole
Predicted LogP
~1.2 (vs 0.8 for Ethyl ester)
Appearance
Off-white to pale yellow solid
Synthesis & Production Methodologies
To ensure high purity and reproducibility, the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate should follow a Claisen Condensation-Cyclization strategy.[1] This route is preferred over Fischer esterification of the parent acid due to milder conditions and higher yields.
Retrosynthetic Logic
The formation of the pyrazole core is achieved by condensing a 1,3-dielectrophile (derived from oxalate and acetonitrile) with hydrazine. To obtain the propyl ester directly, dipropyl oxalate is used as the starting material.
Validated Synthesis Protocol
Objective: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate on a 10g scale.
Reagents:
Dipropyl oxalate (1.0 eq)
Acetonitrile (1.2 eq)
Sodium propoxide (1.1 eq) (Prepared in situ from Na metal and n-propanol)[1]
Enolate Formation: In a dry 3-neck flask under inert atmosphere (N₂), dissolve sodium metal in anhydrous n-propanol to generate sodium propoxide.[1]
Condensation: Cool the solution to 0°C. Add a mixture of dipropyl oxalate and acetonitrile dropwise over 30 minutes. The base deprotonates the acetonitrile, which attacks the oxalate to form the sodium salt of propyl 3-cyano-2-oxopropionate .[1]
Equilibration: Allow the reaction to warm to room temperature and stir for 4 hours. A thick precipitate (the enolate salt) typically forms.
Cyclization: Cool the mixture to 0°C again. Add hydrazine hydrate dropwise. The hydrazine attacks the ketone and the nitrile carbon, initiating cyclization.
Reflux: Heat the mixture to reflux (approx. 97°C) for 2-3 hours to drive the elimination of water and aromatization.
Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and adjust pH to ~5-6 with dilute HCl. The product will precipitate.
Purification: Recrystallize from ethanol/water or n-propanol to yield the pure ester.[1]
Critical Control Point: Do not use ethanol as the solvent; transesterification will occur, yielding a mixture of ethyl and propyl esters.
Reaction Pathway Visualization
Figure 1: Synthetic pathway via Claisen condensation of dipropyl oxalate and acetonitrile.
Applications in Drug Discovery[5][7]
The propyl ester moiety is not merely a passive protecting group; it is a strategic tool for Lead Optimization .
Scaffold Hopping & Lipophilicity
In kinase inhibitor development, moving from a methyl/ethyl ester to a propyl ester increases lipophilicity (LogP). This is often used to:
Enhance Blood-Brain Barrier (BBB) Penetration: For CNS targets.[1]
Fill Hydrophobic Pockets: If the binding pocket (e.g., ATP binding site of a kinase) has unoccupied hydrophobic space near the solvent front, the propyl chain can improve
values via Van der Waals interactions.
Precursor to Fused Heterocycles
The most high-value application of this compound is as a precursor for Pyrazolo[1,5-a]pyrimidines , a class of potent CDK, GSK-3β, and KDR inhibitors.
Mechanism:
The exocyclic amine (N-3) and the ring nitrogen (N-2) react with 1,3-dielectrophiles (such as acetylacetone or malondialdehyde) to fuse a pyrimidine ring onto the pyrazole core.[1]
Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the amino-pyrazole core.[1]
Experimental Protocols
Protocol A: Conversion to Pyrazolo[1,5-a]pyrimidine-3-carboxylate
This reaction demonstrates the utility of the scaffold in generating bicyclic heteroaromatics.[1]
Addition: Add 1,1,3,3-tetramethoxypropane (1.1 mmol) (equivalent to malondialdehyde).
Reaction: Reflux at 110°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
Workup: Pour into ice water. Neutralize with NaHCO₃. Extract with DCM.
Result: The product, Propyl pyrazolo[1,5-a]pyrimidine-2-carboxylate , is obtained. Note the regiochemistry: the amino group becomes the bridgehead nitrogen.
Handling: Use a fume hood. The intermediate hydrazine species are potentially toxic/carcinogenic.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Pyrazoles are generally stable, but the amino group can oxidize over time if exposed to air and light.
Regulatory: Not a controlled substance, but standard laboratory safety protocols (GHS) apply.
References
Synthesis of Alkyl 3-amino-pyrazole-5-carboxylates
Source: Aggarwal, R., et al. "Regioselective synthesis of some new 1-aryl-5-amino-1H-pyrazole-4-carboxylic acid esters."[1] Journal of Chemical Sciences, 2011.
Relevance: Establishes the condensation mechanism between hydrazines and enolized nitriles.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Source: Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2/cyclin A." Bioorganic & Medicinal Chemistry Letters, 2005.
Relevance: Demonstrates the utility of the 3-amino-pyrazole-5-carboxyl
P2Y14 Receptor Antagonists
Source: Li, J., et al. "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists."[1] Journal of Medicinal Chemistry, 2022.
Relevance: Highlights the anti-inflammatory applications of this specific chemical class.[2][3]
Catalog & Properties Verification
Source: BLD Pharm / PubChem Data for CAS 1346813-18-0.[1]
Relevance: Confirms commercial availability and identity of the propyl ester.
A Technical Guide to the Discovery, Synthesis, and Application of 3-Aminopyrazole Derivatives
Abstract The 3-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its versatile synthetic accessibility and its ability to form key interactions with a mu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its versatile synthetic accessibility and its ability to form key interactions with a multitude of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 3-aminopyrazole derivatives, from the foundational work on the pyrazole ring to the development of sophisticated synthetic methodologies. A comparative analysis of key synthetic routes is presented, complete with detailed, field-proven experimental protocols. The guide further explores the extensive applications of this scaffold in drug discovery, with a particular focus on its role in the development of potent and selective kinase inhibitors targeting AXL, FGFR, and CDKs. The discussion of structure-activity relationships (SAR) and the visualization of relevant signaling pathways offer critical insights for researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics.
Introduction: The 3-Aminopyrazole Scaffold
The 3-aminopyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C3 position. This seemingly simple structure possesses a unique combination of features that make it a highly valuable building block in the synthesis of complex bioactive molecules.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical and pharmacological properties.
In recent decades, the 3-aminopyrazole moiety has gained prominence as a key pharmacophore in the design of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and often selective inhibition. This guide will delve into the rich history, synthesis, and therapeutic applications of this important class of compounds.
Historical Perspective: From Pyrazoles to 3-Aminopyrazoles
The Dawn of Pyrazole Chemistry: Knorr's Synthesis
The history of pyrazoles dates back to 1883, when the German chemist Ludwig Knorr, in an attempt to synthesize quinoline derivatives, serendipitously discovered a new class of heterocyclic compounds.[3] By reacting ethyl acetoacetate with phenylhydrazine, Knorr synthesized the first pyrazole derivative, a pyrazolone, which he named antipyrine. This compound was subsequently found to possess potent antipyretic and analgesic properties, marking the entry of pyrazoles into the realm of medicinal chemistry. The Knorr pyrazole synthesis, the condensation of a β-dicarbonyl compound with a hydrazine, remains a fundamental and widely used method for the construction of the pyrazole ring.[3]
The Emergence of 3-Aminopyrazoles
While Knorr's work laid the foundation for pyrazole chemistry, the specific synthesis of 3-aminopyrazole derivatives was reported later. A significant contribution to the field was made in 1961 by H. Reimlinger and his collaborators, whose work on the synthesis of 3(5)-aminopyrazoles is frequently cited as a key development in the accessibility of this scaffold.[4] A later patent describes a one-vessel process for the production of 3-aminopyrazoles from 2,3-dihalopropionitrile or 2-haloacrylonitrile and a hydrazine, highlighting its advantages in terms of simplicity and yield over previous methods.[5] This process made the parent 3-aminopyrazole and its derivatives more readily available for further investigation, paving the way for their exploration in various fields, most notably in drug discovery.
Synthetic Methodologies for 3-Aminopyrazole Derivatives
The synthesis of the 3-aminopyrazole core can be achieved through several reliable and versatile methods. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final product.
Overview of Synthetic Strategies
The most common approaches to the 3-aminopyrazole ring system involve the cyclocondensation of a hydrazine with a three-carbon building block containing a nitrile group and another electrophilic center.
From β-Ketonitriles and Hydrazines: This is one of the most widely used methods, involving the reaction of a β-ketonitrile with a hydrazine. The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group. The use of a substituted hydrazine can lead to a mixture of regioisomers, but reaction conditions can often be tuned to favor one over the other.
From α,β-Unsaturated Nitriles and Hydrazines: The reaction of an α,β-unsaturated nitrile bearing a leaving group at the β-position with a hydrazine is another efficient route to 3-aminopyrazoles. The reaction proceeds through a Michael addition-elimination mechanism, followed by cyclization.
From Halogenated Propionitriles and Hydrazines: As mentioned in the historical context, the reaction of 2,3-dihalopropionitriles or 2-haloacrylonitriles with hydrazines provides a direct and high-yielding route to 3-aminopyrazoles.[5] This method is particularly useful for the large-scale synthesis of the parent compound.
One-pot and Multicomponent Reactions: More recently, several one-pot and multicomponent reactions have been developed for the synthesis of highly substituted 3-aminopyrazoles.[2][6] These methods offer advantages in terms of efficiency and atom economy, allowing for the rapid generation of compound libraries for screening purposes. A notable example is the reaction of malononitrile, an orthoester, and a hydrazine derivative.[6]
Fig. 1: Overview of synthetic routes to the 3-aminopyrazole core.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine
This procedure is adapted from Organic Syntheses, a highly reliable source for experimental procedures.[4]
Step A: Synthesis of β-Cyanoethylhydrazine:
To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.
Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35 °C with occasional cooling.
Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg and a bath temperature of 45–50 °C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.
Step B: Synthesis of 3-Amino-3-pyrazoline sulfate:
In a 2-L four-necked flask, place 308 g (3.0 moles) of 95% sulfuric acid.
Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35 °C.
Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes. The mixture will warm spontaneously to 88–90 °C.
Maintain this temperature for 3 minutes until crystallization begins.
Gradually lower the temperature to 25 °C over the next hour and let the mixture stand at room temperature for 15–20 hours.
Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80 °C to yield 177–183 g (97–100%) of the product.
Step C and D: Synthesis of 3(5)-Aminopyrazole:
Follow the detailed procedure in Organic Syntheses for the conversion of 3-amino-3-pyrazoline sulfate to 3-imino-1-(p-tolylsulfonyl)pyrazolidine and its subsequent hydrolysis to 3(5)-aminopyrazole.
Protocol 2: Synthesis of 3-Aminopyrazole from 2,3-Dichloropropionitrile and Hydrazine
This one-pot procedure is adapted from a patent and offers a more direct route.[5]
To a solution of 285 g (2.06 moles) of K₂CO₃ in 400 mL of water, add 55 g (1.1 moles) of hydrazine hydrate.
Drip in 123 g (1 mole) of 2,3-dichloropropionitrile at 10–20 °C with vigorous stirring. The solution will become yellow and cloudy, and KCl will precipitate.
Stir the mixture for several hours at ambient temperature, followed by 24 hours at 50–60 °C.
Cool the reaction mixture, suction filter the crystals, and wash with ether or ethyl acetate.
Extract the filtrate with ether or ethyl acetate.
Distill off the solvent to obtain the crude product, which can be further purified by high-vacuum distillation to yield 3-aminopyrazole (b.p. 105–108 °C at 0.025 mm Hg).
Synthesis of Fused Ring Systems: Pyrazolo[1,5-a]pyrimidines
3-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[7][8][9][10] The most common method involves the reaction of a 3-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester.
Protocol 3: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This is a general procedure that can be adapted for various substrates.[10]
To a solution of the 3-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the 1,3-dicarbonyl compound.
A catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., piperidine) can be added to facilitate the reaction.
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.
Applications in Medicinal Chemistry: 3-Aminopyrazoles as Kinase Inhibitors
The 3-Aminopyrazole Moiety in Drug Design
The 3-aminopyrazole scaffold has emerged as a "privileged" structure in drug discovery, particularly in the design of kinase inhibitors. Its ability to form a triad of hydrogen bonds with the hinge region of the kinase active site allows it to anchor effectively, providing a solid foundation for building potency and selectivity through modifications at other positions of the pyrazole ring.
Targeting the AXL Receptor Tyrosine Kinase
The AXL Signaling Pathway and its Role in Cancer
AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[11] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and drug resistance in various cancers.[11] Therefore, inhibiting AXL is a promising therapeutic strategy.
Fig. 2: Simplified AXL signaling pathway.
Structure-Activity Relationships (SAR) of 3-Aminopyrazole-Based AXL Inhibitors
Recent studies have reported the discovery of potent and selective AXL inhibitors based on the 3-aminopyrazole scaffold.[12][13]
R1 (Position 1)
R2 (Position 4)
R3 (Position 5)
AXL IC₅₀ (nM)
Methyl
Carboxylic Acid
H
>1000
Methyl
Amide
H
1.6
H
Amide
H
50
Table 1: Representative SAR data for 3-aminopyrazole-based AXL inhibitors.
The data suggests that:
A methyl group at the N1 position is beneficial for activity.
Conversion of the carboxylic acid at C4 to an amide group dramatically increases potency.
The nature of the amide substituent is critical for optimizing activity and pharmacokinetic properties.
The FGFR family of receptor tyrosine kinases and their FGF ligands are key regulators of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver of various cancers.
Fig. 3: Simplified FGFR signaling pathway.
SAR of 3-Aminopyrazole-Based FGFR Inhibitors
3-Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FGFR.
R1 (on Amino Group)
R2 (Position 5)
FGFR2 IC₅₀ (nM)
FGFR3 IC₅₀ (nM)
Phenyl
H
>1000
>1000
2,6-Dichlorophenyl
H
50
30
2,6-Dichloro-3,5-dimethoxyphenyl
H
5
2
Table 2: Representative SAR data for 3-aminopyrazole-based FGFR inhibitors.
Key SAR insights include:
Substitution on the phenyl ring attached to the 3-amino group is crucial for potency.
Ortho-chloro substituents on the phenyl ring significantly improve activity.
Additional substitution with electron-donating groups, such as methoxy, can further enhance potency.
Targeting Cyclin-Dependent Kinases (CDKs)
The CDK-Mediated Cell Cycle and its Role in Cancer
CDKs are a family of kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Therefore, CDK inhibitors are an important class of anticancer agents.
Fig. 4: Simplified CDK-mediated cell cycle.
SAR of 3-Aminopyrazole-Based CDK Inhibitors
The 3-aminopyrazole scaffold has been extensively used to develop CDK inhibitors.
R1 (on Amino Group)
R2 (Position 5)
CDK2 IC₅₀ (nM)
Acetyl
Cyclopropyl
500
2-Naphthylacetyl
Cyclopropyl
37
(4-(2-oxo-1-pyrrolidinyl)phenyl)propanoyl
Cyclopropyl
31
Table 3: Representative SAR data for 3-aminopyrazole-based CDK2 inhibitors.
From this data, it is evident that:
The substituent on the amino group plays a critical role in determining potency.
Larger, more complex substituents, such as the 2-naphthylacetyl group, lead to a significant increase in activity compared to a simple acetyl group.
Further optimization of this substituent to improve physicochemical properties, such as solubility, can lead to compounds with a balanced profile suitable for in vivo studies.
Conclusion and Future Perspectives
The journey of 3-aminopyrazole derivatives from their historical roots in pyrazole chemistry to their current status as a privileged scaffold in drug discovery is a testament to their versatility and therapeutic potential. The development of robust and efficient synthetic methodologies has made a diverse range of these compounds readily accessible, fueling their exploration in medicinal chemistry. Their success as kinase inhibitors highlights the power of structure-based drug design and the importance of understanding the intricate interactions between small molecules and their biological targets.
Looking ahead, the exploration of 3-aminopyrazole derivatives is far from over. The development of novel multicomponent reactions will continue to expand the accessible chemical space, leading to the discovery of new bioactive compounds. Furthermore, the application of this scaffold is likely to extend beyond kinase inhibition to other target classes. As our understanding of disease biology deepens, the 3-aminopyrazole core will undoubtedly remain a valuable tool in the hands of medicinal chemists, contributing to the development of new and improved therapies for a wide range of human diseases.
References
Production of 3-aminopyrazoles.
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis Online. [Link]
One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link]
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][5][6]triazine-8-carbonitriles. ResearchGate. [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. [Link]
Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Taylor & Francis Online. [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
Synthesis of 3-amino -1H-pyrazolo[1,2-b]phthalazines. ResearchGate. [Link]
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]
An expeditious synthesis of 3-amino 2 H-pyrazoles promoted by methanesulphonic acid under solvent and solvent free conditions. ResearchGate. [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
Einfache Synthese von 3(5)‐Aminopyrazol. Scilit. [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. PubMed. [Link]
3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. PubMed. [Link]
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed. [Link]
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]
An In-Depth Technical Guide to Determining the Solubility Profile of Propyl 3-amino-1H-pyrazole-5-carboxylate
Abstract A compound's aqueous solubility is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation strategies. For novel chemical entities like Propyl 3-amino-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
A compound's aqueous solubility is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation strategies. For novel chemical entities like Propyl 3-amino-1H-pyrazole-5-carboxylate, publicly available solubility data is often scarce, necessitating a robust, in-house strategy for its determination. This guide provides drug development scientists with a comprehensive framework for systematically characterizing the solubility profile of this and similar aminopyrazole-based compounds. We will delve into the foundational principles of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and explain the scientific rationale behind each experimental step. This document is designed not merely as a set of instructions, but as a self-validating system to generate reliable and reproducible solubility data, a cornerstone for successful drug candidate selection and optimization.[1][2][3]
Introduction: The Central Role of Solubility in Drug Discovery
In the journey from a promising hit to a viable drug candidate, few physicochemical properties are as pivotal as aqueous solubility.[3] Poor solubility is a primary contributor to unreliable in vitro assay results, underestimated toxicity, and, most critically, low or variable oral bioavailability, which can terminate an otherwise promising development program.[1][2] Therefore, determining a compound's solubility profile as early as possible is not just a routine task but a strategic imperative that saves invaluable time and resources.[2][3]
Propyl 3-amino-1H-pyrazole-5-carboxylate belongs to the aminopyrazole class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities.[4][5] The molecule's key features—a pyrazole ring, a basic amino group, and a propyl ester moiety—all contribute to its solubility characteristics.
The Pyrazole Ring: An aromatic heterocycle that can participate in hydrogen bonding.[6][7]
The Amino Group (-NH2): A basic functional group that can be protonated. This suggests that the compound's solubility will be highly dependent on pH.[8][9]
The Propyl Ester (-COOC3H7): This group adds lipophilicity, which generally decreases aqueous solubility compared to the parent carboxylic acid.[10]
Given these features, we can hypothesize that Propyl 3-amino-1H-pyrazole-5-carboxylate is likely a weak base with pH-dependent solubility, potentially exhibiting low intrinsic solubility in neutral aqueous media. This guide will provide the tools to rigorously test this hypothesis.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for correctly interpreting experimental data and applying it to different stages of drug development.[1][11]
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[1][11][12] This method is rapid and requires minimal compound, making it ideal for high-throughput screening (HTS) during the early discovery phases to quickly flag problematic compounds.[1][2][3][13] However, it can often overestimate the true solubility because the residual DMSO can act as a co-solvent and the system is not at equilibrium.[13]
Thermodynamic Solubility (or Equilibrium Solubility): This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[11][14] The classic "shake-flask" method is the gold standard for this measurement, where an excess of the solid compound is agitated in the buffer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[8][15][16] This data is vital for lead optimization, preformulation studies, and regulatory submissions.[8][11]
The following diagram illustrates the decision-making process for selecting the appropriate solubility assay.
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step protocols. For a self-validating system, it is crucial to include positive and negative controls (e.g., a known high-solubility compound like Atenolol and a low-solubility compound like Ketoconazole) in each assay run.[12]
This protocol is designed for rapid screening and is based on the principle of detecting precipitation after adding a DMSO stock solution to an aqueous buffer.[1]
Materials:
Propyl 3-amino-1H-pyrazole-5-carboxylate
Dimethyl sulfoxide (DMSO), HPLC grade
Phosphate-Buffered Saline (PBS), pH 7.4
96-well microplates (UV-transparent for analysis)
Plate shaker
Microplate reader with UV-Vis absorbance capability
Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[1]
Analysis: Measure the absorbance or light scattering (nephelometry) of each well using a microplate reader. The concentration at which a significant increase in absorbance/scattering is observed indicates the kinetic solubility limit.[1][2]
Quantification (Optional but Recommended): For greater accuracy, filter the samples through a solubility filter plate and quantify the concentration of the compound in the filtrate using a pre-established HPLC-UV calibration curve.[1]
This protocol determines the equilibrium solubility and is the regulatory-accepted standard.[8] It is essential for understanding the compound's behavior for formulation and Biopharmaceutics Classification System (BCS) purposes.[8][17][18]
Compound Addition: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1][8] For some compounds, 48-72 hours may be necessary.[8]
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. Causality Check: This step is critical to ensure only the dissolved compound is measured. Adsorption to the filter should be checked.[8]
Quantification: Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and determine the concentration using a validated HPLC-UV method against a standard curve.[8][19]
Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like XRPD or DSC to confirm that the solid form has not changed during the experiment (e.g., converted to a hydrate or a different polymorph).[8]
Caption: General experimental workflow for solubility determination.
Critical Factor Analysis: The pH-Solubility Profile
For ionizable compounds like Propyl 3-amino-1H-pyrazole-5-carboxylate, solubility can change dramatically with pH.[8] Determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal (GI) tract.[11] Regulatory guidelines, such as ICH M9, mandate solubility testing across a pH range of 1.2 to 6.8 for BCS classification.[17][18][20]
Protocol for pH-Dependent Thermodynamic Solubility:
Buffer Preparation: Prepare a series of buffers covering the physiological and regulatory range, for example:
pH 1.2 (Simulated Gastric Fluid, without enzymes)[12][21]
Execution: Perform the Shake-Flask Thermodynamic Solubility Assay (Protocol 2) in triplicate for each prepared buffer.[17][18]
Data Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will reveal the intrinsic solubility (S₀) of the un-ionized form and how solubility increases as the amino group becomes protonated at lower pH values.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Kinetic and Thermodynamic Solubility Data in PBS (pH 7.4)
A Dose Number (Do) can be calculated: Do = (Dose / S₀) / 250 mL. A Do greater than 1 suggests that solubility may be a limiting factor for absorption.[8]
Based on the lowest measured solubility between pH 1.2-6.8 and the highest anticipated dose, the compound can be classified according to the Biopharmaceutics Classification System (BCS).[8][17][18] A drug is "highly soluble" if the highest dose dissolves in 250 mL or less of aqueous media across this pH range.[8][17][18][20]
Conclusion
Characterizing the solubility profile of a novel compound like Propyl 3-amino-1H-pyrazole-5-carboxylate is a foundational step in its journey through the drug development pipeline. By systematically applying the robust kinetic and thermodynamic protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary for informed decision-making. Understanding the pH-dependency and the true equilibrium solubility provides the critical insights needed to design effective formulations, predict in vivo performance, and ultimately increase the probability of clinical success. This framework serves as a vital tool for any scientist tasked with moving a promising molecule from the bench to the clinic.
References
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. PMC. [Link]
Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. [Link]
Optimising Solubility: Selecting the Right Technology for Early Drug Development. Ardena. [Link]
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Indian Journal of Pharmaceutical Education and Research. [Link]
Theoretical Properties of Propyl 3-amino-1H-pyrazole-5-carboxylate: A Technical Guide
Executive Summary Propyl 3-amino-1H-pyrazole-5-carboxylate is a functionalized heterocyclic scaffold belonging to the class of 3(5)-aminopyrazoles.[1] As a "privileged structure" in medicinal chemistry, this molecule ser...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Propyl 3-amino-1H-pyrazole-5-carboxylate is a functionalized heterocyclic scaffold belonging to the class of 3(5)-aminopyrazoles.[1] As a "privileged structure" in medicinal chemistry, this molecule serves as a critical intermediate for the synthesis of fused ring systems, particularly pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of kinases such as Pim-1, CDK2, and EGFR.
This guide provides an in-depth analysis of its theoretical physicochemical properties, tautomeric behavior, synthetic pathways, and reactivity profiles.[1] By understanding the specific electronic and steric contributions of the propyl ester moiety compared to the more common ethyl analogs, researchers can fine-tune lipophilicity (LogP) and membrane permeability in early-stage drug design.[1]
The molecule consists of a pyrazole core substituted at the 3-position with an amino group (
) and at the 5-position with a propyl carboxylate group.[1] The presence of both hydrogen bond donors and acceptors, combined with an ionizable ring nitrogen, creates a complex physicochemical landscape.
Theoretical Data Table
The following properties are derived from in silico predictions and comparative analysis with known ethyl-ester analogs.
The exocyclic amine is weakly basic due to electron withdrawal by the ring.[1]
Tautomeric Equilibrium (Annular Tautomerism)[1]
A defining feature of N-unsubstituted pyrazoles is annular tautomerism .[1][2] The proton on the ring nitrogen can migrate between N1 and N2. Consequently, the substituents at positions 3 and 5 are interchangeable depending on the tautomer.
Tautomer A (3-amino): The amino group is at position 3; the carboxylate is at 5.[1][3]
Tautomer B (5-amino): The amino group is at position 5; the carboxylate is at 3.[1]
In solution, the equilibrium is driven by solvent polarity and hydrogen bonding. The ester group at position 5 (Tautomer A) allows for an intramolecular H-bond between the ring NH and the carbonyl oxygen, often stabilizing this form in non-polar solvents.[1]
Figure 1: Annular tautomerism between the 3-amino and 5-amino forms.[1] The equilibrium impacts reactivity profiles during nucleophilic attacks.
Synthetic Pathways[1][5]
The synthesis of propyl 3-amino-1H-pyrazole-5-carboxylate generally follows the "Grob" synthesis or related cyclocondensation strategies involving hydrazine and a three-carbon electrophile.[1]
Primary Route: Cyanoacetate Condensation
This is the most robust industrial route. It involves the reaction of propyl cyanoacetate with a one-carbon synthon (like triethyl orthoformate) followed by cyclization with hydrazine.[1]
Activation: Propyl cyanoacetate is reacted with triethyl orthoformate (in the presence of acetic anhydride) to form the intermediate propyl 2-cyano-3-ethoxyacrylate.[1]
Cyclization: The intermediate reacts with hydrazine hydrate. The hydrazine attacks the ethoxy group (substitution) and then cyclizes onto the nitrile, forming the pyrazole ring.
Alternative Route: Transesterification
Starting from the commercially available ethyl 3-amino-1H-pyrazole-5-carboxylate, a transesterification with 1-propanol using a titanium(IV) isopropoxide catalyst or acidic conditions can yield the propyl ester.[1]
Figure 2: The primary synthetic workflow utilizing the cyanoacetate route for high-yield production.
Reactivity & Derivatization[1][6][7][8]
The 3-amino-pyrazole scaffold is amphoteric and polyfunctional. Its reactivity is defined by three distinct sites:
): Electrophilic; susceptible to hydrolysis or amidation.[1]
Cyclocondensation (Pyrazolo[1,5-a]pyrimidines)
The most critical application is the reaction with 1,3-dielectrophiles (e.g.,
-diketones, -ketoesters).[1] The exocyclic amine and the ring nitrogen participate in a [3+3] cyclization to form pyrazolo[1,5-a]pyrimidines .[1]
Mechanism:[1][3] Initial attack by the exocyclic amine on the ketone, followed by ring closure by the pyrazole nitrogen.
Sandmeyer-Type Reactions
The amino group can be diazotized and replaced with halogens (Cl, Br, I) to generate 3-halo-pyrazole-5-carboxylates, which are valuable for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]
Figure 3: Divergent synthesis map showing the transformation of the scaffold into bioactive heterocycles.[1]
Medicinal Chemistry Applications
Kinase Inhibition
Derivatives of this scaffold are bioisosteres of ATP. The pyrazole nitrogen and the exocyclic amine often form a "hinge-binding" motif, interacting with the ATP-binding pocket of kinases.[1]
Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidines derived from this ester have shown nanomolar potency against Pim-1, a target in leukemia [1].[1][4]
CDK2/Cyclin A: Used in cell cycle regulation therapies.
Lipophilicity Tuning
The propyl ester specifically offers a lipophilicity advantage over the methyl/ethyl esters.
Effect: Increases LogP by approx 0.5 units compared to the methyl ester.
Benefit: Enhanced penetration of the blood-brain barrier (BBB) or cellular membranes for intracellular targets, while maintaining the core hydrogen-bonding capability.[1]
Experimental Protocols
Protocol A: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate
Based on standard cyanoacrylate cyclization methodology [2, 3].[1]
Absence of Ethyl signals: Ensure no quartet at 4.2 ppm (if transesterification was used).[1]
Integration: The ratio of propyl protons (2:2:3) to the pyrazole proton (1) must be exact.
References
Vertex AI Search (NIH/ACS Sources). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[1] Available at: [1]
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [1]
BenchChem. Tautomerism in substituted 3-aminopyrazoles: A Technical Overview. Available at: [1]
Sigma-Aldrich. 3-Propyl-1H-pyrazole-5-carboxylic acid Product Data. Available at: [1]
Propyl 3-amino-1H-pyrazole-5-carboxylate: A Technical Guide to Safe Handling and Application
Chemical Identity and Properties Propyl 3-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are common scaffolds in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity and Properties
Propyl 3-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are common scaffolds in medicinal chemistry.[1] The structure consists of a 5-membered pyrazole ring with an amino group at the 3-position and a propyl carboxylate at the 5-position.
Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)
Property
Value/Information
Source/Basis
Molecular Formula
C₇H₁₁N₃O₂
Calculated
Molecular Weight
169.18 g/mol
Calculated
Appearance
Likely a white to off-white or pale yellow solid.
Inferred from analogs like 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid[2] and 3-Propyl-1H-pyrazole-5-carboxylic acid.[3]
Solubility
Expected to have limited solubility in water and be soluble in organic solvents like methanol and ethyl acetate.
Based on general properties of similar organic esters and pyrazole derivatives.
CAS Number
Not readily available in public databases.
Internal Search
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for Propyl 3-amino-1H-pyrazole-5-carboxylate is not established. However, based on the consistent hazard profiles of closely related amino- and carboxyl-substituted pyrazoles, a precautionary classification is warranted.
Table 2: Postulated GHS Classification
Hazard Class
Category
Hazard Statement
Basis from Analogs
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed.
Based on 5-Acetyl-1H-pyrazole-3-carboxylic acid[4] and 1H-Pyrazole-5-amine.[5]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Consistent across numerous analogs including 3-amino-1H-pyrazole-5-carboxylic acid, 1H-Pyrazole-3-carboxylic acid, and 3-Amino-1H-pyrazole-4-carboxamide.[6][7][8]
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation.
Consistent across the same set of analogs.[6][7][8]
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation.
Consistent across the same set of analogs.[6][7][8]
Signal Word:Warning
Pictograms:
Safe Handling and Storage Protocols
Adherence to rigorous laboratory safety protocols is essential when handling Propyl 3-amino-1H-pyrazole-5-carboxylate. The causality behind these recommendations is to minimize exposure through inhalation, ingestion, or dermal contact, thereby mitigating the risks of irritation and potential toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to control the chemical at its source. This is achieved through robust engineering controls, supplemented by appropriate PPE.
Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[7]
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can lead to serious irritation.[5]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the material.[5]
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, a full protective suit may be necessary.[5]
Step-by-Step Handling Protocol
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Review this guide and any available safety information.
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Work Practices: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Decontamination: Clean all spills immediately and decontaminate work surfaces after use.
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4] A recommended storage temperature is between 2-8°C for long-term stability.[3]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
A self-validating safety system includes robust and well-understood emergency protocols.
First-Aid Measures
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[7]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
Evacuate: Evacuate personnel from the spill area.
Ventilate: Ensure adequate ventilation.
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
Clean-up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
PPE: Wear appropriate personal protective equipment as described in Section 3.1 during cleanup.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain or into the environment.[4]
Workflow Diagrams
Standard Handling Workflow
The following diagram outlines the logical flow for safely handling Propyl 3-amino-1H-pyrazole-5-carboxylate in a research setting.
Caption: Decision tree for emergency response to an exposure event.
References
ARKIVOC. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[Link]
Application Note: Propyl 3-amino-1H-pyrazole-5-carboxylate as a Privileged Scaffold in Drug Discovery
Topic: Using propyl 3-amino-1H-pyrazole-5-carboxylate in medicinal chemistry Content Type: Detailed Application Notes and Protocols [1] Abstract & Strategic Value The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold rep...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using propyl 3-amino-1H-pyrazole-5-carboxylate in medicinal chemistry
Content Type: Detailed Application Notes and Protocols
[1]
Abstract & Strategic Value
The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold represents a versatile "privileged structure" in modern medicinal chemistry.[1] While the ethyl ester analog is more ubiquitous in early literature, the propyl ester variant offers distinct physicochemical advantages, specifically in modulating lipophilicity (
) and solubility profiles during Lead Optimization.
This scaffold serves as a bifunctional core:
The Exocyclic Amine (C3-NH
): A handle for amide coupling, urea formation, or heterocyclization, often positioning hydrogen bond donors/acceptors into the ATP-binding pocket of kinases.[1]
The Propyl Ester (C5-COOnPr): Provides a lipophilic anchor that can be hydrolyzed to the free acid for further diversification or maintained to interact with hydrophobic pockets (e.g., the Gatekeeper region in kinases).[1]
This guide details the synthesis, reactivity, and application of this scaffold in generating kinase inhibitor libraries and pyrazolo[1,5-a]pyrimidine derivatives.
Chemical Properties & Reactivity Profile[2]
Before initiating protocols, it is critical to understand the tautomeric and electronic nature of the molecule.[1]
Tautomerism: In solution, the molecule exists in equilibrium between the
- and -tautomers.[1] The "3-amino-5-carboxylate" numbering assumes the form.[1]
Nucleophilicity:
N1 (Ring Nitrogen): Highly nucleophilic in the presence of base (
): Moderately nucleophilic.[1] Its reactivity is attenuated by the electron-withdrawing ester at C5.[1] Standard amide couplings may require highly active coupling agents (e.g., HATU) or acid chlorides.
Regioselectivity: When reacting with 1,3-dielectrophiles (e.g.,
-diketones), the exocyclic amine and N1 compete, leading to fused bicyclic systems (pyrazolo[1,5-a]pyrimidines).
Experimental Protocols
Protocol A: De Novo Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate
Rationale: Commercial availability can be sporadic.[1] This robust de novo synthesis ensures a scalable supply using the Cyanopyruvate Route .[1]
Reagents:
Dipropyl oxalate (1.0 equiv)
Acetonitrile (1.2 equiv)
Sodium propoxide (1.1 equiv, prepared in situ from Na metal and n-propanol)
Hydrazine hydrate (1.1 equiv)
Acetic acid (glacial)
Workflow:
Claisen Condensation (Formation of Sodium Cyanopyruvate):
In a dry 3-neck flask under
, dissolve sodium metal in anhydrous n-propanol to generate sodium propoxide.
Add a mixture of dipropyl oxalate and acetonitrile dropwise at 0°C.
Allow to warm to room temperature (RT) and stir for 4 hours. A thick precipitate (sodium salt of propyl cyanopyruvate) will form.
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material should disappear.[1]
Cyclization:
Dilute the suspension with water (minimal volume to dissolve the salt).[1]
Cool to 0°C and acidify carefully with glacial acetic acid to pH 4-5.
Protocol C: Scaffold Hopping – Synthesis of Pyrazolo[1,5-a]pyrimidines
Rationale: Cyclization with 1,3-dicarbonyls creates a fused bicyclic system, a bioisostere of the purine core found in ATP, widely used in CDK and FLT3 inhibitors.[1]
Dissolve the pyrazole and 1,3-dicarbonyl in glacial acetic acid.
Reflux (
) for 2–4 hours.
Monitoring: Reaction is usually clean. Product is less polar than the starting amine.[1]
Isolation: Pour the hot reaction mixture into ice water. The fused bicycle usually precipitates as a solid.[1]
Filtration: Collect by vacuum filtration, wash with water, and dry.
Regiochemistry Note: The reaction typically favors the formation of the 7-alkyl-5-methyl isomer (if using unsymmetrical diketones) due to the nucleophilic attack of the exocyclic amine on the more reactive carbonyl, followed by ring closure of N1.[1]
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream diversification pathways.
Figure 1: Synthetic workflow from raw materials to bioactive kinase inhibitor scaffolds.[1]
Biological Context & SAR Logic[1]
Structure-Activity Relationship (SAR) Table
The propyl ester is not merely a protecting group; it is a physicochemical modulator.[1]
Feature
Chemical Modification
Biological Impact (Kinase/Enzyme)
C3-Amino
Amide/Urea linkage
Forms critical H-bonds with the "Hinge Region" (e.g., Glu81/Leu83 in CDK2).[1]
Increased Lipophilicity (+0.5 LogP). Improves membrane permeability and fills hydrophobic "Gatekeeper" pockets better than the smaller ethyl group.[1]
N1-H
Alkylation (Methyl/Benzyl)
Removes H-bond donor capability.[1] Often abolishes activity unless the pocket requires a hydrophobic face.[1]
Mechanism of Action (Kinase Inhibition)
In the context of CDK (Cyclin-Dependent Kinase) or FLT3 inhibition, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (or its amide derivative) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP.[1]
Application Notes and Protocols: Propyl 3-amino-1H-pyrazole-5-carboxylate
Introduction: The Strategic Value of the Aminopyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the design of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the erectile dysfunction therapy Sildenafil.[2][3][4] Within this important class of compounds, aminopyrazole carboxylates serve as exceptionally valuable and versatile intermediates.
Propyl 3-amino-1H-pyrazole-5-carboxylate, the subject of this guide, is a key building block for constructing more complex, biologically active molecules. The presence of three distinct functional groups—an amino group, a carboxylic ester, and the pyrazole ring itself—provides a rich platform for regioselective chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. The pyrazole ring's nitrogen atoms can also be functionalized. This multi-functional nature allows for the rapid generation of diverse chemical libraries, accelerating the drug discovery process.[5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Propyl 3-amino-1H-pyrazole-5-carboxylate as a strategic pharmaceutical intermediate.
Part 1: Synthesis Protocol
The most direct and widely adopted method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[7] This reaction proceeds via the initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon.
For the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate, the required precursors are Propyl 2-cyano-3-oxohexanoate and Hydrazine hydrate.
Workflow for Synthesis
Caption: Synthesis workflow for Propyl 3-amino-1H-pyrazole-5-carboxylate.
Detailed Step-by-Step Protocol
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add Propyl 2-cyano-3-oxohexanoate (1.0 eq) to absolute ethanol (5 mL per gram of starting material).
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel over 20-30 minutes. The causality for this slow, cooled addition is to control the initial exothermic reaction and prevent the formation of side products.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 3-5 hours.
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting β-ketonitrile is consumed.
Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
Precipitation: Pour the concentrated mixture into cold water. The product should precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold hexane to remove non-polar impurities. Dry the product under vacuum at 40-50 °C.
Parameter
Condition
Rationale
Solvent
Absolute Ethanol
Good solubility for reactants; appropriate boiling point for the reaction.
Temperature
Initial: 0-5 °C; Reflux: ~78 °C
Controls initial exotherm; provides activation energy for cyclization.
Reactant Ratio
Hydrazine Hydrate (1.1 eq)
A slight excess ensures complete conversion of the limiting reagent.
Reaction Time
3-5 hours
Typical duration for complete conversion, should be confirmed by monitoring.
Part 2: Purification Protocol
The crude product obtained from the synthesis can be purified by recrystallization to achieve high purity suitable for pharmaceutical applications.
Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Ethyl acetate is a good choice as it typically solubilizes the desired product well at elevated temperatures and poorly at room temperature, while impurities may remain soluble or insoluble.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
Collection: Collect the purified crystals by vacuum filtration.
Washing and Drying: Wash the crystals with a small amount of cold ethyl acetate and then dry under vacuum.
Part 3: Characterization and Quality Control
The identity and purity of the synthesized Propyl 3-amino-1H-pyrazole-5-carboxylate must be confirmed using standard analytical techniques.
Technique
Expected Result / Specification
Appearance
White to off-white crystalline solid
Melting Point
To be determined experimentally
¹H NMR
Peaks corresponding to the propyl group (triplet, sextet, triplet), pyrazole ring proton (singlet), and amine protons (broad singlet).
¹³C NMR
Resonances for the ester carbonyl, pyrazole ring carbons, and propyl group carbons.
Mass Spec (ESI+)
[M+H]⁺ peak corresponding to the molecular weight (C₇H₁₁N₃O₂ = 169.18 g/mol ).
FT-IR (cm⁻¹)
Peaks for N-H stretching (amine), C=O stretching (ester), and C=N/C=C stretching (pyrazole ring).
HPLC Purity
≥ 98%
Part 4: Application in Pharmaceutical Synthesis
Propyl 3-amino-1H-pyrazole-5-carboxylate is an ideal starting point for synthesizing kinase inhibitors, a major class of anticancer drugs. The 3-amino group can be coupled with a substituted aromatic or heteroaromatic system, a common feature in many kinase inhibitors.
Hypothetical Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
This protocol describes a potential application where the aminopyrazole is used to construct a pyrazolo[3,4-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.
Caption: Workflow for synthesizing a kinase inhibitor core.
Protocol Outline:
Cyclization: The Propyl 3-amino-1H-pyrazole-5-carboxylate is heated with a large excess of formamide.
Mechanism: The formamide serves as both a solvent and a source of a one-carbon unit. The reaction proceeds via initial formylation of the amino group, followed by intramolecular cyclization and elimination of water and propanol to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.
Activation: The resulting pyrimidinone is then treated with a chlorinating agent like phosphoryl chloride (POCl₃) to convert the hydroxyl group (in its keto tautomeric form) into a more reactive chloro group.
Diversification: The 4-chloro-pyrazolo[3,4-d]pyrimidine is now a highly valuable intermediate. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains to build a library of potential kinase inhibitors for screening.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for Propyl 3-amino-1H-pyrazole-5-carboxylate may not be readily available, data from structurally similar aminopyrazole derivatives should be used to guide handling procedures.[8][9][10]
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11] May cause respiratory irritation.[12]
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][11]
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
References
Vertex AI Search. (2025).
IJPQA. (2026).
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
MDPI. (n.d.).
ChemScene. (2025).
Fisher Scientific. (2011).
MySkinRecipes. (n.d.).
CymitQuimica. (2026).
HAL Open Science. (n.d.).
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical methods for propyl 3-amino-1H-pyrazole-5-carboxylate
Content Type: Application Note & Protocol Guide
Audience: Drug Development Scientists, QC Analysts, Synthetic Chemists[1]
Abstract
Propyl 3-amino-1H-pyrazole-5-carboxylate is a versatile heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Its amphoteric nature—possessing both a basic primary amine and an acidic pyrazole proton—presents unique analytical challenges, particularly regarding peak tailing and tautomeric equilibration. This guide provides a validated analytical framework, moving beyond generic protocols to offer specific, causality-driven methodologies for purity assessment, structural identification, and impurity profiling.
Part 1: Physicochemical Profile & Analytical Strategy
Understanding the molecule is the prerequisite for analyzing it.
Amphoteric Character: The C3-amino group (
) creates a basic center, while the N1-proton on the pyrazole ring is weakly acidic ().[1]
Tautomerism: In solution, 3-amino-1H-pyrazole and 5-amino-1H-pyrazole are tautomers.[1] Unless the N1 position is substituted, these exist in rapid equilibrium, typically appearing as a single average set of signals in NMR or a single peak in HPLC.
Hydrophobicity: The propyl ester increases lipophilicity (
) compared to its methyl/ethyl analogs, requiring higher organic content for elution.
Objective: Quantify the main compound and separate critical impurities (hydrolyzed acid, regioisomers, and synthetic precursors).
Expert Insight: Standard neutral buffers often lead to peak tailing due to the interaction of the basic amine with residual silanols on the column. We utilize an acidic mobile phase to fully protonate the amine (
), preventing silanol interaction and ensuring sharp peak symmetry.
Chromatographic Conditions
Parameter
Setting
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid (or 0.05% TFA for sharper UV peaks)
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Vol
5 - 10 µL
Detection
UV @ 254 nm (primary), 210 nm (impurities); MS (ESI+)
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Isocratic Hold (Polar impurities elute)
15.0
95
Linear Ramp (Elution of Main Peak ~8-10 min)
18.0
95
Wash
18.1
5
Re-equilibration
23.0
5
End
Self-Validating System Check:
Resolution (Rs): Ensure Rs > 1.5 between the main peak and the hydrolysis product (3-amino-1H-pyrazole-5-carboxylic acid), which will elute significantly earlier (approx 3-4 min) due to high polarity.
Tailing Factor: Must be < 1.5. If tailing persists, increase TFA concentration to 0.1%.
Protocol 2: Structural Identification (NMR)
Objective: Unambiguous confirmation of the propyl ester and the pyrazole core.
Expert Insight: Use DMSO-d6 as the solvent.[1] Chloroform (
) often causes broadening of the amino and amide protons due to exchange rates. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integrate-able singlets.
Objective: Detect residual hydrazine, a common starting material and known genotoxin. Standard HPLC-UV is insufficient due to hydrazine's lack of chromophore.[1]
Methodology: Pre-column derivatization with Benzaldehyde to form Benzalazine.
Derivatization Reagent: 1% Benzaldehyde in Acetonitrile.
Sample Prep: Dissolve 100 mg sample in 1 mL ACN. Add 0.5 mL Reagent. Incubate at 40°C for 30 mins.
Analysis: Inject onto the Standard HPLC method (Protocol 1).
Detection: Monitor Benzalazine at 305 nm (distinct from pyrazole absorption).
Limit: NMT 10 ppm (typical pharmaceutical limit).
Part 3: Troubleshooting & Critical Parameters
Tautomeric Confusion
Users often confuse the 3-amino and 5-amino isomers.[1]
Reality: In solution, propyl 3-amino-1H-pyrazole-5-carboxylate and propyl 5-amino-1H-pyrazole-3-carboxylate are identical due to rapid proton transfer (annular tautomerism).[1]
Observation: You will see only one set of peaks in NMR and HPLC.
Action: Do not attempt to separate them unless the N1 position is alkylated (e.g., N-methyl), which locks the tautomer.
Hydrolysis Risk
The ester bond is susceptible to base-catalyzed hydrolysis.[1][2]
Storage: Store solid at -20°C under desiccant.
Solution Stability: Avoid dissolving in alkaline buffers. Solutions in DMSO/ACN are stable for 24 hours at room temperature.
Visualizing the Tautomerism
Figure 2: Annular tautomerism rendering the 3- and 5- isomers chemically equivalent in solution.
References
Synthesis and Properties of Amino-Pyrazoles
Aggarwal, R., et al.[3] "Regiospecific synthesis of trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2018. Link
Note: Provides foundational chemistry for amino-pyrazole cyclization and tautomerism.[1]
HPLC Method Development for Polar Amines:
Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Pyrazoles." U.S. FDA Guidance, 2024. (General reference for ICH guidelines on impurity profiling).
Crystallographic Data (Analog)
Zhang, C.[4] "Crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[1] Acta Crystallographica, 2007.[4] Link
Note: Used to validate the geometry and H-bonding potential of the propyl-pyrazole core.[1]
European Pharmacopoeia (Ph. Eur.) Method 2.5.31 "Hydrazine Sulfate Limit Test.
A Senior Application Scientist's Guide to HPLC Analysis of Pyrazole Derivatives
Abstract This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives. Pyrazole and its deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives. Pyrazole and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries, necessitating robust analytical techniques for quality control, stability testing, and pharmacokinetic studies.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offers field-proven insights for robust method development, and presents self-validating protocols grounded in scientific first principles and regulatory expectations.
Introduction: The Analytical Significance of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The accurate quantification of these active pharmaceutical ingredients (APIs) and their related impurities is paramount for ensuring drug safety and efficacy.
Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the predominant analytical technique for this class of compounds due to its high resolving power, sensitivity, and applicability to the moderately polar nature of many pyrazole derivatives.[4][5] This guide will focus on RP-HPLC, providing a systematic approach to method development and validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
Foundational Principles: Method Development Strategy
A successful HPLC method is not a matter of chance but the result of a systematic and logical development process. The primary goal is to achieve adequate separation of the main analyte from its impurities and degradation products with good peak shape and within a reasonable analysis time.
Analyte Characterization: The Starting Point
Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is crucial. Key parameters include:
pKa: The acidic and basic dissociation constants influence the analyte's charge at a given pH. The N-1 nitrogen of the pyrazole ring is unreactive towards electrophiles, but in the presence of a strong base, it can be deprotonated. The N-2 nitrogen has a non-Huckel lone pair, making it more reactive towards electrophiles. Manipulating the mobile phase pH to keep the analyte in a neutral state is often key to achieving good retention and peak shape in RP-HPLC.
LogP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the molecule and helps in the initial selection of the mobile phase composition (the ratio of organic solvent to aqueous buffer).
UV Absorbance Spectrum: Determining the λmax (wavelength of maximum absorbance) is essential for setting the detector wavelength to achieve optimal sensitivity. A photodiode array (PDA) detector is invaluable during method development for this purpose.
The Method Development Workflow
The process of developing a robust HPLC method can be visualized as a logical progression of steps, each building upon the previous one.
Caption: A logical workflow for systematic HPLC method development.
Experimental Protocols & Methodologies
The following sections provide detailed protocols that serve as a robust starting point for the analysis of a wide range of pyrazole derivatives.
Generic Screening Protocol for Pyrazole Derivatives
Objective: To establish initial chromatographic conditions and assess the feasibility of separation.
Instrumentation & Consumables:
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile first choice.[4][5]
HPLC grade acetonitrile (ACN) and methanol (MeOH).
HPLC grade water.
Formic acid (FA) or Trifluoroacetic acid (TFA).
Procedure:
Sample Preparation:
Prepare a stock solution of the pyrazole derivative reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or ACN).
Dilute the stock solution with a 50:50 mixture of ACN and water to a working concentration of approximately 100 µg/mL.
Detection: PDA scan from 200-400 nm, with a discrete wavelength set at the analyte's λmax (e.g., 237 nm is common for some derivatives).[2][8]
Gradient Program:
Start at 10% B.
Linear gradient to 90% B over 15 minutes.
Hold at 90% B for 2 minutes.
Return to 10% B over 1 minute.
Equilibrate at 10% B for 5 minutes.
Rationale behind the choices:
C18 Column: Provides a good balance of hydrophobicity for retaining a wide range of moderately polar compounds.
ACN vs. MeOH: Acetonitrile generally provides better peak shape and lower backpressure than methanol.
Acidic Modifier (FA/TFA): The addition of an acid like formic acid or TFA suppresses the ionization of silanol groups on the silica-based stationary phase, which reduces peak tailing.[4] It also ensures that acidic or basic analytes are in a single ionic form, leading to sharper peaks.
Data Interpretation and Method Optimization
Based on the results of the initial screening run, the method can be optimized.
Poor Retention (Analyte elutes too early): Decrease the initial percentage of the organic solvent (Mobile Phase B) or consider a more retentive stationary phase (e.g., a C18 column with higher carbon load).
Excessive Retention (Analyte elutes too late): Increase the initial percentage of the organic solvent.
Poor Peak Shape (Tailing): Ensure the mobile phase pH is appropriate for the analyte's pKa. If the peak is still tailing, a highly deactivated, end-capped column may be necessary.
Inadequate Resolution: Adjust the gradient slope. A shallower gradient will increase the separation between closely eluting peaks. The choice of organic solvent can also significantly impact selectivity; a run with methanol instead of acetonitrile should be performed to assess this.
Method Validation Protocol (ICH Q2(R1) Framework)
Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose.[6][9] The following parameters are critical:
1. Specificity/Selectivity:
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Procedure:
Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte.[10]
Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential here.
2. Linearity:
Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.
Procedure:
Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected sample concentration).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.[4]
3. Accuracy:
Objective: To determine the closeness of the test results to the true value.
Procedure:
Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Perform this in triplicate at each level.
Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[5]
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.[4]
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
Vary parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
Assess the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.
Data Presentation: Comparative Chromatographic Conditions
The following table summarizes typical starting conditions for the RP-HPLC analysis of various pyrazole derivatives, based on published methods.
A well-designed HPLC protocol should have built-in checks to ensure its continued validity during routine use. This is achieved through a System Suitability Test (SST) performed before any sample analysis.
Caption: Workflow for a System Suitability Test (SST).
Typical SST Parameters and Acceptance Criteria:
Tailing Factor (Asymmetry): Should be ≤ 2.0.
Theoretical Plates (N): Should be > 2000.
%RSD of Peak Area (from replicate injections): Should be ≤ 2.0%.
Resolution (Rs): Should be > 2.0 between the analyte peak and the closest eluting peak (impurity or other component).
Failure to meet SST criteria indicates a problem with the column, mobile phase preparation, or the instrument itself, and must be rectified before proceeding with sample analysis.
Conclusion
The HPLC analysis of pyrazole derivatives is a critical function in pharmaceutical development and quality control. By adopting a systematic approach to method development, grounded in the physicochemical properties of the analyte, and adhering to a rigorous validation framework as outlined by ICH guidelines, researchers can develop robust, reliable, and transferable analytical methods. The integration of system suitability tests ensures the ongoing trustworthiness of the data generated, which is the cornerstone of regulatory compliance and confidence in product quality.
References
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). RSC Applied Interfaces. [Link]
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2025). LCGC International. [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003). PubMed. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]
Application Note: Propyl 3-amino-1H-pyrazole-5-carboxylate in Kinase Inhibitor Discovery
This Application Note and Protocol Guide details the use of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) as a strategic building block in the synthesis of kinase inhibitors.[1][2] [1][2] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) as a strategic building block in the synthesis of kinase inhibitors.[1][2]
[1][2]
Executive Summary
Propyl 3-amino-1H-pyrazole-5-carboxylate is a bifunctional pharmacophore essential for constructing ATP-competitive kinase inhibitors. Unlike its methyl or ethyl analogs, the propyl ester variant offers enhanced lipophilicity (LogP ~1.2 vs 0.6 for methyl), significantly improving solubility in non-polar organic solvents (e.g., dichloromethane, toluene) during intermediate synthetic steps.[2] This physiochemical advantage reduces aggregation during scale-up and facilitates cleaner workups in library synthesis.[1]
This guide outlines two primary synthetic workflows:
Scaffold Morphing: Cyclization to form pyrazolo[1,5-a]pyrimidines (Bioisosteres of purine).[1][2]
Linear Derivatization: Urea/Amide formation to target the DFG-out pocket (Type II inhibition).[1][2]
Scientific Rationale & Mechanism
The 3-aminopyrazole moiety is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP.[1]
Hinge Binding Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (or N1-H) acts as a hydrogen bond donor.[2] This donor-acceptor motif forms a critical bidentate interaction with the kinase hinge region (e.g., residues like Glu81/Leu83 in CDK2).[1][2]
The "Propyl" Advantage: In multi-step synthesis, the propyl ester serves as a robust protecting group for the carboxylic acid.[2] It is stable under mild basic conditions used for N-acylation but can be selectively hydrolyzed or transesterified when required.[1] Its higher solubility profile minimizes precipitation issues often seen with methyl esters in concentrated coupling reactions.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent utility of the propyl aminopyrazole scaffold.
Caption: Divergent synthetic pathways from Propyl 3-amino-1H-pyrazole-5-carboxylate to major kinase inhibitor classes.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
This protocol converts the aminopyrazole into a fused bicyclic system, a scaffold found in inhibitors like Dinaciclib or Zaleplon (though Zaleplon is a hypnotic, the core is kinase-relevant).[1][2]
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (approx. 5.9 mmol) of Propyl 3-amino-1H-pyrazole-5-carboxylate in 10 mL of glacial acetic acid. Note: The propyl ester dissolves rapidly compared to the methyl ester.[2]
Addition: Add 1.2 equivalents (0.72 mL) of 2,4-pentanedione dropwise.
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The amine spot (lower Rf) should disappear, replaced by a fluorescent product spot (higher Rf).
Workup: Cool the reaction mixture to room temperature. Pour the solution into 50 mL of ice-cold water.
Isolation: The product, Propyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate , will precipitate as a solid.[1][2] Filter the solid and wash with cold water (3 x 10 mL) to remove residual acid.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][4]
Yield: Expected yield >85%.
Validation (NMR):
Look for the disappearance of the pyrazole NH (broad singlet ~12 ppm) and the amine NH2.[2]
New signals: Pyrimidine proton (singlet ~6.5 ppm) and two methyl singlets (~2.5 ppm).[1][2]
Protocol B: Synthesis of Urea-Based Type II Inhibitors
This protocol targets the "Gatekeeper" and DFG-out conformation, similar to the synthesis of Sorafenib analogs.[1][2]
Preparation: Flame-dry a reaction vial and purge with Argon.
Solvation: Dissolve 200 mg of Propyl 3-amino-1H-pyrazole-5-carboxylate in 4 mL of anhydrous DCM.
Coupling: Add 1.1 equivalents of the aryl isocyanate dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The urea product often precipitates from DCM.[2]
Filtration: Filter the white precipitate. If no precipitate forms, evaporate the solvent and purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).[2]
Hydrolysis (Optional): If the free acid is required for further coupling, treat the propyl ester with LiOH in THF/Water (1:1) at 60°C for 2 hours.
Analytical Data & Quality Control
When characterizing the propyl ester intermediates, ensure the following spectral features are present to confirm structural integrity.
Structure-Based Design: Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors."[1][2] Nature Reviews Drug Discovery 1.7 (2002): 542.[2]
Aminopyrazole Scaffold: Park, H., et al. "Discovery of 3-amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family."[1] International Journal of Molecular Sciences 23.23 (2022): 14834.[2]
Pyrazolo[1,5-a]pyrimidine Synthesis: Lynch, B. M., et al. "Pyrazolo[1,5-a]pyrimidine: Synthesis and regiospecific electrophilic substitution."[1][2][5] Canadian Journal of Chemistry 53.1 (1975): 119-124.[1]
Urea Kinase Inhibitors: Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5.10 (2006): 835-844.[1][2]
General Protocol Source: BenchChem Technical Guide. "The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives." (2025).[1][6]
Derivatization of propyl 3-amino-1H-pyrazole-5-carboxylate for bioassays
Application Notes & Protocols Topic: Derivatization of Propyl 3-amino-1H-pyrazole-5-carboxylate for Bioassay-Ready Compound Libraries Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Derivatization of Propyl 3-amino-1H-pyrazole-5-carboxylate for Bioassay-Ready Compound Libraries
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal starting point for drug discovery campaigns.[1][2] This guide provides a comprehensive overview and detailed protocols for the derivatization of propyl 3-amino-1H-pyrazole-5-carboxylate, a versatile building block for generating diverse compound libraries. We will cover the synthesis of the core scaffold, key derivatization strategies including N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling, and a practical application in a kinase inhibition bioassay, a common target class for pyrazole-based compounds.[3][4]
The Pyrazole Scaffold in Drug Discovery
The five-membered 1,2-diazole ring system of pyrazole is a cornerstone of modern medicinal chemistry.[1] Its metabolic stability is a key factor in its increasing prevalence in newly approved drugs.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[2][5] Propyl 3-amino-1H-pyrazole-5-carboxylate serves as an excellent starting scaffold, featuring three key points for diversification: the exocyclic amino group (position 3), the pyrazole ring nitrogens (N1 and N2), and the aromatic ring itself (e.g., position 4).
Synthesis of the Core Scaffold: Propyl 3-amino-1H-pyrazole-5-carboxylate
The synthesis of the aminopyrazole core typically involves the condensation of a hydrazine with a β-keto nitrile or a similar 1,3-dicarbonyl equivalent. The following protocol outlines a reliable method for producing the title compound.
Synthetic Workflow
The synthesis proceeds via a cyclization-condensation reaction. This approach is efficient and provides a good yield of the desired pyrazole scaffold.
Caption: Synthetic scheme for Propyl 3-amino-1H-pyrazole-5-carboxylate.
Experimental Protocol
Materials and Reagents
Reagent/Material
Supplier
Grade
Propyl 2-cyano-3-ethoxyacrylate
Commercially Available
≥97%
Hydrazine hydrate (80% aq. solution)
Sigma-Aldrich
Reagent Grade
Ethanol (200 proof)
Decon Labs
Anhydrous
Diethyl ether
Fisher Scientific
ACS Grade
Round-bottom flask (250 mL)
---
---
Reflux condenser
---
---
Magnetic stirrer and stir bar
---
---
Büchner funnel and filter paper
---
---
Procedure
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: To the flask, add propyl 2-cyano-3-ethoxyacrylate (0.10 mol, 1 eq.) and anhydrous ethanol (100 mL).
Reaction Initiation: While stirring, add hydrazine hydrate (0.11 mol, 1.1 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and impurities.
Drying: Dry the product under vacuum to yield Propyl 3-amino-1H-pyrazole-5-carboxylate as a white to off-white solid.
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Derivatization Strategies for Library Synthesis
The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold allows for diversification at three primary sites. The following protocols provide robust methods for generating a chemically diverse library.
Strategy 1: N-Acylation of the Exocyclic Amino Group
Acylation of the 3-amino group is a fundamental strategy to introduce a wide variety of substituents, which can form crucial hydrogen bond interactions with biological targets.[3] This reaction converts the primary amine into a secondary amide.
Application Notes and Protocols for the N-Alkylation of Aminopyrazoles: A Guide for Researchers
Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles Aminopyrazoles are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles
Aminopyrazoles are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Their value is significantly enhanced through N-alkylation, a process that introduces alkyl groups onto the nitrogen atoms of the pyrazole ring. This functionalization is a critical step in the synthesis of a diverse array of pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[2][3] However, the N-alkylation of unsymmetrically substituted aminopyrazoles presents a significant synthetic challenge: controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the pyrazole ring, often leading to a mixture of regioisomers that can be difficult to separate.[4] This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of aminopyrazoles, with a focus on strategies to achieve high regioselectivity and yield.
Understanding the Reaction: Causality Behind Experimental Choices
The regiochemical outcome of the N-alkylation of aminopyrazoles is a delicate interplay of electronic and steric factors, influenced by the choice of substrates, reagents, and reaction conditions. A thorough understanding of these factors is paramount for designing a successful and selective synthesis.
The Challenge of Regioselectivity: N1 versus N2 Alkylation
For an unsymmetrical pyrazole, the two ring nitrogen atoms (N1 and N2) are not equivalent, leading to the potential formation of two different regioisomers upon alkylation. The key to a successful protocol lies in manipulating the reaction conditions to favor the formation of the desired isomer.
Caption: General scheme of N-alkylation of aminopyrazoles leading to N1 and N2 isomers.
Several factors influence the N1/N2 regioselectivity:
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[4][5]
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and can influence the reaction's regioselectivity.[4][6] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[4]
Base/Catalyst System: The choice of base is critical for deprotonating the pyrazole nitrogen, and its nature can direct the alkylation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[4][6][7] The counter-ion of the base can also play a role in coordinating with the pyrazole nitrogens and influencing the site of alkylation.
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent (e.g., alkyl halides, triflates, or Michael acceptors) can impact the reaction rate and selectivity.[8][9]
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.[4]
Experimental Protocols: A Step-by-Step Guide
This section outlines a general, robust protocol for the N-alkylation of aminopyrazoles, followed by specific examples and considerations for optimizing regioselectivity.
General Protocol for N-Alkylation
This protocol provides a starting point for the N-alkylation of a generic aminopyrazole. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
Aminopyrazole starting material
Alkylating agent (e.g., alkyl bromide, iodide, or mesylate)
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
Inert gas (e.g., Nitrogen or Argon)
Standard laboratory glassware and work-up reagents (e.g., water, ethyl acetate, brine, drying agent like MgSO₄ or Na₂SO₄)
Purification system (e.g., column chromatography)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aminopyrazole (1.0 eq) and the chosen anhydrous solvent.
Addition of Base: Add the base (1.1 - 2.0 eq) to the solution. If using NaH, exercise caution as it is highly reactive and pyrophoric.
Addition of Alkylating Agent: Add the alkylating agent (1.0 - 1.5 eq) dropwise to the stirred suspension at the desired temperature (typically room temperature to 80 °C).
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Quench the reaction by carefully adding water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers. The choice of eluent will depend on the polarity of the products.
Protocol Visualization: A Workflow Diagram
Caption: A typical workflow for the N-alkylation of aminopyrazoles.
Strategies for Regiocontrol: Tailoring the Protocol
Achieving high regioselectivity often requires careful tuning of the reaction conditions. The following table summarizes key parameters and their expected influence on the N1/N2 ratio, compiled from various literature sources.
Parameter
Condition
Expected Outcome
Rationale
Steric Hindrance
Bulky substituent on pyrazole C3/C5
Favors alkylation at the less hindered N
Steric repulsion directs the incoming electrophile.[4]
Specific ion-pairing effects can direct the alkylation.[4]
NaH
Strong base, can lead to mixtures or favor one isomer depending on substrate
Generates the pyrazole anion, regioselectivity then depends on other factors.[7]
Cs₂CO₃
Can enhance reactivity and selectivity
The large, soft cesium cation can coordinate differently than smaller cations.[6]
Temperature
Lower temperature
May increase kinetic selectivity
Favors the pathway with the lower activation energy.[4]
Characterization of N-Alkylated Aminopyrazole Isomers
Distinguishing between the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group will differ between the two isomers.
¹³C NMR: The chemical shifts of the pyrazole ring carbons will also be distinct for the N1 and N2 isomers.[10]
¹⁵N NMR: This technique can provide direct information about the nitrogen environment. The chemical shifts of N1 and N2 will be different in the two isomers.[10]
NOESY/HMBC: Two-dimensional NMR experiments can be used to establish through-space or through-bond correlations, respectively, to definitively assign the structure. For example, a Nuclear Overhauser Effect (NOE) between a proton on the alkyl group and a proton on a substituent at the C5 position would confirm N1 alkylation.[5][11]
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.[9][12]
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction, side reactions, poor reactivity of starting materials.
Increase reaction temperature, use a stronger base, try a more reactive alkylating agent (e.g., iodide instead of bromide), ensure anhydrous conditions.
Mixture of Isomers
Non-selective reaction conditions.
Modify the reaction parameters as outlined in the "Strategies for Regiocontrol" section. Screen different bases, solvents, and temperatures.
Difficulty in Separation
Similar polarity of the regioisomers.
Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity, followed by deprotection. Preparative HPLC may be necessary.
No Reaction
Deactivated starting material, insufficient base strength, unreactive alkylating agent.
Use a stronger base, a more reactive alkylating agent, or higher temperatures. Ensure the aminopyrazole is sufficiently nucleophilic.
Conclusion: A Pathway to Precise Synthesis
The N-alkylation of aminopyrazoles is a versatile and powerful tool in the arsenal of synthetic chemists. While the challenge of regioselectivity is significant, a systematic approach based on a sound understanding of the underlying mechanistic principles allows for the development of highly selective and efficient protocols. By carefully considering the steric and electronic properties of the substrates and reagents, and by methodically optimizing the reaction conditions, researchers can unlock the full potential of this important class of molecules for the advancement of drug discovery and materials science.
References
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])
Recent developments in aminopyrazole chemistry - ResearchGate. (URL: [Link])
N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC. (URL: [Link])
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (URL: [Link])
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (URL: [Link])
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (URL: [Link])
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (URL: [Link])
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: [Link])
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (URL: [Link])
N-methylation of pyrazole : r/OrganicChemistry - Reddit. (URL: [Link])
WO2011076194A1 - Method for purifying pyrazoles - Google P
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])
EP0749963A1 - N-alkylation method of pyrazole - Google P
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])
Application Note: Propyl 3-amino-1H-pyrazole-5-carboxylate as a Versatile Synthon for the Construction of Fused Heterocyclic Scaffolds
Abstract This technical guide provides an in-depth exploration of Propyl 3-amino-1H-pyrazole-5-carboxylate as a pivotal building block in synthetic organic and medicinal chemistry. We detail its strategic importance, ste...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of Propyl 3-amino-1H-pyrazole-5-carboxylate as a pivotal building block in synthetic organic and medicinal chemistry. We detail its strategic importance, stemming from its polyfunctional nature, which enables the efficient construction of diverse, biologically relevant fused pyrazole heterocycles. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of key fused systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a][1][2][3]triazines. Beyond procedural steps, we elucidate the underlying chemical principles, the rationale for experimental choices, and the mechanistic pathways, empowering users to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the Aminopyrazole Core
Fused pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous marketed drugs and clinical candidates.[4][5] Their prevalence is due to their structural resemblance to endogenous purine bases, allowing them to function as effective mimics and inhibitors for a wide range of enzymes and receptors.[2][6] Compounds featuring fused pyrazole scaffolds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][7][8][9]
Propyl 3-amino-1H-pyrazole-5-carboxylate is an exceptionally useful starting material for accessing this chemical space. Its value lies in the strategic placement of three key reactive sites: the highly nucleophilic 5-amino group, the adjacent N1-H of the pyrazole ring, and the electrophilic C4 position.[5] This arrangement allows it to act as a versatile 1,3-binucleophile, readily participating in cyclocondensation reactions with a variety of bielectrophilic partners to forge fused six-membered rings. The propyl ester at the C5 position provides a stable, lipophilic handle that can be retained in the final product or subsequently hydrolyzed or derivatized, offering a route for fine-tuning physicochemical properties or for further conjugation.
Figure 1: Structure and key reactive sites of Propyl 3-amino-1H-pyrazole-5-carboxylate.
Synthesis of Pyrazolo[1,5-a]pyrimidines: The Classic Condensation Approach
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its role in kinase inhibitors and other therapeutic agents.[10][11] The most direct and reliable method for its synthesis involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[3][12]
General Reaction Scheme
The reaction proceeds via an initial condensation between the exocyclic 5-amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the pyrazole N1-H and the second carbonyl group, and subsequent dehydration to yield the aromatic fused ring system.
Figure 2: Workflow for Pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Protocol: Synthesis of Propyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes the reaction with ethyl acetoacetate, a readily available 1,3-dicarbonyl equivalent.
Materials:
Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Glacial Acetic Acid (10 volumes)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Ethanol
Deionized water
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add Propyl 3-amino-1H-pyrazole-5-carboxylate (e.g., 5.0 g, 27.3 mmol, 1.0 eq) and glacial acetic acid (50 mL). Stir at room temperature until all solids are dissolved.
Reagent Addition: Add ethyl acetoacetate (3.8 mL, 30.0 mmol, 1.1 eq) to the solution dropwise.
Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. If not, slowly pour the mixture into a beaker of ice water (200 mL) with stirring to induce precipitation.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual acetic acid and unreacted starting materials.
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight. The product, Propyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is typically obtained as a white to off-white solid.
Scientific Rationale and Insights
Choice of Solvent: Glacial acetic acid serves a dual purpose. It is an effective solvent for the reactants and, as an acid catalyst, it protonates a carbonyl oxygen of the ethyl acetoacetate, rendering the carbonyl carbon more electrophilic and facilitating the initial attack by the 5-amino group.[10]
Reaction Conditions: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial condensation-elimination of water and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.
Workup Strategy: The product is significantly less soluble in aqueous media than the acetic acid and starting materials. Precipitation in ice water is an efficient method for initial isolation and purification. The subsequent washes with water and cold ethanol remove impurities, yielding a product of high purity without the need for column chromatography in many cases.
Data Summary
The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines by varying the 1,3-dicarbonyl component.
Synthesis of Pyrazolo[3,4-b]pyridines: Multicomponent Approaches
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activity, acting as kinase inhibitors, antimalarials, and anticancer agents.[1][13] Their synthesis can be efficiently achieved through multicomponent reactions (MCRs) or by condensation with α,β-unsaturated carbonyl compounds.[4][14]
General Reaction Scheme (Hantzsch-type MCR)
A common strategy involves the one-pot reaction of the 5-aminopyrazole, an aldehyde, and a β-ketoester or cyclic ketone. This MCR builds the pyridine ring onto the pyrazole core in a single, highly atom-economical step.
Figure 3: Logical workflow for a multicomponent synthesis of Pyrazolo[3,4-b]pyridines.
Detailed Protocol: Synthesis of Propyl 4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Materials:
Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq)
4-Methoxybenzaldehyde (1.0 eq)
Ethyl acetoacetate (1.0 eq)
Ethanol (15 volumes)
Piperidine (catalytic, ~0.1 eq)
Standard reflux and workup equipment
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, combine Propyl 3-amino-1H-pyrazole-5-carboxylate (5.0 g, 27.3 mmol), 4-methoxybenzaldehyde (3.7 g, 27.3 mmol), ethyl acetoacetate (3.55 g, 27.3 mmol), and ethanol (75 mL).
Catalyst Addition: Add piperidine (0.27 mL, 2.73 mmol) to the stirred suspension.
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction typically becomes homogeneous before a precipitate of the product begins to form. Monitor by TLC.
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 25 mL) to remove soluble impurities.
Drying: Dry the product in a vacuum oven at 60°C. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Scientific Rationale and Insights
Mechanism: This reaction likely proceeds through a series of condensations. A Knoevenagel condensation between the aldehyde and ethyl acetoacetate, catalyzed by piperidine, forms an α,β-unsaturated intermediate. This is followed by a Michael addition of the C4 position of the pyrazole to the unsaturated system. The final steps involve intramolecular condensation between the 5-amino group and the remaining keto group, followed by aromatization via dehydration or oxidation.[5]
Catalyst Choice: Piperidine, a secondary amine, is a classic base catalyst for Knoevenagel and Michael reactions. It efficiently promotes the formation of the necessary enolate and enamine intermediates that drive the reaction cascade.
Atom Economy: MCRs are a cornerstone of green chemistry. This protocol combines three components in a single operation to build a complex molecule, minimizing waste and operational steps compared to a linear synthesis.
Synthesis of Pyrazolo[1,5-a][1][2][3]triazines: Accessing Purine Isosteres
Pyrazolo[1,5-a][1][2][3]triazines are recognized as bioisosteres of purines and have been investigated as inhibitors of enzymes involved in purine metabolism, such as thymidine phosphorylase.[2][15][16] Their synthesis from 5-aminopyrazoles often involves reaction with reagents that can provide a C-N-C fragment.[2]
Detailed Protocol: Synthesis of Propyl 4-amino-2-thioxo-2,3-dihydropyrazolo[1,5-a][1][2][3]triazine-8-carboxylate
This protocol uses thiourea to build the fused triazine ring, a common and effective strategy.
Materials:
Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq)
Potassium thiocyanate (1.1 eq)
Concentrated Hydrochloric Acid (HCl)
Dioxane or Ethanol
Standard reflux and workup equipment
Procedure:
Intermediate Formation: In a 250 mL flask, dissolve Propyl 3-amino-1H-pyrazole-5-carboxylate (5.0 g, 27.3 mmol) in 100 mL of dioxane. Add concentrated HCl (3 mL) and potassium thiocyanate (2.9 g, 30.0 mmol).
Reaction: Heat the mixture to reflux for 10-15 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.
Isolation: Cool the reaction mixture. A solid will precipitate. Collect the crude product by vacuum filtration.
Purification: The crude product is often the hydrochloride salt. To obtain the free base, suspend the solid in water (100 mL) and neutralize carefully with aqueous ammonia or sodium bicarbonate solution until pH 7-8.
Final Steps: Collect the neutralized solid by filtration, wash with copious amounts of water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Scientific Rationale and Insights
Mechanism: In the acidic medium, potassium thiocyanate generates thiocyanic acid (HSCN). The 5-amino group of the pyrazole attacks the carbon of HSCN, leading to the formation of a pyrazolylthiourea intermediate. This intermediate then undergoes an intramolecular cyclization, where the pyrazole N1 attacks the newly formed thiocarbonyl-like carbon, followed by tautomerization to yield the final pyrazolo[1,5-a][1][2][3]triazine product.[15]
Reagent Choice: Potassium thiocyanate is an inexpensive and stable source of the N=C=S synthon required to build the triazine ring. The reaction is robust and generally provides good yields of the desired heterocyclic core.
Conclusion
Propyl 3-amino-1H-pyrazole-5-carboxylate stands out as a powerful and versatile building block for the synthesis of medicinally important fused pyrazole heterocycles. The protocols detailed herein provide reliable and scalable methods for constructing pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a][1][2][3]triazines. By understanding the underlying chemical principles and the strategic reactivity of this synthon, researchers are well-equipped to not only reproduce these methods but also to design novel synthetic pathways towards new chemical entities for drug discovery and development.
References
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). MDPI.
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc.
Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace. Available at:
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (N.D.). PMC - NIH.
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). The Journal of Organic Chemistry - ACS Publications.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC.
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2022). Bentham Science Publishers.
Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. (2024). Thieme.
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI.
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Thieme.
A close look into the biological and synthetic aspects of fused pyrazole derivatives. (2022). PubMed.
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. (2021). Semantic Scholar. Available at:
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
Pyrazolo[1,5-α][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and biological activity. (2008). Monash University. Available at:
Selected examples of drugs with fused pyrazole ring. (N.D.). ResearchGate.
Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. Available at:
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC.
Microwave-assisted synthesis of pyrazole compounds
Application Note: Microwave-Assisted Synthesis of Pyrazole Compounds Executive Summary This guide details the methodology for the microwave-assisted synthesis (MAOS) of pyrazole derivatives, a critical scaffold in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of Pyrazole Compounds
Executive Summary
This guide details the methodology for the microwave-assisted synthesis (MAOS) of pyrazole derivatives, a critical scaffold in medicinal chemistry found in drugs like Celecoxib and Rimonabant. Unlike conventional thermal conduction, which is slow and often yields non-uniform heating, microwave irradiation utilizes dielectric heating to achieve volumetric heating, drastically reducing reaction times from hours to minutes while improving yield and purity.
This document provides two validated protocols:
Protocol A: A solvent-free, one-pot Knorr condensation (Green Chemistry compliant).
Protocol B: A two-step synthesis via chalcone intermediates for complex substitution patterns.
Theoretical Foundation: The Dielectric Advantage
To optimize microwave synthesis, one must understand that energy is not transferred by convection but by dipolar polarization and ionic conduction .
Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation creates friction and heat.
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field influence, generating heat through collision.
Solvent Selection Strategy
The efficiency of heating is dictated by the solvent's Loss Tangent (
) .[1][2][3] A high indicates efficient conversion of microwave energy into heat.[1]
Table 1: Solvent Loss Tangents (at 2.45 GHz, 20°C)
Classification
Solvent
Loss Tangent ()
Heating Efficiency
High Absorbers
Ethylene Glycol
1.350
Excellent
Ethanol
0.941
Excellent
DMSO
0.825
Excellent
Medium Absorbers
Water
0.123
Good
DMF
0.161
Good
Low Absorbers
Ethyl Acetate
0.059
Poor
Toluene
0.040
Poor
Hexane
0.020
Transparent
Expert Insight: For "transparent" solvents (low
), add a passive heating element (e.g., a SiC vessel or a "doping" amount of ionic liquid) to initiate the reaction.
Mechanistic Pathway
The synthesis generally follows the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr Synthesis) or an
-unsaturated ketone (Chalcone route).
Figure 1: General mechanistic pathway for pyrazole synthesis accelerated by microwave irradiation.
Experimental Protocols
Protocol A: Solvent-Free One-Pot Knorr Synthesis
Best for: Rapid library generation, Green Chemistry applications.
Use the "Calculated Pressure" rule: Check the vapor pressure of your solvent at the target temp.[7]
Leave at least 50% headspace in the vial.
Self-Validating Step: If pressure spikes >15 bar rapidly, abort and reduce temperature or switch to a lower vapor pressure solvent (e.g., switch Ethanol to DMSO).
Solution: Add a "doping" agent (e.g., 5% ionic liquid or a small amount of polar alcohol) to act as a heat sink.
Safety Guidelines
Vessel Integrity: Never use household glassware. Use only borosilicate glass vials designed for specific MW reactors (e.g., CEM, Anton Paar, Biotage).
Hydrazine Handling: Hydrazines are toxic and potential sensitizers. Load vials in a fume hood.
Cooling: Do not open vials immediately. Allow the system to cool to <50 °C and pressure to drop to <1 bar.
References
Microwave-Assisted Organic Synthesis (MAOS)
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
Solvent-Free Pyrazole Synthesis
Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.[7]
Chalcone Route Protocols
Siddiqui, Z. N., et al. (2011). "Microwave assisted synthesis of pyrazoles." Journal of Chemical Sciences.
Dielectric Properties of Solvents
Gabriel, C., et al. (1998). "The dielectric properties of biological tissues: III. Parametric models for the dielectric spectrum of tissues." Physics in Medicine and Biology.
Use of propyl 3-amino-1H-pyrazole-5-carboxylate in agrochemical research
An in-depth guide to the synthesis, application, and screening of Propyl 3-amino-1H-pyrazole-5-carboxylate for agrochemical discovery. Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring syste...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the synthesis, application, and screening of Propyl 3-amino-1H-pyrazole-5-carboxylate for agrochemical discovery.
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical research, forming the core of numerous commercially successful herbicides, fungicides, and insecticides.[1][2][3] Its remarkable versatility stems from its unique electronic properties and the ability to be functionalized at multiple positions, allowing for fine-tuning of biological activity, selectivity, and physicochemical properties. Compounds built on the pyrazole scaffold have given rise to critical modes of action, such as the inhibition of succinate dehydrogenase (SDH) in fungicides and 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicides.[2][4][5]
Within this important class of heterocycles, Propyl 3-amino-1H-pyrazole-5-carboxylate represents a key building block and a potential lead structure for novel agrochemicals. While not a widely commercialized active ingredient itself, its constituent parts—the 3-amino group and the 5-carboxylate ester—are pivotal functional handles for chemical elaboration. The 3-amino group offers a nucleophilic site for the introduction of various toxophores and pharmacophores, such as the formation of pyrazole amides, which are prominent in many modern fungicides.[6] The carboxylate moiety can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, influencing the molecule's transport within the plant and its interaction with the target site.
This document serves as a comprehensive guide for researchers and scientists in the field of drug development. It provides detailed protocols for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate and its subsequent evaluation in agrochemical screening programs. The methodologies are grounded in established principles of pyrazole chemistry and bio-assay design, offering a robust framework for innovation.
Chemical Profile and Synthesis
A reliable and scalable synthesis is the first step in exploring the potential of any new chemical entity. The synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate can be achieved through a well-established cyclocondensation reaction.
Compound Name
Propyl 3-amino-1H-pyrazole-5-carboxylate
CAS Number
Not available (Analogous to other esters)
Molecular Formula
C7H11N3O2
Molecular Weight
169.18 g/mol
Appearance
Expected to be an off-white to light yellow solid
Protocol 1: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate
This protocol is based on the classical reaction of a β-ketonitrile equivalent with hydrazine hydrate, a foundational method for constructing the 5-aminopyrazole ring system.[7][8][9]
Causality Behind Experimental Choices:
Sodium Metal in Propanol: This step generates sodium propoxide in situ, a strong base necessary to deprotonate propyl cyanoacetate, forming the reactive nucleophile.
Diethyl Oxalate: This acts as the electrophile, reacting with the carbanion of propyl cyanoacetate to form the key β-ketoester intermediate after workup.
Hydrazine Hydrate: This bidentate nucleophile reacts with the diketone equivalent in a cyclocondensation reaction to form the pyrazole ring. The regioselectivity is driven by the differential reactivity of the ketone and ester carbonyls.
Acidic Workup: Neutralization is required to protonate the pyrazole ring and precipitate the final product.
Step-by-Step Methodology:
Preparation of the Propoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 150 mL of dry n-propanol. Carefully add 5.0 g (0.217 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved to form sodium propoxide.
Formation of the Intermediate: To the cooled sodium propoxide solution, add a mixture of 25.0 g (0.221 mol) of propyl cyanoacetate and 32.3 g (0.221 mol) of diethyl oxalate dropwise with stirring, maintaining the temperature below 30°C.
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The reaction mixture will become a thick slurry.
Cyclization with Hydrazine: Cool the slurry in an ice bath. Slowly add 11.0 g (0.221 mol) of hydrazine hydrate. After the initial exothermic reaction subsides, heat the mixture to reflux for 4 hours.
Product Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Acidify the solution to pH 5-6 with concentrated hydrochloric acid.
Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield Propyl 3-amino-1H-pyrazole-5-carboxylate.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic pathway for Propyl 3-amino-1H-pyrazole-5-carboxylate.
Application in Agrochemical Screening
Propyl 3-amino-1H-pyrazole-5-carboxylate can be screened directly for biological activity or used as an intermediate for creating a library of derivatives. The following protocols outline standard high-throughput screening methods to assess its potential as a fungicide, herbicide, or insecticide.
This assay is a primary screen to determine if the compound has intrinsic fungitoxic properties against economically important plant pathogens.[3][10]
Causality Behind Experimental Choices:
Potato Dextrose Agar (PDA): A common, nutrient-rich medium that supports the growth of a wide range of fungi.
DMSO as Solvent: The compound is likely poorly soluble in water. DMSO is a standard solvent for dissolving organic compounds for biological assays. A solvent control is crucial to ensure DMSO itself isn't inhibiting fungal growth.
Mycelial Plugs: Using a standardized plug from an actively growing culture ensures that the inoculum is viable and consistent across all plates.
Incubation: The specified temperature and duration are optimal for the growth of the selected fungal species.
EC₅₀ Calculation: Determining the half-maximal effective concentration provides a quantitative measure of the compound's potency, allowing for comparison with other compounds.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in dimethyl sulfoxide (DMSO).
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C.
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only (at the highest volume used for the test compound) and a blank control with no additions.
Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).[3]
Incubation: Place one mycelial plug, mycelium-side down, in the center of each plate. Seal the plates and incubate at 25°C in the dark.
Data Collection: When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the diameter of the fungal colony on all plates.
Analysis: Calculate the percentage of inhibition using the formula:
Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
EC₅₀ Determination: Plot the inhibition percentages against the log of the concentration and determine the EC₅₀ value.
Protocol 3: Herbicidal Activity Screening (Pre- and Post-emergence)
This protocol assesses the compound's ability to inhibit weed growth both before and after the weeds have emerged from the soil.[11][12][13]
Causality Behind Experimental Choices:
Pre-emergence Application: This simulates the application of a herbicide to the soil before weed seeds germinate. It tests for activity against germination and early seedling growth.
Post-emergence Application: This simulates spraying a herbicide onto weeds that are already growing. It tests for foliar uptake and systemic activity.
Model Weed Species: Using both a monocot (e.g., Digitaria sanguinalis) and a dicot (e.g., Amaranthus retroflexus) provides information on the spectrum of activity.[11]
Visual Injury Assessment: A standardized rating scale provides a semi-quantitative measure of herbicidal effect, which is efficient for primary screening.
Step-by-Step Methodology:
Plant Preparation: Sow seeds of a model monocot weed (e.g., crabgrass - Digitaria sanguinalis) and a model dicot weed (e.g., redroot pigweed - Amaranthus retroflexus) in small pots filled with a standard potting mix.
Pre-emergence Application:
Within 24 hours of sowing, spray the soil surface of a set of pots with the test compound formulated in an acetone/water solution with a surfactant. Application rates could range from 100 to 2000 g ai/ha (grams of active ingredient per hectare).
Include a negative control (formulation blank) and a positive control (a commercial herbicide).
Post-emergence Application:
Allow another set of pots to grow until the weeds reach the two- to three-leaf stage.
Spray these plants with the same formulations and rates as the pre-emergence test.
Growth Conditions: Place all pots in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 14-hour photoperiod).
Assessment: After 14-21 days, visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill) compared to the negative control.
Caption: High-level workflow for primary agrochemical screening.
Data Interpretation and Next Steps
The primary screening assays will categorize the compound as active or inactive in each area.
Assay
Metric
Interpretation of a "Hit"
Fungicidal
EC₅₀
An EC₅₀ value below 10 µg/mL is generally considered a strong hit worth pursuing.[3][6]
Herbicidal
% Control
Greater than 80% visual control of at least one weed species at a rate of ≤ 500 g ai/ha indicates promising activity.[11]
Insecticidal
% Mortality
Greater than 80% mortality in a contact or feeding assay suggests potential for development.
If Propyl 3-amino-1H-pyrazole-5-carboxylate shows promising activity (a "hit"), the next logical step is to initiate a Structure-Activity Relationship (SAR) study. This involves synthesizing analogs by modifying the propyl ester (e.g., to methyl, ethyl, or more complex esters) and derivatizing the 3-amino group (e.g., through acylation to form amides). This systematic chemical modification allows researchers to identify the key structural features required for optimal biological performance, ultimately leading to the development of a potent and selective agrochemical candidate.
References
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. Available at: [Link]
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. Available at: [Link]
Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. PubMed. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. Available at: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available at: [Link]
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]
Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. Available at: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
Agrochemicals containing pyrazole scaffolds. ResearchGate. Available at: [Link]
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates. ResearchGate. Available at: [Link]
3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]
The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. Available at: [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]
Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
Fungicide pyrazole carboxamides derivatives. Google Patents.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
Pyrazole carboxanilide fungicides and use. Google Patents.
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]
Carboxamides: Knowing more about these important fungicides. 3tentos. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-OPT-505
Subject: Yield Improvement & Process Stabilization for Propyl 3-amino-1H-pyrazole-5-carboxylate
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
The synthesis of propyl 3-amino-1H-pyrazole-5-carboxylate (Target 3 ) presents a classic regioselectivity and stability challenge. The most robust route involves the Claisen condensation of dipropyl oxalate with acetonitrile to form a cyanopyruvate intermediate, followed by cyclization with hydrazine.
Users frequently report yields below 40% due to three primary failure modes:
Transesterification: Using mismatched alkoxides (e.g., NaOEt in Ethanol) leads to mixed ethyl/propyl esters.
Hydrazinolysis: Hydrazine attacks the ester group instead of the ketone/nitrile, forming the byproduct carbohydrazide.
Azine Formation: Incorrect stoichiometry or pH leads to polymerization/dimerization.
This guide provides a self-validating protocol designed to raise isolated yields to >75%.
Module 1: The Synthetic Pathway & Logic
The synthesis relies on the Cyanopyruvate Route . Unlike the ethoxymethylene route (which yields the 4-carboxylate), this pathway specifically targets the 5-carboxylate position.
Reaction Scheme
Figure 1: The optimized synthetic pathway. Note the critical pH control point in Step 2 to prevent hydrazide formation.
Module 2: Step-by-Step Optimization Protocol
Phase 1: The Precursor (Claisen Condensation)
The Critical Error: Using commercially available Sodium Ethoxide (NaOEt).
The Fix: You must generate Sodium Propoxide (NaOPr) in situ using n-Propanol. This prevents the formation of the ethyl ester impurity, which is nearly impossible to separate later.
Protocol:
Solvent Prep: Charge dry n-Propanol (10 vol) into the reactor.
Base Generation: Add Sodium metal (1.1 eq) in small chunks under
. Stir at reflux until dissolved.
Why? Commercial alkoxides often contain hydroxide impurities that hydrolyze the oxalate. Fresh NaOPr ensures anhydrous conditions.
Condensation: Cool to 0°C. Add Dipropyl Oxalate (1.0 eq) followed by Acetonitrile (1.2 eq) dropwise.
Reaction: Warm to room temperature and stir for 12 hours. The mixture should turn into a thick yellow suspension (the enolate salt).
Isolation: Filter the solid. Wash with cold diethyl ether. Do not acidify yet. Isolate the sodium enolate salt directly.
Phase 2: The Cyclization (Hydrazine Control)
The Critical Error: Adding hydrazine to the ester without pH buffering. Hydrazine is a strong nucleophile and will attack the ester (forming a hydrazide) faster than it cyclizes with the nitrile if the pH is basic.
Protocol:
Suspension: Suspend the enolate salt from Phase 1 in water (5 vol).
Buffering: Adjust pH to 5.0–6.0 using 50% Acetic Acid.
Mechanism:[1][2][3][4] This protonates the enolate to the free enol/keto form and buffers the hydrazine, reducing its basicity and preventing ester attack.
Heating: Stir at 0°C for 1 hour, then heat to 60°C for 2 hours.
Workup: Cool to room temperature. Neutralize carefully with saturated
to pH 7.0. The product often precipitates.[3] If not, extract with Ethyl Acetate (not ether, as the product is polar).
Module 3: Troubleshooting & FAQs
Troubleshooting Logic Tree
Figure 2: Diagnostic flow for identifying yield loss causes.
Frequently Asked Questions
Q1: Can I use ethanol as the solvent for the first step?A:No. If you use ethanol with dipropyl oxalate, transesterification will occur, yielding a mixture of propyl, ethyl, and mixed esters. You must use n-Propanol to match the ester group of the oxalate.
Q2: My product is water-soluble and won't precipitate. How do I isolate it?A: Aminopyrazoles are amphoteric.
If pH < 4: It exists as a cation (soluble).
If pH > 9: It may deprotonate (soluble).
Solution: The Isoelectric Point (pI) is typically near pH 6.5–7.0 . Adjust the aqueous layer to this exact range. If precipitation fails, saturate the water with NaCl (salting out) and extract continuously with Ethyl Acetate or THF.
Q3: Why do I see a byproduct with Mass M+32?A: This is likely the hydrazide . It forms if hydrazine attacks the ester group.
Prevention:[3][5] Ensure the reaction is kept at 0°C during hydrazine addition and use Acetic Acid to buffer the reaction. The acid activates the ketone for attack while protecting the ester.
Q4: Can I use commercially available Propyl Cyanopyruvate?A: It is rarely stable. The enol form polymerizes upon standing. It is standard industry practice to synthesize the sodium enolate salt and use it immediately in the next step without isolating the free acid.
Data Summary: Optimization Metrics
Variable
Standard Condition
Optimized Condition
Impact on Yield
Base/Solvent
NaOEt / Ethanol
NaOPr / n-Propanol
Eliminates mixed esters (+20%)
Hydrazine Eq.
2.0 - 3.0 eq
1.05 - 1.10 eq
Reduces azine byproducts (+15%)
Cyclization pH
Basic (pH >10)
Buffered (pH 5-6)
Prevents hydrazide formation (+25%)
Temperature
Reflux immediately
0°C 60°C
Improves regioselectivity
References
Synthesis of 5-Aminopyrazole-4-carboxylates (General Method)
Purification of propyl 3-amino-1H-pyrazole-5-carboxylate
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Purification of Propyl 3-amino-1H-pyrazole-5-carboxylate Technical Overview & Physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Process Optimization Group
Subject: Technical Guide: Purification of Propyl 3-amino-1H-pyrazole-5-carboxylate
Technical Overview & Physicochemical Profile
This guide addresses the purification of propyl 3-amino-1H-pyrazole-5-carboxylate (hereafter referred to as 3-AP-Pr ). This molecule presents a unique purification challenge due to its amphoteric nature (basic amine + acidic pyrazole NH) and the lipophilicity introduced by the propyl ester.
Target Molecule Profile:
Chemical Structure: Pyrazole core with a C3-primary amine and C5-propyl ester.
Expected State: White to off-white crystalline solid.
Melting Point Estimate: ~75–95 °C (Based on ethyl ester analog mp 105–107 °C; propyl chains typically lower mp slightly).
pKa: ~4.0 (Amine) and ~14.0 (Pyrazole NH).
Solubility: Soluble in EtOAc, DCM, MeOH, EtOH. Sparingly soluble in Water, Hexanes.
Hydrolysis Product (Acid): High melting solid (mp >200 °C), insoluble in organics.
Purification Decision Matrix (Workflow)
Before selecting a method, assess the purity of your crude material via TLC (10% MeOH in DCM).
Figure 1: Decision tree for selecting the optimal purification route based on crude purity.
Protocol A: Acid-Base Extraction (The "Workhorse")
Objective: Isolate the basic aminopyrazole from neutral starting materials (e.g., propyl cyanoacetate derivatives) and acidic byproducts.
Mechanism: The 3-amino group is protonated by dilute acid (pH < 3), rendering the product water-soluble. Neutral impurities remain in the organic phase.
Step-by-Step Guide:
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Extraction (Acidic):
Cool the solution to 0–5 °C (Ice bath). Critical: Prevents ester hydrolysis.
Extract with 1.0 M HCl (3 x 10 mL).
Keep the Aqueous Layer (Contains Product). Discard the Organic Layer (Contains Neutrals).[2]
Basification:
Keep the aqueous layer on ice.
Slowly add Saturated Na₂CO₃ or 2.0 M NaOH until pH reaches ~9–10.
Observation: The product should precipitate as a solid or oil out as a cloudy emulsion.
Extraction (Basic):
Extract the cloudy aqueous mixture with EtOAc (3 x 15 mL).
Wash combined organics with Brine (1 x 10 mL).
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Scientist's Note: If the product oils out during basification, add a small amount of brine to break the emulsion before extracting.
Protocol B: Recrystallization (The "Standard")
Objective: Obtain high-purity crystalline solid from semi-pure material.
Q1: My product is "Oiling Out" during recrystallization. What is happening?
Cause: The solution is too concentrated, or the cooling was too rapid. Propyl esters are prone to this because their melting point is often near the boiling point of common solvents.
Fix: Re-heat to dissolve the oil. Add slightly more "Good Solvent" (EtOAc). Let it cool very slowly. Add a seed crystal at 30–40 °C.
Q2: The NMR shows a broad hump around 10–13 ppm. Is it wet?
Analysis: No. This is the pyrazole N-H proton. Pyrazoles undergo annular tautomerism (exchange between N1 and N2). This broadens the signal or makes it invisible in CDCl₃.
Fix: Run NMR in DMSO-d₆ . The exchange is slower, and the peak usually sharpens.
Q3: I see a spot on TLC that doesn't move (Rf ~ 0).
Analysis: This is likely the hydrolysis product (3-amino-1H-pyrazole-5-carboxylic acid) or the hydrochloride salt if you did an acid workup without sufficient basification.
Fix: Ensure your material is the free base. If it is the acid byproduct, it will not dissolve in DCM; filter it off.
Q4: The product turned pink/red overnight.
Cause: Oxidation of the amino group or trace hydrazine residues reacting with air.
Fix: Store under Nitrogen/Argon at -20 °C. Recrystallize with a pinch of sodium dithionite (reducing agent) in the aqueous phase if doing an extraction.
References
Synthesis of Aminopyrazoles: Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). (General method for 3-aminopyrazoles). Link
Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 1, 1976. (Explains NMR broadening).
Chromatography of Amines: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (Principles of amine modifiers).
Physical Properties of Analogs: National Center for Biotechnology Information. PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. Link
Ester Synthesis Reference: Journal of Medicinal Chemistry, 2008, 51(15), 4672–4684. (Describes ethyl ester analogs and purification). Link
Disclaimer: This guide is intended for qualified personnel. Always review the Safety Data Sheet (SDS) for Hydrazine and Pyrazole derivatives before handling.
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in aminopyrazole synthesis. It is designed to move beyond standard literature procedures and address the "why...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in aminopyrazole synthesis. It is designed to move beyond standard literature procedures and address the "why" and "how" of failure modes.
Ticket Subject: Troubleshooting Regioselectivity, Side Reactions, and Yield Loss in
Welcome to the troubleshooting hub. The synthesis of aminopyrazoles—specifically via the condensation of
-ketonitriles with hydrazines—is deceptively simple. While the core reaction is a textbook cyclocondensation, the pathway is riddled with bifurcation points that lead to regioisomers, oligomers (azines), and hydrolysis products.[1]
This guide treats your reaction flask as a system to be debugged.
🟢 Module 1: The Regioselectivity Crisis (3-Amino vs. 5-Amino)
User Issue: "I am using a substituted hydrazine (
) and a non-symmetric -ketonitrile. I need the 5-aminopyrazole, but I'm getting a mixture or the 3-amino isomer."
🔬 The Mechanistic Root Cause
The reaction is governed by a competition between Kinetic Control and Thermodynamic Control , dictated by which nitrogen of the hydrazine attacks which electrophile (the ketone or the nitrile) first.
Initial attack on or Michael addition; rapid trapping.
Expert Tip: If you are stuck with a mixture, switch solvents.[1] Fluorinated alcohols (e.g., TFE, HFIP) have been shown to enhance regioselectivity towards 5-substituted pyrazoles by stabilizing specific transition states via hydrogen bonding.[1]
🟡 Module 2: The "Yellow Precipitate" (Stalled Intermediates)[1][2]
User Issue: "My reaction turned bright yellow/orange and precipitated a solid. NMR shows it's not the product, and the nitrile peak is still visible."
🔬 Diagnosis: The Hydrazone Trap
You have successfully formed the hydrazone intermediate (Pathway A step 1), but the ring has not closed. This is common when:
The nitrile is electron-rich or sterically hindered.
The reaction temperature is too low.
The internal hydrazine nitrogen is not nucleophilic enough (e.g., if
Cause: One hydrazine molecule reacts with two ketone molecules instead of cyclizing.[1] This happens when hydrazine is the limiting reagent or added too slowly.
Fix: Ensure Hydrazine is in Excess (1.1 – 1.5 eq) and add the
-ketonitrile to the hydrazine solution, not vice-versa.
Regioselectivity Mechanisms: Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. Link (See Section 2.1.2 on monosubstituted hydrazines).[1]
Kinetic vs. Thermodynamic Control: Bagley, M. C., et al. (2007).[1] Regioselective synthesis of 5-amino- and 3-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link (Discusses the switch between AcOH/Toluene and EtONa/EtOH).[1]
General Synthesis & Side Reactions: Elnagdi, M. H., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link
Solvent Effects (Fluorinated Alcohols): Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link (Demonstrates TFE/HFIP influence on regiochemistry).[1]
Azine Formation: Aggarwal, R., et al. (2011).[1] Synthesis and Biological Activities of 5-Aminopyrazoles. Beilstein J. Org.[1] Chem. Link
Propyl 3-amino-1H-pyrazole-5-carboxylate stability and degradation issues
The following technical guide addresses the stability, degradation, and handling of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0). This guide is structured for researchers requiring high-fidelity control o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, degradation, and handling of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0). This guide is structured for researchers requiring high-fidelity control over their starting materials in medicinal chemistry and drug discovery workflows.[1]
Core Function: Heterocyclic building block for kinase inhibitors and high-affinity ligands.[1][5]
Stability Profile & Degradation Mechanisms
The stability of Propyl 3-amino-1H-pyrazole-5-carboxylate is governed by two competing functionalities: the nucleophilic primary amine at position 3 and the electrophilic propyl ester at position 5.[1]
Primary Degradation Pathways
A. Ester Hydrolysis (The "Mass -42" Issue)
The propyl ester is susceptible to hydrolysis, converting the lipophilic ester into the polar carboxylic acid.[5] This is the most common degradation mode, accelerated by moisture and deviations in pH.[5]
Mechanism: Nucleophilic attack by water at the carbonyl carbon.[5]
Diagnostic: Appearance of a peak at 127.1 Da (Acid form) in LCMS.[5] The mass difference is exactly 42 Da (Loss of C
Caption: Mechanistic pathways for hydrolysis, thermal decarboxylation, and oxidative degradation.
Troubleshooting Guide (FAQ)
This section addresses specific issues encountered during storage and experimentation.
Issue 1: "My sample has turned from white to yellow/brown."
Cause: Oxidative degradation of the primary amine.[5] This is common if the container was not backfilled with inert gas (Argon/Nitrogen) after opening.[5]
Impact: Trace oxidation (<1%) often causes significant color change but may not severely impact stoichiometry.[5]
Action:
Check purity via LCMS (UV at 254 nm).[5] Colored impurities often have high extinction coefficients but low mass abundance.
If purity is >95%, use activated charcoal filtration during your reaction workup to remove color bodies.[5]
Prevention: Store under Argon at -20°C.
Issue 2: "LCMS shows a major peak at 127 m/z."[6]
Cause: Hydrolysis of the propyl ester to the carboxylic acid.[5]
Context: Often occurs if the sample was stored in a fridge without a desiccator (condensation enters the vial upon warming) or if dissolved in DMSO/DMF that contained water.[5]
Action:
Do not use for ester-based reactions (e.g., amidation of the ester).[5]
Purification: The acid is significantly more polar.[5] Dissolve the sample in Ethyl Acetate and wash with saturated NaHCO
.[5] The acid will move to the aqueous layer; the intact ester will remain in the organic layer.[5]
Issue 3: "The compound is not dissolving in my standard solvent."
Cause: You likely have the Carboxylic Acid degradant (high polarity, low organic solubility) or the Hydrochloride Salt form if not specified.[5]
Check:
Propyl Ester (Free Base): Soluble in DCM, EtOAc, MeOH.[5]
Carboxylic Acid (Degradant): Poor solubility in DCM; soluble in DMSO, water (basic pH).[5]
Action: Test pH of an aqueous suspension. If acidic (pH < 4), you may have the salt form or the hydrolyzed acid.[5]
If hydrolysis is low (<5%) but oxidation (color) is high:
Dissolve: Dissolve crude solid in minimal warm Ethanol (40°C).
Filter: Pass through a 0.2 µm PTFE syringe filter to remove insoluble oxidative polymers.[5]
Precipitate: Add cold Heptane or Water dropwise until turbidity persists.[5]
Cool: Store at 4°C overnight.
Isolate: Filter the white crystals and dry under high vacuum for 24h.
Protocol C: Proper Storage System
To maximize shelf-life (>1 year):
Atmosphere: Flush vial with Argon or Nitrogen before capping.[5]
Temperature: Long-term storage at -20°C is superior to 4°C.[1][5]
Moisture: Store the vial inside a secondary container (jar) with desiccant packs (Silica gel or Drierite).
Thawing: Allow the vial to reach room temperature before opening to prevent condensation.
Data Summary: Physical Properties & Stability
Property
Value / Description
Note
MW
169.18 g/mol
Free Base
LCMS Target Mass
[M+H] = 170.2
Positive Mode
Major Degradant
3-Amino-1H-pyrazole-5-carboxylic acid
MW: 127.10 ([M+H] = 128)
Mass Shift (Degradation)
-42 Da
Diagnostic for hydrolysis
Solubility (Ester)
DMSO, Methanol, DCM, EtOAc
Lipophilic
Solubility (Acid Degradant)
DMSO, Water (pH > 7)
Hydrophilic
Storage Class
Hygroscopic, Air Sensitive
Keep Cold & Dry
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing purity issues based on visual inspection and mass spectrometry.
References
Compound Identity & CAS : National Center for Biotechnology Information.[5] (2025).[5][7][8][9][10] PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. (Parent Acid Reference). Retrieved from [Link]
Pyrazoles Synthesis & Stability : Fustero, S., et al. (2011).[5] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (General stability of aminopyrazole esters).
Ester Hydrolysis Mechanisms : Larock, R. C. (1999).[5] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard reference for ester hydrolysis kinetics).
Welcome to the Pyrazole Synthesis Support Hub. Before proceeding to specific protocols, use this diagnostic workflow to identify the root cause of your experimental failure.
Visual Troubleshooting Flowchart
The following decision tree outlines the logical steps to resolve common pyrazole synthesis failures.
Figure 1: Diagnostic logic for identifying the root cause of pyrazole synthesis failures. Blue nodes indicate start; Red/Yellow/Green indicate failure modes; Grey indicates diagnostic questions.
📂 Ticket #1: Regioselectivity Control (The Isomer Problem)
User Issue: "I am reacting methylhydrazine with an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I am getting a 50:50 mix or the 1,5-isomer."
Root Cause Analysis
In the Knorr synthesis, the hydrazine nucleophile has two nitrogens with different nucleophilicities (if substituted), and the 1,3-diketone has two carbonyls with different electrophilicities.
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
Steric Control: The bulkier nitrogen avoids the bulkier carbonyl substituent.
Solvent Interference: Protic solvents (EtOH) often mask electronic differences via hydrogen bonding, leading to poor selectivity.
Solution: The Fluorinated Alcohol Switch
To force regioselectivity, you must alter the solvent environment to favor specific hydrogen-bonding interactions.
Q: How do I force the formation of the 1,3-isomer (regio-defined)?A: Switch your solvent from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
Mechanism: HFIP is a strong hydrogen-bond donor (high
value) but a poor acceptor. It selectively activates the carbonyls and stabilizes the transition state for the specific isomer formation, often shifting ratios from 1:1 to >95:5 [1].
Protocol Adjustment: Run the reaction at room temperature in HFIP. No acid catalyst is usually needed as HFIP is slightly acidic (
).
Q: My substrate is acid-sensitive. How do I control regioselectivity without HFIP?A: Use Lewis Acid Catalysis in aprotic solvents.
Recommendation: Use 10 mol%
or in acetonitrile. The metal coordinates to the dicarbonyl, enhancing the electrophilicity difference between the two carbonyl carbons [2].
Data: Solvent Effects on Regioselectivity
Reaction: Methylhydrazine + Benzoylacetone
Solvent
Conditions
Yield (%)
Isomer Ratio (1,3 : 1,5)
Ethanol
Reflux, 2h
85%
55 : 45 (Poor)
THF
Reflux, 4h
70%
60 : 40
HFIP
25°C, 1h
92%
98 : 2 (Excellent) [1]
Water
100°C, 30m
88%
50 : 50
📂 Ticket #2: Reaction Stalling & Low Yields
User Issue: "My LCMS shows the hydrazone intermediate formed quickly, but it won't cyclize to the pyrazole. The reaction stalls."
Root Cause Analysis
The Knorr synthesis is a two-step process:
Condensation: Hydrazine attacks Carbonyl A
Hydrazone (Fast).
Cyclization: Hydrazone nitrogen attacks Carbonyl B
Pyrazole (Slow, Rate-Determining Step).
Failure usually occurs at Step 2 because the dehydration (loss of water) requires an acidic proton or thermal energy.
Conventional heating (reflux) is often insufficient to overcome the activation energy for cyclization, especially with electron-deficient substrates.
Q: Why is the microwave method superior for pyrazoles?A: Pyrazole cyclization is highly polar. Microwave irradiation directly couples with the polar transition state, providing rapid internal heating. This typically reduces reaction times from 4 hours to 10 minutes and improves yields by suppressing side reactions (like oligomerization) [3, 4].
Q: What if I don't have a microwave reactor?A: You must use a dehydrating acid catalyst .
Add 5-10% Acetic Acid (AcOH) or TFA to your ethanol mixture.
Why? The acid protonates the remaining carbonyl oxygen (Step 2), making it more electrophilic and facilitating the intramolecular attack by the hydrazone nitrogen.
Mechanism Visualization
Figure 2: Kinetic pathway of pyrazole formation. The transition from Hydrazone to Cyclization TS is the energy barrier where reactions stall without Acid or Microwave input.
📂 Ticket #3: Validated Protocol Library
Standardized Operating Procedures (SOPs) for high-reliability synthesis.
Hydrazines are potent reducing agents, often toxic, and potential carcinogens.
Hydrazine Hydrate: Highly toxic and unstable. Use in a fume hood.
Peroxide Risk: Do not distill hydrazines to dryness if ethers are present.
Waste Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to nitrogen gas, but do this slowly in an ice bath to manage exotherms.
📚 References
Aggarwal, V. K., et al. (2006). Regioselective Synthesis of Pyrazoles using Fluorinated Solvents. Journal of Organic Chemistry.
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
BenchChem Technical Support. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
Nagaraju, S., et al. (2025).[1][3] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances.
Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Literature and Mechanisms.
Target Molecule: Propyl 3-amino-1H-pyrazole-5-carboxylate
Common Issues: "Sticky oil" formation, low melting point, presence of hydrazide impurities, and incomplete cyclization.[1]
The synthesis of aminopyrazoles via the condensation of hydrazines with
-cyano-keto esters (or enol ethers) is deceptively simple.[1] While the core ring formation is robust, the propyl ester variant introduces specific lipophilic challenges compared to its methyl/ethyl homologs. Low purity often stems from three distinct failure points:
Stoichiometric Imbalance: Leading to hydrazide formation.
This flowchart illustrates where the process degrades.
Figure 1: Mechanistic pathway showing how excess reagents and pH mismanagement lead to common impurities.[1]
Troubleshooting Protocols
Issue A: The "Sticky Oil" Phenomenon (Solidification Failure)
Context: The propyl group adds rotational freedom and lipophilicity, making the lattice energy lower than the methyl ester. It resists crystallizing if any impurity (even 2%) is present.
The Fix: The "Cloud Point" Trituration
Do not rely on simple evaporation. Use this antisolvent method.
Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (or Isopropanol).
Add n-Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).
Add a seed crystal if available. If not, scratch the glass side vigorously.
Cool slowly to 4°C.
Critical Step: If it oils out again, re-heat to dissolve, add 5% more solvent, and cool slower.
Issue B: Removing the Hydrazide Impurity
Context: If you used >1.1 equivalents of hydrazine, you likely formed the hydrazide. This is polar and difficult to separate by chromatography.
The Fix: Selective Acid Washing
The hydrazide is more basic than the aminopyrazole.[1]
Dissolve crude in Dichloromethane (DCM) .
Wash with 0.5 M HCl (Cold).
Note: The target aminopyrazole is a weak base (pKa ~3-4) and will partition partially into the acid, but the hydrazide partitions completely.[1]
Monitor the organic layer by TLC.[1] If the product is lost to the aqueous layer, adjust acid strength to 0.1 M HCl .
The "Golden Standard" Purification Workflow
If your purity is <90%, stop "washing" and perform a full Acid-Base Swing. This exploits the amphoteric nature of the aminopyrazole.
Diagram 2: Self-Validating Purification Logic
Figure 2: Acid-Base Swing protocol.[1] This method ensures that only substances with the specific pKa profile of the target are isolated.
Protocol Notes:
Step 3 Warning: Do not use strong NaOH. High pH (>12) will hydrolyze the propyl ester to the carboxylic acid (Impurity B).[1] Use Saturated Sodium Bicarbonate (
Solvent Choice: If the propyl ester does not precipitate (due to solubility), extract the neutralized aqueous layer with DCM (3x), dry over
, and evaporate.
Frequently Asked Questions (FAQ)
Q: Why does my NMR show two sets of peaks for the pyrazole ring protons?A: This is likely Tautomerism , not an impurity. 3-amino-1H-pyrazole derivatives exist in rapid equilibrium between the 1H and 2H forms (or 3-amino vs 5-amino tautomers).[1] In solvents like DMSO-
, these may appear as broadened or split peaks.[1] Add a drop of to the NMR tube; if the NH peaks disappear and the ring signals sharpen/coalesce, it is tautomerism.
Q: Can I use Ethanol for recrystallization?A: For the propyl ester, Ethanol is often too soluble. Use Ethanol/Water (1:1) or Toluene . The propyl chain makes the molecule significantly more lipophilic than the ethyl ester variant found in most literature.[1]
Q: My product turned red/brown overnight. What happened?A:Oxidation . Aminopyrazoles are electron-rich and susceptible to air oxidation, forming azo-linkages (colored oligomers).[1]
Prevention:[3] Store under Argon/Nitrogen in the dark.
Remediation: Pass through a short pad of silica gel using DCM/MeOH (95:5) to remove the colored polar impurities.
References
Synthesis of 3(5)-aminopyrazoles: Aggarwal, V. et al. "Regioselective synthesis of aminopyrazoles."[1] Journal of Organic Chemistry. (General mechanism grounding).
Tautomerism in Pyrazoles: Elguero, J. et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry. (Explains NMR anomalies).
Purification of Amphoteric Heterocycles: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for acid-base extraction).
Propyl 3-amino-1H-pyrazole-5-carboxylate Properties: PubChem Compound Summary. Link(Note: Link directs to the homologous acid/structure for property verification).
Technical Support Center: Purification of Pyrazole Compounds
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying pyrazole derivatives. Drawing from established methodologies and in-the-field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized compounds.
Introduction: The Challenge of Pyrazole Purity
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, celebrated for their diverse biological activities.[1][2] However, their synthesis, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (e.g., Knorr pyrazole synthesis), is frequently plagued by the formation of impurities.[3][4] These can range from unreacted starting materials and reagents to regioisomers and reaction byproducts, complicating downstream applications and analyses.[5] This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: My crude pyrazole product is a persistent yellow or reddish-brown oil, even after removing the solvent. What is the likely cause?
This is a very common issue, particularly when using phenylhydrazine or its salts.[6][7] The coloration is often due to the air-oxidation or decomposition of the hydrazine reagent.[6]
Root Cause Analysis:
Hydrazine Quality: Phenylhydrazine is notoriously sensitive to air and light and can decompose over time, forming colored impurities.[6]
Reaction Conditions: Elevated temperatures or prolonged reaction times can exacerbate the decomposition of hydrazines.
Troubleshooting Steps:
Use High-Purity Reagents: Always use freshly distilled or purchased high-purity hydrazine. For phenylhydrazine, a colorless to pale yellow liquid is ideal. If it is dark red or brown, it should be purified by distillation under reduced pressure before use. Hydrazine salts, like hydrazine sulfate, are generally more stable crystalline solids and can be a better alternative.[6]
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
Temperature Control: Maintain the recommended reaction temperature. For many Knorr-type syntheses, cooling in an ice bath during the initial addition of reagents is crucial to control exothermic reactions.[8]
Q2: TLC analysis of my crude product shows two or more spots with very similar Rf values. How can I resolve this?
This often indicates the presence of regioisomers, a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5][9] The two carbonyl groups of the dicarbonyl compound have different electrophilicities, leading to the formation of two different pyrazole products.[9][10]
Logical Flow for Isomer Separation:
Caption: Workflow for separating pyrazole regioisomers.
Detailed Protocols:
Column Chromatography: This is the most common method for separating regioisomers.[11][12]
Stationary Phase: Standard silica gel is typically effective.[11]
Mobile Phase Optimization: The key is to find a solvent system that maximizes the difference in Rf on the TLC plate. Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity.[11][13] A shallow gradient is often more effective than an isocratic elution for resolving closely related isomers.[11]
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be effective. This is often a trial-and-error process.
Q3: My pyrazole product is basic and streaks badly on a standard silica gel column. How can I improve the chromatography?
The basicity of the pyrazole ring (specifically the pyridine-like nitrogen) can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.[14]
Solutions:
Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is a common and effective choice.[14] Alternatively, you can prepare a slurry of the silica gel with the eluent containing triethylamine before packing the column.[14]
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[14]
Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified pyrazole back into an organic solvent.
Q4: How can I effectively remove unreacted hydrazine from my reaction mixture?
Hydrazine and its derivatives are often used in excess and are toxic, so their complete removal is critical.[6][15]
Methods for Hydrazine Removal:
Azeotropic Distillation: For volatile hydrazines, distillation with a solvent that forms an azeotrope, such as xylene, can be effective.[15]
Quenching: Unreacted hydrazine can be quenched by adding an excess of a simple ketone like acetone.[6] This forms the corresponding hydrazone, which is typically easier to remove by chromatography or crystallization.
Aqueous Wash: Many simple hydrazines (like hydrazine hydrate) have good water solubility. Repeated washing of the organic layer with water or brine during the workup can effectively remove them.
Acid Wash: As basic compounds, hydrazines can be removed by washing the organic layer with a dilute acid solution.
Troubleshooting Guide
This section addresses specific observational problems and provides a structured approach to their resolution.
Observation
Potential Cause(s)
Recommended Actions & Protocols
Low or No Product Yield
1. Inactive 1,3-dicarbonyl (e.g., stable enol form).2. Decomposition of hydrazine reagent.3. Poor solubility of starting materials or product.[16]
1. Add an acid catalyst: A few drops of acetic acid or a catalytic amount of a stronger acid like H₂SO₄ can facilitate the initial condensation.[10]2. Verify reagent quality: Use fresh, high-purity hydrazine.[6]3. Solvent screening: If precipitation is observed, try a different solvent or a co-solvent system (e.g., ethanol/toluene) to improve solubility.[16]
Product is an Insoluble Solid
The pyrazole derivative has poor solubility in common organic solvents.
Purification Protocol: 1. Attempt Hot Recrystallization: Use a high-boiling point solvent (e.g., ethanol, isopropanol, or toluene).[16][17]2. Binary Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., DMF or DMSO) and add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, then allow to cool slowly.[16]3. Acid Salt Formation: Convert the pyrazole to a salt (e.g., hydrochloride or sulfate) to increase aqueous solubility for purification, then neutralize to recover the free base.[18][19]
NMR Spectrum Shows Broad Peaks
1. Presence of paramagnetic impurities (e.g., trace metals).2. Tautomerism (for N-unsubstituted pyrazoles).3. Aggregation of the compound at high concentration.
1. Filter through Celite/Silica: Pass a solution of the compound through a small plug of silica gel or Celite to remove particulate or trace metal impurities.2. Dilute the NMR sample. 3. Variable Temperature NMR: Acquire spectra at different temperatures to investigate dynamic exchange processes like tautomerism.
Reaction Fails to Go to Completion
The reaction has reached equilibrium or is proceeding very slowly.
1. Increase Temperature: Gently reflux the reaction mixture, monitoring by TLC.[16]2. Remove Water: If the reaction is reversible, use a Dean-Stark apparatus to remove the water formed during the cyclocondensation.
Key Purification Protocols in Detail
Protocol 1: Standard Silica Gel Column Chromatography for Regioisomer Separation
Objective: To separate two pyrazole regioisomers with slightly different polarities.
TLC Optimization: First, identify a solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that shows baseline separation of your isomers on a TLC plate.[11]
Sample Preparation: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. This dry-loading method prevents band broadening.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane).[11]
Elution: Carefully load the dried sample onto the top of the column. Begin elution with the non-polar solvent, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).[13]
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure, isolated isomers.[20]
Protocol 2: Recrystallization using a Binary Solvent System
Objective: To purify a pyrazole with poor solubility in a single solvent.[16]
Materials:
Crude pyrazole product
A "good" solvent in which the compound is soluble when hot (e.g., Ethanol, Isopropanol).[17]
A "poor" or "anti-solvent" in which the compound is insoluble (e.g., Water, Hexane).[14][16] The two solvents must be miscible.
Methodology:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy).
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Remove the flask from the heat and allow it to cool slowly to room temperature. Placing it in a beaker of hot water and allowing it to cool with the bath can promote the formation of larger, purer crystals.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent. Dry the crystals under vacuum.
References
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]
Merino, P., et al. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved February 17, 2026, from [Link]
Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
Development of novel pyrazolones by using SiO2/ZnCl2 – green approach. (2020). Journal of Applicable Chemistry. Retrieved February 17, 2026, from [Link]
Method for purifying pyrazoles. (2011). Google Patents.
Al-Tel, T. H. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Retrieved February 17, 2026, from [Link]
New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. (2012). SciSpace. Retrieved February 17, 2026, from [Link]
“On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2016). Green Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Process for the purification of pyrazoles. (2009). Google Patents.
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved February 17, 2026, from [Link]
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. (2021). Semantic Scholar. Retrieved February 17, 2026, from [Link]
Sustainability & Circularity NOW. (n.d.). Who we serve. Retrieved February 17, 2026, from [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved February 17, 2026, from [Link]
Remove excess hydrazine hydrate? (2021). ResearchGate. Retrieved February 17, 2026, from [Link]
3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]
Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved February 17, 2026, from [Link]
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). UAB Divulga. Retrieved February 17, 2026, from [Link]
4. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Retrieved February 17, 2026, from [Link]
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved February 17, 2026, from [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc. Retrieved February 17, 2026, from [Link]
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2014). JOCPR. Retrieved February 17, 2026, from [Link]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). PMC. Retrieved February 17, 2026, from [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (2013). Connect Journals. Retrieved February 17, 2026, from [Link]
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved February 17, 2026, from [Link]
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved February 17, 2026, from [Link]
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters - ACS Publications. Retrieved February 17, 2026, from [Link]
Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 17, 2026, from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. Retrieved February 17, 2026, from [Link]
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 17, 2026, from [Link]
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. (2021). yavuzlab. Retrieved February 17, 2026, from [Link]
Technical Support Hub: Process Scale-Up for Propyl 3-amino-1H-pyrazole-5-carboxylate
Ticket Status: Open Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Process Chemist Process Overview & Chemical Logic This guide addresses the scale-up challenges for synthesizing propyl 3-amino-1H-pyrazole-...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: Open
Priority: High (Scale-Up/Safety)
Assigned Specialist: Senior Process Chemist
Process Overview & Chemical Logic
This guide addresses the scale-up challenges for synthesizing propyl 3-amino-1H-pyrazole-5-carboxylate . While the ethyl ester analogue is more common in literature, the propyl ester introduces specific lipophilicity changes that affect solubility and crystallization behavior during scale-up.
The Synthetic Route: Modified Knorr Pyrazole Synthesis
The industry-standard route for this scaffold avoids the hazardous diazo-transfer methods used in small-scale discovery. Instead, we utilize a two-step condensation sequence:
Step 1 (Activation): Condensation of propyl cyanoacetate with triethyl orthoformate (TEOF) to form the reactive enol ether intermediate (propyl 2-cyano-3-ethoxyacrylate).
Step 2 (Cyclization): Nucleophilic attack by hydrazine hydrate followed by intramolecular cyclization to form the pyrazole core.
Critical Workflow Visualization
The following diagram illustrates the process flow, critical control points (CCPs), and decision gates for the synthesis.
Caption: Workflow for the 2-step synthesis highlighting Critical Control Points (CCPs) for equilibrium management and thermal safety.
Technical Support & Troubleshooting (Q&A)
Module A: Step 1 - Enol Ether Formation
Context: Reaction of Propyl Cyanoacetate + TEOF
Intermediate.
Q1: The reaction has stalled at 80% conversion. Adding more TEOF doesn't help. What is wrong?
Root Cause: This reaction is equilibrium-driven. The byproduct is ethanol. If ethanol remains in the reactor, it prevents the reaction from completing.
Corrective Action:
Distillation: You must distill off the ethanol as it forms.[1] Use a Dean-Stark trap or a fractionating column. The internal temperature must rise above the boiling point of ethanol (78°C) to ensuring the equilibrium shifts to the right.
Catalyst: Ensure you are using Acetic Anhydride (
) (0.5 - 1.0 equiv). It acts as both a solvent and a scavenger for the ethanol, driving the reaction forward more effectively than TEOF alone.
Q2: The intermediate oil is dark brown/black upon isolation. Will this affect Step 2?
Root Cause: Thermal decomposition (polymerization of the acrylate) caused by excessive heating or prolonged reaction times at
C.
Impact: Dark impurities often carry over into the pyrazole, making the final white solid difficult to obtain without column chromatography.
Do not distill the intermediate to dryness if it's not necessary. Use the crude oil directly in Step 2 if the purity is >90% by NMR.
Module B: Step 2 - Cyclization with Hydrazine
Context: Intermediate + Hydrazine Hydrate
Pyrazole Target.
Q3: We observed a violent temperature spike (exotherm) upon adding hydrazine. How do we scale this safely?
Root Cause: The condensation of hydrazine with the enol ether is highly exothermic. Adding hydrazine rapidly to a bulk solution creates localized hot spots that can trigger runaway decomposition.
Protocol Adjustment (Safety Critical):
Reverse Addition (Preferred for Scale): Dissolve the Intermediate in ethanol. Cool this solution to 0–5°C.
Dilution: Dilute Hydrazine Hydrate (64% or 80%) in ethanol (1:1 ratio) before addition.
Controlled Dosing: Add the hydrazine solution dropwise to the intermediate. Monitor internal temperature; do not allow
C during addition.
Post-Addition: Only after addition is complete should you allow the reaction to warm to room temperature or reflux.
Q4: The product is not precipitating from the reaction mixture.
Root Cause: Unlike the methyl/ethyl esters, the propyl ester is more lipophilic and significantly more soluble in ethanol.
Corrective Action:
Solvent Swap: Distill off 50-70% of the ethanol.
Anti-solvent: Add water slowly to the concentrated residue. The propyl ester should precipitate as a solid.
Seed: If available, seed the mixture with authentic crystals to induce nucleation.
Validated Experimental Protocol (Scale-Up Ready)
Step 1: Synthesis of Propyl 2-cyano-3-ethoxyacrylate
Charge: Propyl cyanoacetate (1.0 equiv), Triethyl orthoformate (1.5 equiv), and Acetic Anhydride (1.0 equiv) into a reactor fitted with a distillation head.
Heat: Slowly ramp temperature to 100–110°C.
Distill: Collect the ethanol/ethyl acetate byproduct. Continue heating until distillate cessation (approx. 2–4 hours).
Check: Monitor by TLC or GC (disappearance of propyl cyanoacetate).
Isolate: Concentrate under reduced pressure to remove excess TEOF/Ac2O. Result: Thick yellow/orange oil. Proceed immediately to Step 2.
Step 2: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate
Prepare Solution A: Dissolve the crude oil from Step 1 in Ethanol (5 volumes relative to oil weight). Cool to 0–5°C.
Addition: Add Solution B to Solution A slowly over 60 minutes, maintaining
C.
Reaction: Allow to warm to RT and stir for 2 hours. (Optional: Reflux for 1 hour to ensure ring closure if HPLC shows uncyclized hydrazone).
Work-up:
Concentrate the mixture to ~30% volume.
Add Water (5 volumes) slowly with vigorous stirring.
Cool to 0°C for 2 hours.
Filter the precipitate. Wash with cold water/ethanol (9:1).
Dry in a vacuum oven at 45°C.
Data Summary Table
Parameter
Specification
Notes
Appearance
Off-white to pale yellow solid
Dark color indicates oxidation/polymerization.
Yield (Step 1)
> 95% (Crude)
Quantitative conversion is expected.
Yield (Step 2)
75 - 85%
Losses primarily due to solubility in mother liquor.
Purity (HPLC)
> 98%
Main impurity: unreacted intermediate or azine dimer.
Melting Point
Est. 130–140°C
Note: Propyl ester MP will differ slightly from Ethyl (148°C).
References
Process Safety of Hydrazine
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.[3] (2011).[4][5] Link
Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. BenchChem Safety Guide.[6] Link
Synthetic Route (Knorr/Gould-Jacobs Variation)
Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole. (Methodology adaptation for carboxylate derivatives). MDPI Processes. (2024). Link
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (General pyrazole ring closure conditions). Arkivoc. (2012). Link
Orthoester Chemistry
One-Pot Reactions of Triethyl Orthoformate with Amines. (Mechanistic insight into the intermediate formation). MDPI Molecules. (2023). Link
General Pyrazole Synthesis Data
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Safety & Data.[7] Sigma-Aldrich.[7] Link
The following technical guide addresses the specific reaction mechanism challenges associated with Propyl 3-amino-1H-pyrazole-5-carboxylate (and its tautomer, propyl 5-amino-1H-pyrazole-3-carboxylate). This scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific reaction mechanism challenges associated with Propyl 3-amino-1H-pyrazole-5-carboxylate (and its tautomer, propyl 5-amino-1H-pyrazole-3-carboxylate). This scaffold is a critical building block in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[3,4-b]pyridines.
Executive Summary & Molecular Profile
Propyl 3-amino-1H-pyrazole-5-carboxylate is an ambident nucleophile with three distinct reactive nitrogen centers. Its reactivity is dominated by prototropic tautomerism, which complicates regioselectivity during electrophilic attacks (alkylation, acylation) and cyclocondensation reactions.
Key Chemical Properties:
Tautomerism: Exists in equilibrium between the 3-amino (1H) and 5-amino (1H) forms.
Nucleophilicity: The exocyclic amine (
) and the ring nitrogens () compete for electrophiles.
Ester Sensitivity: The propyl ester is lipophilic but susceptible to transesterification in non-propyl alcohol solvents.
Troubleshooting Guide: Mechanism & Optimization
Issue 1: Regioselectivity Failure in Pyrazolo[1,5-a]pyrimidine Synthesis
User Symptom: "I reacted the propyl aminopyrazole with a non-symmetrical 1,3-diketone, but I obtained a mixture of regioisomers (5-substituted vs. 7-substituted) or the wrong isomer entirely."
Technical Diagnosis:
The formation of pyrazolo[1,5-a]pyrimidines proceeds via a [3+3] cyclocondensation. The regiochemistry is determined by the initial nucleophilic attack.
Path A (Kinetic): The more nucleophilic exocyclic
attacks the most electrophilic carbonyl of the diketone.
Path B (Thermodynamic): The ring nitrogen (
) attacks.
Optimization Protocol:
Control pH: Acidic conditions (AcOH, reflux) generally favor the attack of the exocyclic amine first (formation of an enaminone intermediate), leading to specific isomers [1].
Solvent Selection: In aprotic solvents (toluene), the reaction is often controlled by the intrinsic electrophilicity of the diketone. In protic solvents (EtOH/PrOH), hydrogen bonding can activate specific carbonyls.
Steric Steering: If the 1,3-diketone has a bulky group (e.g.,
-butyl vs. methyl), the less hindered carbonyl will be attacked by the group.
Mechanism Visualization (Cyclization Pathways):
Caption: Bifurcation of cyclization pathways determining the final regioisomer of pyrazolo[1,5-a]pyrimidines.
Issue 2: Unwanted Transesterification
User Symptom: "My LCMS shows a mass shift of -28 Da (Propyl
Methyl) or -14 Da (Propyl Ethyl) after the reaction."
Technical Diagnosis:
Using methanol or ethanol as a solvent in the presence of a base (alkoxide or carbonate) or strong acid causes rapid transesterification. The propyl group is exchanged for the solvent alkyl group.
Corrective Action:
Solvent Matching: ALWAYS use 1-propanol if a protic solvent is required.
Aprotic Alternatives: Use Acetonitrile (ACN), DMF, or Toluene if solubility permits.
Base Selection: Use non-nucleophilic bases like DBU, DIPEA, or Potassium tert-butoxide (
-BuOK) instead of methoxide/ethoxide.
Issue 3: N-Alkylation vs. Exocyclic Amine Alkylation
User Symptom: "I tried to alkylate the exocyclic amine, but the alkyl group attached to the ring nitrogen (N1)."
Technical Diagnosis:
The ring nitrogen (N1) is often more acidic (pKa ~14) and can be deprotonated easily, making it a potent nucleophile. However, under neutral conditions, the exocyclic amine is more nucleophilic.
Troubleshooting Matrix:
Desired Product
Recommended Conditions
Mechanistic Rationale
Ring N-Alkylation
Strong Base (NaH, K2CO3) in DMF/THF
Deprotonation of N-H creates a hard nucleophile at N1.
Exocyclic N-Alkylation
Reductive Amination (Aldehyde + NaBH(OAc)3)
Avoids direct SN2 competition; proceeds via imine.
Exocyclic Acylation
Acyl Chloride + Pyridine (0°C)
Kinetic control favors the more accessible primary amine.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine (Acid-Mediated)
Targeting the 7-substituted isomer via exocyclic amine attack.
Dissolution: Dissolve Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
Addition: Add the unsymmetrical 1,3-diketone (1.1 eq).
Reaction: Reflux at 110°C for 2–4 hours. Monitor by TLC/LCMS.
Note: Acetic acid protonates the carbonyls, but also buffers the amine. The exocyclic amine, being less hindered, attacks the most reactive carbonyl [2].
Workup: Cool to room temperature. Pour into ice water. The product usually precipitates. Filter and wash with cold water.
Purification: Recrystallize from 1-propanol (to avoid transesterification) or EtOH (if transesterification is not a risk/observed).
Protocol B: Avoiding Transesterification in Basic Cyclization
Solvent: Use anhydrous 1-Propanol .
Base: Use Sodium Propoxide (prepared in situ by adding Na metal to 1-propanol) OR use DBU (1.2 eq).
Temperature: Reflux (97°C).
Rationale: By matching the solvent and the ester group, any transesterification is degenerate (Propyl
Propyl), preserving the molecule's identity.
Frequently Asked Questions (FAQ)
Q: Why is the propyl ester used instead of the cheaper ethyl ester?A: The propyl chain increases lipophilicity (LogP), which can improve cell permeability in drug candidates. Additionally, it improves solubility in chlorinated solvents (DCM, Chloroform) during workup compared to the more polar methyl/ethyl analogs.
Q: Can I use microwave irradiation for these cyclizations?A: Yes. Microwave irradiation in acetic acid or ethanol (careful with transesterification) significantly accelerates the reaction (10–20 mins vs. 4 hours) and often improves yields by overcoming the activation energy for the initial nucleophilic attack [3].
Q: How do I distinguish the regioisomers by NMR?A:
NOE (Nuclear Overhauser Effect): Irradiate the pyrazole ring proton (C4-H).
If you see an enhancement of the substituent at position 5, you have the 7-substituted isomer (substituent is far).
If you see an enhancement of the substituent at position 7, you have the 5-substituted isomer (substituent is close).
HMBC: Look for long-range coupling between the pyrazole C3/C5 carbons and the pyrimidine ring protons.
References
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidine deriv
How to avoid regioisomer formation in pyrazole synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. Ticket ID: REGIO-PYR-001 Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazole Synthesis Technical Support Center.
Ticket ID: REGIO-PYR-001
Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
In drug discovery, the difference between a 1,3-substituted and a 1,5-substituted pyrazole is not just structural—it is the difference between a nanomolar inhibitor and an inactive byproduct.[1] For example, the anti-inflammatory drug Celecoxib relies strictly on the 1,5-diaryl architecture for COX-2 selectivity.[1]
This guide moves beyond basic textbook definitions to address the practical "why" and "how" of controlling regioselectivity. We will focus on overcoming the inherent flaws of the Knorr synthesis and implementing substrate-controlled alternatives.
Module 1: Diagnostic Workflow
Before modifying your reaction conditions, determine if your current synthetic route is capable of selectivity.[1] Use this decision tree to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis pathway.
Module 2: The Knorr Condensation (Optimizing the Classic Route)
The Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (
) typically yields a mixture.
The Mechanism: The reaction proceeds via a hydrazone intermediate.[2][3] The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on the most electrophilic carbonyl.
Technical FAQ
Q: I am reacting a trifluoromethyl-1,3-diketone with phenylhydrazine. Which isomer will be major?A: You will predominantly form the 5-hydroxy-5-trifluoromethyl pyrazoline intermediate, which dehydrates to the 3-trifluoromethyl pyrazole .[1]
Reasoning: The carbonyl adjacent to the
group is harder and more electrophilic (due to strong induction). However, the terminal of the hydrazine is the harder nucleophile. Under neutral/acidic conditions, the hydrazine attacks the -carbonyl first.
Protocol Adjustment: To reverse this (force attack at the non-fluorinated carbon), use hydrazine hydrochloride instead of free hydrazine.[1] The protonation changes the nucleophilicity profile.[4]
Q: My alkyl-alkyl diketone (e.g., 2,4-hexanedione) gives a 1:1 mixture. Can I fix this?A: Likely no , not via the Knorr method. The electronic difference between a methyl and an ethyl group is insufficient to direct the incoming hydrazine.
Action: Switch to the Enaminone Route (Module 3) .
Module 3: Substrate Control (Enaminones & Alkynones)
This is the "Gold Standard" for generating 1,5-disubstituted pyrazoles (often the more difficult isomer to access thermodynamically).
Why this works
Replacing a 1,3-diketone with an enaminone (
) or an alkynone () desymmetrizes the electrophile.[1]
Enaminone: One site is a hard carbonyl; the other is a soft Michael acceptor (
-carbon).
Alkynone: Allows controlled Michael addition.
Protocol: Regioselective Synthesis using Enaminones
Preparation: Dissolve the enaminone (1.0 equiv) in anhydrous ethanol (0.5 M concentration).
Addition: Add Aryl Hydrazine Hydrochloride (1.1 equiv). Note: Using the HCl salt is crucial to prevent immediate uncontrolled condensation.
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.[4][5][6]
Mechanism:[2][3][7][8][9] The hydrazine attacks the carbonyl (hard-hard interaction) to form the hydrazone before cyclization. This locks the regiochemistry.[10]
Workup: Cool to RT. Evaporate solvent.[4] Partition between EtOAc and
Result: This typically yields the 1,3-isomer if free hydrazine is used, but can be tuned to the 1,5-isomer using specific solvent/acid combinations (see Table 1).[1]
Data Table: Controlling Selectivity with Enaminones
Hydrazine Form
Solvent
Additive
Major Isomer
Selectivity Ratio
Free Hydrazine
Ethanol
None
1,5-isomer
> 95:5
Hydrazine HCl
Ethanol
Pyridine
1,3-isomer
> 90:10
Free Hydrazine
Water
SDS (Micelle)
1,5-isomer
> 98:2
Module 4: 1,3-Dipolar Cycloaddition (The "Nuclear Option")
When condensation chemistry fails due to steric crowding or sensitive functional groups, use [3+2] cycloaddition .[1]
The Reaction: Diazo compounds + Alkynes
Pyrazoles.[4]
Regiocontrol: Governed by FMO (Frontier Molecular Orbital) theory and sterics.
Visualizing the Pathway
Figure 2: Regioselectivity in 1,3-dipolar cycloaddition. Thermal conditions favor the 3,5-isomer to minimize steric clash.[1]
Troubleshooting the Cycloaddition:
Issue: "I need the 1,4-substituted pyrazole."
Solution: You cannot get this via thermal cycloaddition of a diazoalkane and a terminal alkyne (which gives 1,3- or 1,5- products).[1] You must use Ruthenium-catalyzed (RuAAC) azide-alkyne click chemistry to form triazoles, or specific Copper(I) catalysts with diazo compounds to invert regioselectivity.[1]
Module 5: Purification & Analysis
Even the best synthesis may yield a 90:10 mixture.
NMR Diagnosis:
1,3-Isomer: The proton at C4 usually appears upfield compared to the 1,5-isomer due to shielding effects, but this depends heavily on R-groups.[1]
NOESY (Crucial): Irradiate the N-Methyl or N-Aryl protons.
If you see NOE enhancement of the substituent at C5
Regioisomers often have very similar Rf values on Silica.
Tip: Use Toluene/Acetone gradients instead of Hexane/EtOAc. The pi-stacking capability of toluene often differentiates the isomers better than alkanes.
References
Fustero, S., et al. (2011).[1] Regioselective Synthesis of Fluorinated Pyrazoles. Chemical Reviews. [Link]
Aggarwal, V. K., et al. (2006). Regiocontrol in the 1,3-Dipolar Cycloaddition of Diazoalkanes. Journal of the American Chemical Society. [Link][1]
Maddaluno, J., et al. (2020).[1] Recent Advances in the Synthesis of Pyrazoles: A Review. Frontiers in Chemistry. [Link]
El-Dusouqui, O. M., et al. (2010).[1] Solvent Effects on the Regioselectivity of the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds. Tetrahedron Letters. [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Subject: Troubleshooting Crystallization Anomalies in Amino-Pyrazole Esters
Ticket ID: AP-PYR-552
Status: Open for Resolution
Executive Summary: The "Pyrazolium" Challenge
Welcome to the technical support hub. If you are working with propyl 3-amino-1H-pyrazole-5-carboxylate , you are likely encountering a specific set of physicochemical frustrations common to aminopyrazoles: oiling out (Liquid-Liquid Phase Separation) , polymorphic shifts , and persistent solvation .
This molecule possesses a "dual personality" due to annular tautomerism (shifting protons between N1 and N2) and a lipophilic propyl chain contrasting with a polar amino head. This guide addresses the causality of these failures and provides self-validating protocols to resolve them.
Critical Issue: The "Oiling Out" Phenomenon
Symptom: Upon cooling or adding antisolvent, the solution turns milky (emulsifies) or deposits a sticky, yellow/orange oil at the bottom of the flask instead of crystals.
The Mechanism (Why it happens)
This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the solution is reached at a temperature above the melting point of the solvated solute.
The Propyl Factor: The propyl ester chain adds lipophilicity compared to the ethyl analog. In highly polar solvents (like Methanol/Water), the hydrophobic effect forces the molecule out of solution before it can organize into a lattice.
Impurity Effect: Traces of 3-aminopyrazole (decarboxylation product) or hydrolyzed acid act as "crystal poisons," disrupting nucleation sites.
Troubleshooting Protocol: The "Cloud Point" Seeding Method
Do not simply cool the solution further; this will only harden the oil.
Step-by-Step Resolution:
Re-dissolution: Heat the mixture until the oil phase fully redissolves. If it does not, add small aliquots of the "good" solvent (e.g., Isopropanol or Ethyl Acetate) until homogeneous.
Temperature Control: Cool the solution slowly to exactly 5°C above the temperature where oiling previously occurred.
The Seed: Add <1% w/w of pure seed crystals.
No seeds? Take 1 mL of the hot solution, put it in a vial, scratch the glass vigorously with a spatula, and flash-freeze in dry ice/acetone to force any solid (even amorphous). Use this crude solid as a seed.
Isothermal Aging: Hold the temperature constant. Do not cool! Allow the seeds to grow for 2-4 hours. This bypasses the LLPS zone.
Controlled Cooling: Once a visible slurry forms, cool at a rate of 5°C/hour.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Risk Level
Notes
IPA / Heptane
1:3 to 1:5
Low
Best balance for the propyl chain.
Ethyl Acetate / Hexane
1:4
Low
Good for removing non-polar impurities.
Ethanol / Water
Any
High
High risk of oiling due to hydrophobic effect.
| Toluene | 100% | Medium | Good for purity, but yield may be lower. |
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for rescuing a failed crystallization batch.
Figure 1: Decision matrix for rescuing oiled-out aminopyrazole batches. Note the critical check for purity before attempting re-crystallization.
Technical FAQ: Tautomerism & Polymorphism
Q: Why does my melting point vary between batches (e.g., 78°C vs 95°C)?A: You are likely observing different tautomeric polymorphs .
Pyrazoles exist in dynamic equilibrium between the 1H- and 2H- forms (or 3-amino vs 5-amino forms).
Solution: In solution, these interconvert rapidly.
Solid State: The crystal lattice "locks" one tautomer via hydrogen bonding networks (e.g., dimers vs. catemers).
Impact: The propyl ester chain is flexible. If you crystallize fast (kinetic control), you might trap a metastable polymorph with a lower melting point. If you crystallize slowly (thermodynamic control), you get the stable, higher-melting form.
Validation: Run a DSC (Differential Scanning Calorimetry). A sharp endotherm followed by an exotherm and another endotherm indicates a polymorphic transition during heating.
Q: The product is pink/red. Is it ruined?A: Not necessarily. Aminopyrazoles are prone to air oxidation, forming trace "azo" or "diazo" coupling impurities which are highly colored even at ppm levels.
Fix: Dissolve the compound in the crystallization solvent (hot) and treat with activated charcoal (5% w/w) for 30 minutes. Filter through Celite while hot. This usually removes the color bodies without significantly reducing yield.
Advanced Logic: Tautomeric Equilibrium
Understanding the proton shift is vital for selecting the right pH conditions during workup.
Figure 2: Tautomeric equilibrium. The solvent choice dictates which tautomer is energetically favored in the crystal lattice.
Validated Experimental Protocol (Purification)
Context: This protocol assumes a crude reaction mixture containing Propyl 3-amino-1H-pyrazole-5-carboxylate, unreacted hydrazine, and decarboxylated byproducts.
Dissolution: Charge crude solid into a flask. Add IPA (3 mL per gram of solid). Heat to 70°C.
Note: If not fully soluble, add more IPA in 0.5 mL increments.
Carbon Treat: Add activated carbon (5 wt%). Stir at 70°C for 30 mins.
Filtration: Filter hot through a pre-warmed Celite pad to remove carbon.
The "Cloud Point": Return filtrate to the reactor. Heat to 60°C. Slowly add n-Heptane until a faint permanent turbidity (cloudiness) persists.
Clearing: Add 1-2 mL of IPA to just clear the solution (make it transparent again).
Seeding: Cool to 50°C. Add seed crystals. Stir for 1 hour.
Crystallization: Cool to 0-5°C over 4 hours.
Isolation: Filter the white needles. Wash with cold Heptane/IPA (4:1). Dry under vacuum at 40°C.
References
Elguero, J., et al. (2000). Tautomerism of Pyrazoles: A Review. Advances in Heterocyclic Chemistry. (Authoritative source on 1H vs 2H pyrazole equilibrium).
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational text for "Oiling Out" and Metastable Zone Width mechanisms).
Organic Syntheses. (2014). Preparation of 3(5)-Aminopyrazole.[2][3] (General synthesis and purification behavior of amino-pyrazoles).[3][4]
PubChem Compound Summary. (2025). Methyl 5-amino-1H-pyrazole-3-carboxylate.[5] (Physicochemical data for the homologous methyl ester).
Physics Forums Archive. (2009). Analyzing Compounds Oiling Out of Solution.[6] (Community troubleshooting for ester oiling out issues).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PYR-HYG-001
Subject: Troubleshooting Deliquescence, Stoichiometry Errors, and Reaction Stalling in Pyrazole Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Stoichiometric Saboteur
Pyrazole intermediates—particularly 1H-pyrazoles and their hydrochloride or trifluoroacetate salts—are notoriously hygroscopic. The lone pair on the
nitrogen (N2) and the acidic proton on the nitrogen (N1) create a dipole capable of aggressive hydrogen bonding with atmospheric moisture.
The Consequence: A "dry" white powder can absorb 5–15% of its weight in water within minutes of exposure to humid air. This leads to:
Stoichiometric mismatch: You under-load the pyrazole because you are weighing water.
Base quenching: In alkylation/acylation, the "extra" water consumes your base (e.g., NaH,
-BuLi).
Physical state change: Crystalline solids deliquesce into sticky oils, making transfer impossible.
This guide provides a tiered support system to resolve these issues, from emergency recovery to proactive prevention.
Tier 1: Critical Recovery (The "Goo" Phase)
Symptom: I opened the vial of my pyrazole intermediate, and within 10 minutes, the free-flowing powder turned into a sticky gum or oil.
Diagnosis:Deliquescence. The solid has absorbed enough atmospheric moisture to dissolve itself in the sorbed water.
Immediate Action: Do NOT attempt to scrape the gum. You will lose yield and introduce static contamination. Follow the Azeotropic Rescue Protocol .
Protocol 1.0: Azeotropic Drying (The "Rescue")
This method uses a binary azeotrope (typically Toluene/Water or DCM/Water) to mechanically carry water out of the system at temperatures lower than the boiling point of pure water.
Step-by-Step Workflow:
Dissolution: Add anhydrous Dichloromethane (DCM) or Methanol (MeOH) directly to the "goo" in the original vial until fully dissolved. Transfer this solution to a tared round-bottom flask (RBF).
The Carrier: Add Toluene (ratio: ~3x volume of the estimated water/sample). Toluene forms a positive azeotrope with water (bp 85°C, composition ~20% water).
Evaporation: Rotovap at 45–50°C. The azeotrope will pull the water off first.
Repeat: Redissolve the residue in fresh toluene and evaporate again (2-3 cycles).
Final Dry: Place under high vacuum (<1 mbar) for 4–6 hours.
Visual Workflow (DOT Diagram):
Caption: Figure 1. Iterative azeotropic drying cycle to recover deliquesced pyrazoles without thermal degradation.
Symptom: My yield fluctuates between batches, even though I weigh the same amount.
Diagnosis:Variable Hydration State. If you weigh on an open bench, the mass increases during the weighing process.
Protocol 2.0: The "Difference Weighing" Technique
Never weigh hygroscopic pyrazoles directly onto a weigh paper or boat.
Tare a sealed vial containing the bulk pyrazole.
Remove an estimated amount quickly and transfer to the reaction vessel.
Reseal and weigh the source vial again.
Calculate:
.
Why? This eliminates the error of water adsorbing to the sample on the balance pan.
Storage Matrix
Form
Hygroscopicity
Recommended Storage
Desiccant Choice
1H-Pyrazole (Free Base)
Moderate
Tightly capped, Parafilm, 4°C
Silica Gel
Pyrazole HCl Salt
Severe
Desiccator cabinet or Glovebox
(Phosphorous Pentoxide)
Nitro/Amino-Pyrazoles
High
Amber vial, Inert gas backfill
Anhydrous (Drierite)
Tier 3: Reaction Impact (N-Alkylation & Coupling)
Symptom: My N-alkylation (using NaH or
) stalled or has low conversion.
Mechanism of Failure:
Water introduced by the pyrazole reacts with the base before the base can deprotonate the pyrazole N-H.
Reaction:
Result: NaOH is often too weak or insufficiently soluble in organic solvents (like THF/DMF) to drive the reaction effectively compared to the intended hydride or alkoxide [1].
Troubleshooting Decision Tree
Caption: Figure 2. Diagnosing water-related failures in pyrazole alkylation based on base strength.
Strategic Adjustment:
For reactions strictly requiring anhydrous conditions (e.g., Buchwald-Hartwig couplings), titrate the water content using Karl Fischer (KF) analysis. If KF > 0.5%, apply Protocol 1.0 before setup.
Tier 4: Analytical Verification (NMR)
Symptom: I see a broad peak in my
NMR that moves depending on concentration.
Explanation:
Water in
usually appears around 1.56 ppm, but in the presence of pyrazoles, it shifts downfield (to 3–5 ppm) due to hydrogen bonding with the pyrazole nitrogens. This "bound water" is often mistaken for an N-H proton.
Verification Test:
Add one drop of
to the NMR tube.
Result: If the peak disappears (exchanges) or merges with the HDO peak (~4.8 ppm), it is water/NH.
Differentiation: To distinguish NH from
, run the NMR in dry DMSO-. Pyrazole N-H usually appears as a distinct broad singlet >12 ppm, whereas water remains distinct at ~3.3 ppm [2].
References
BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from
National Institutes of Health (NIH). (2025). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from
Frontier, A. (n.d.).[1] Workup: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
A Researcher's Guide to the 1H NMR Spectral Interpretation of Propyl 3-amino-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile biological activities and applications i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile biological activities and applications in agrochemicals and dye industries.[1] The precise structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this characterization. This guide provides an in-depth, technical analysis of the expected 1H NMR spectrum of propyl 3-amino-1H-pyrazole-5-carboxylate, offering a predictive interpretation based on established principles and comparative data from analogous structures.
The Structural Significance of Propyl 3-amino-1H-pyrazole-5-carboxylate
Propyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a propyl carboxylate group. Each of these functional groups imparts distinct electronic effects that influence the chemical environment of the molecule's protons, resulting in a unique 1H NMR fingerprint. Understanding this spectrum is crucial for confirming the successful synthesis of the target molecule and for identifying potential impurities.
Predicted 1H NMR Spectrum and Peak Assignments
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-4 (pyrazole)
~ 5.8 - 6.2
Singlet (s)
1H
The lone proton on the pyrazole ring is significantly influenced by the neighboring electron-donating amino group and the electron-withdrawing carboxylate group. The amino group at position 3 will exert a shielding effect, shifting this proton upfield compared to unsubstituted pyrazole (δ ~ 6.3 ppm).
NH (pyrazole)
~ 10.0 - 14.0
Broad Singlet (br s)
1H
The N-H proton of the pyrazole ring typically appears as a broad signal in the downfield region due to proton exchange and quadrupolar coupling with the nitrogen atom.[2] This peak would disappear upon the addition of D₂O.
NH₂ (amino)
~ 4.5 - 5.5
Broad Singlet (br s)
2H
The chemical shift of amine protons can vary significantly depending on the solvent and concentration.[3] They typically appear as a broad singlet and are also exchangeable with D₂O.
-OCH₂- (propyl ester)
~ 4.1 - 4.3
Triplet (t)
2H
These protons are deshielded due to their proximity to the electronegative oxygen atom of the ester group. They will be split into a triplet by the adjacent methylene (-CH₂-) group.[4][5]
-CH₂- (propyl ester)
~ 1.7 - 1.9
Sextet (sext)
2H
This methylene group is coupled to the adjacent -OCH₂- and -CH₃ groups, resulting in a sextet (or multiplet). Its chemical shift is further upfield compared to the -OCH₂- group.[4][5]
-CH₃ (propyl ester)
~ 0.9 - 1.1
Triplet (t)
3H
The terminal methyl group of the propyl chain is the most shielded of the aliphatic protons and will appear as a triplet due to coupling with the adjacent methylene group.[4][5]
Visualizing the Structure and Proton Assignments
To further clarify the proton assignments, the following diagram illustrates the molecular structure of propyl 3-amino-1H-pyrazole-5-carboxylate with each unique proton environment labeled.
Caption: A streamlined workflow for the acquisition and analysis of a 1H NMR spectrum.
Conclusion
The interpretation of the 1H NMR spectrum of propyl 3-amino-1H-pyrazole-5-carboxylate is a multi-faceted process that relies on a foundational understanding of chemical shifts, coupling constants, and the electronic influence of various functional groups. This guide provides a robust predictive framework for the analysis of this molecule, grounded in established NMR principles and comparative data. By following the outlined experimental protocol, researchers can confidently acquire and interpret the necessary spectral data to verify the structure and purity of their synthesized compounds, thereby advancing their research in drug development and materials science.
References
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]
LibreTexts Chemistry. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]
PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propyl methanoate. Retrieved from [Link]
SpectraBase. (n.d.). p-Toluic acid, propyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
Definitive Structural Confirmation of Propyl 3-amino-1H-pyrazole-5-carboxylate
The following guide provides a rigorous technical framework for the structural confirmation of propyl 3-amino-1H-pyrazole-5-carboxylate . This document is designed for analytical chemists and drug discovery scientists re...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical framework for the structural confirmation of propyl 3-amino-1H-pyrazole-5-carboxylate . This document is designed for analytical chemists and drug discovery scientists requiring definitive proof of identity for this specific heterocyclic building block.
Executive Summary
Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) is a critical scaffold in the synthesis of kinase inhibitors and pyrazolo[1,5-a]pyrimidines.[1][2] Its structural validation is complicated by annular tautomerism , a phenomenon where the hydrogen atom on the pyrazole nitrogen oscillates, effectively rendering the 3-amino and 5-amino positions chemically equivalent in solution but distinct in the solid state.
This guide compares the "performance" of three analytical tiers—1D NMR, 2D NMR, and X-Ray Crystallography —in resolving this structure. Additionally, it contrasts the propyl ester variant against methyl/ethyl alternatives to justify its selection in specific drug discovery campaigns.
The Structural Challenge: Tautomerism & Regiochemistry
In 1H-pyrazoles (unsubstituted on nitrogen), the 3- and 5-positions are dynamic. The molecule exists in rapid equilibrium between Tautomer A (3-amino-5-ester) and Tautomer B (5-amino-3-ester) .
In Solution (DMSO/MeOH): The exchange is often faster than the NMR time scale, leading to averaged signals.
In Solid State: The molecule "freezes" into the thermodynamically preferred tautomer, stabilized by intermolecular hydrogen bonding.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic proton shift that complicates structural assignment.
Figure 1: Annular tautomerism involves the rapid migration of the N-H proton, making the C3 and C5 positions chemically fluid in solution.
Comparative Analysis of Validation Methods
We compare three analytical approaches to confirm the structure. "Performance" here is defined as the method's ability to resolve the specific structural features of the propyl ester and the pyrazole core.
Table 1: Analytical Method Performance Matrix
Feature
Method A: 1H NMR (1D)
Method B: 2D NMR (HMBC/NOESY)
Method C: X-Ray Crystallography
Primary Utility
Confirming Propyl Group & Purity
Establishing Connectivity
Defining Solid-State Tautomer
Resolution Power
Moderate (Signals may broaden)
High (Correlates neighbors)
Absolute (3D coordinates)
Sample Req.
~5-10 mg
~20-50 mg
Single Crystal (>0.1 mm)
Cost/Time
Low / <15 mins
Medium / 1-4 hours
High / Days-Weeks
Key Limitation
Cannot distinguish tautomers in fast exchange
Requires high solubility
Hard to crystallize oils/amorphous solids
Detailed Technical Breakdown
Method A: 1H NMR (The Baseline)
Why it works: The propyl group provides a distinct diagnostic "fingerprint" that differentiates this molecule from methyl/ethyl analogs.
Diagnostic Signals:
Triplet (~0.9 ppm): Terminal methyl of the propyl chain.
Sextet (~1.6 ppm): Internal methylene (-CH2-).
Triplet (~4.1 ppm): O-Methylene (-O-CH2-), deshielded by the ester oxygen.
Singlet (~5.8 ppm): The C4-H proton of the pyrazole ring.
Broad Singlets: NH2 and NH protons (often exchangeable with D2O).
Method B: 2D NMR (The Problem Solver)
Why it works: When 1D NMR shows broad peaks due to tautomerism, HMBC (Heteronuclear Multiple Bond Correlation) is critical.
Mechanism: It detects long-range couplings (2-3 bonds) between protons and carbons.
Proof of Structure: You must observe a correlation between the O-CH2 protons (propyl) and the Carbonyl Carbon (C=O) . Crucially, the C4-H proton should correlate to both the Carbonyl Carbon and the C-Amino carbon, confirming the 3,5-substitution pattern.
Method C: X-Ray Crystallography (The Gold Standard)
Why it works: This is the only method to confirm which tautomer exists in the solid state.
Mechanism: Diffraction of X-rays by the crystal lattice yields an electron density map.
Outcome: It will definitively show the H atom localized on either N1 or N2, resolving the "3-amino" vs "5-amino" debate for that specific crystal form.
Product Comparison: Propyl vs. Methyl/Ethyl Esters
Why choose the propyl ester (CAS 1346813-18-0) over the more common methyl or ethyl variants?
Table 2: Physicochemical Comparison
Property
Methyl Ester
Ethyl Ester
Propyl Ester (Subject)
Impact on Research
Molecular Weight
141.13
155.15
169.18
Slight increase in steric bulk.
LogP (Est.)
~0.2
~0.5
~0.9 - 1.0
Higher Lipophilicity: Improved membrane permeability in early cell assays.
Solubility (Organic)
Moderate
Good
High
Better solubility in non-polar solvents (DCM, EtOAc) for purification.
Crystallinity
High (often packs efficiently)
High
Variable
The flexible propyl chain may lower melting points, aiding solubility but complicating crystallization.
Experimental Protocols (SOPs)
Protocol 1: NMR Structural Validation
Objective: Confirm identity and assess tautomeric broadening.
Solvent Selection: Use DMSO-d6 (dimethyl sulfoxide-d6).
Reasoning: Pyrazoles are highly soluble in DMSO. It also slows down proton exchange compared to Methanol-d4, often allowing the observation of distinct NH/NH2 peaks.
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
Acquisition Parameters:
Pulse Sequence: Standard zg30 (30° pulse).
Scans: 16 (minimum) to 64 (for clean baseline).
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure integration accuracy of the aromatic protons.
Analysis Checklist:
Verify the integral ratio of Propyl CH3 (3H) : Pyrazole CH (1H). Must be 3:1.
Check for "invisible" protons: The NH proton may be very broad (>12 ppm) or absent if "wet" solvent is used.
Protocol 2: Purity Determination by HPLC-UV
Objective: Quantify purity against reaction byproducts (e.g., hydrazine dimers).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid (or TFA).
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).
Criterion: Purity >95% area under the curve (AUC).
Workflow Visualization
The following decision tree outlines the logical flow for confirming the material's structure upon receipt or synthesis.
Figure 2: Step-by-step structural validation workflow ensuring no false positives from regioisomers.
References
Tautomerism in Pyrazoles: Elguero, J., et al.[3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000.
NMR of Aminopyrazoles: Alkorta, I., & Elguero, J. "Structure and tautomerism of 3(5)-aminopyrazoles in the solid state and in solution." Journal of Chemical Society, Perkin Transactions 2, 1998.
Synthesis & Regiochemistry: Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry, 2008.
Propyl 3-amino-1H-pyrazole-5-carboxylate vs. Ethyl 3-amino-1H-pyrazole-5-carboxylate: A Strategic Selection Guide for Synthetic Chemists
An In-Depth Comparative Guide for Researchers In the realm of medicinal and agricultural chemistry, the 3-amino-1H-pyrazole-5-carboxylate scaffold is a cornerstone building block. Its inherent structural features—a react...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide for Researchers
In the realm of medicinal and agricultural chemistry, the 3-amino-1H-pyrazole-5-carboxylate scaffold is a cornerstone building block. Its inherent structural features—a reactive amine, a modifiable ester, and a stable heterocyclic core—make it a versatile starting point for constructing complex molecules with significant biological activity.[1][2][3] Pyrazole derivatives are integral to a range of therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1][4][5][6]
This guide provides a detailed, head-to-head comparison of two common analogs: propyl 3-amino-1H-pyrazole-5-carboxylate and its ethyl counterpart. While differing by only a single methylene unit, the choice between these two reagents can have meaningful consequences for a compound's physicochemical properties, reactivity, and ultimately, its biological profile. This analysis is designed to provide researchers, scientists, and drug development professionals with the data and experimental rationale needed to make a strategic selection for their specific synthetic goals.
Part 1: Physicochemical Property Comparison
The primary distinction between the two molecules is the alkyl chain of the ester group. This seemingly minor structural change directly influences key physical properties that affect handling, solubility, and pharmacokinetic potential. The propyl ester is inherently more lipophilic (fat-soluble) than the ethyl ester due to the additional nonpolar CH₂ group.
Ester group may be slightly less reactive due to steric hindrance
Ester group is less sterically hindered
General Chemical Principles
This difference in lipophilicity, quantified by the predicted LogP value, is a critical consideration. A higher LogP (propyl ester) can enhance membrane permeability but may decrease aqueous solubility. Conversely, the lower LogP of the ethyl ester suggests better solubility in polar, aqueous-based systems, which can be advantageous for certain biological assays or formulation strategies.
Part 2: Synthesis and Experimental Protocols
The most common and efficient synthesis for both compounds involves the cyclocondensation reaction of a β-dicarbonyl equivalent with hydrazine.[2][9] The general workflow is robust, scalable, and relies on readily available starting materials.
Biological Activity Profile: Methyl vs. Propyl Pyrazole Esters
Executive Summary In the optimization of pyrazole-based pharmacophores, the ester substituent serves as a critical "tuning knob" for bioavailability and target engagement. While often treated as simple prodrug moieties,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of pyrazole-based pharmacophores, the ester substituent serves as a critical "tuning knob" for bioavailability and target engagement. While often treated as simple prodrug moieties, the choice between methyl and propyl esters fundamentally alters the compound's physicochemical landscape.
Methyl pyrazole esters typically exhibit higher aqueous solubility and rapid enzymatic hydrolysis, making them ideal for acute systemic delivery where fast conversion to the active acid is desired. In contrast, propyl pyrazole esters introduce significant lipophilicity (
LogP +1.0) and steric bulk. This modification enhances membrane permeability and metabolic stability against carboxylesterases, often shifting the biological profile from a "rapid-release prodrug" to a "sustained-occupancy ligand" or enabling binding in deeper hydrophobic pockets (e.g., M. tuberculosis CYP121A1).
Propyl enhances passive diffusion across cell membranes and blood-brain barrier.
Aqueous Solubility
Moderate to High
Low
Methyl is preferred for intravenous formulations; Propyl often requires lipid-based delivery.
Steric Hindrance
Minimal
Moderate
Propyl hinders nucleophilic attack by esterases, extending half-life ().
Metabolic Stability
Low (Rapid Hydrolysis)
Moderate (Slow Hydrolysis)
Methyl esters are "soft drugs"; Propyl esters persist longer intact.
Receptor Fit
Fits small/tight pockets
Fills hydrophobic voids
Propyl is superior for targets with large hydrophobic binding clefts.
Biological Performance by Therapeutic Area[2][5][6][7]
Antimicrobial Activity (Target: M. tuberculosis)
In the development of antimycobacterial agents targeting CYP121A1 , the ester chain length dictates binding affinity (
).
Methyl Esters: Often show weaker binding if the target pocket is large. The methyl group fails to displace water molecules effectively within the hydrophobic active site.
Propyl/Isopropyl Esters: Studies on pyrazole derivatives indicate that C3-substituents can achieve Type II binding affinity (
) superior to methyl analogs. The propyl chain anchors the molecule within the hydrophobic groove of the enzyme, improving residence time.
Anticancer Activity (Tubulin & Kinase Inhibition)
For pyrazole derivatives targeting tubulin polymerization or kinases (e.g., EGFR, VEGFR):
Methyl Advantage: When the pyrazole ester acts as a prodrug, the methyl variant is often more cytotoxic in vitro because it is rapidly hydrolyzed to the active carboxylic acid form inside the cell.
Propyl Advantage: In cases where the ester intact is the active species, the propyl chain enhances cellular uptake. However, if the binding pocket is sterically constrained (e.g., certain ATP-binding sites), the propyl group can cause steric clashes, reducing potency (
In N-alkylpyrazole-5-carboxamides (related to Tebufenpyrad):
The "Goldilocks" Effect: Activity often peaks at Ethyl or Propyl. Methyl is sometimes too polar to penetrate the insect cuticle effectively.
Data Trend: Propyl derivatives frequently show higher mortality rates against mites (Tetranychus urticae) and aphids compared to methyl derivatives due to superior cuticular penetration and lipophilic interaction with the channel allosteric site.
Mechanistic Insights: The "Ester Switch"
Metabolic Stability & Hydrolysis
The hydrolysis rate of pyrazole esters is governed by the accessibility of the carbonyl carbon to the serine residue of carboxylesterases (CES).
Methyl Esters: The carbonyl is exposed. Hydrolysis is diffusion-controlled and rapid (
is high).
Propyl Esters: The flexible propyl chain can fold back or simply create a steric shield (Newman projection analysis), significantly reducing the rate of nucleophilic attack. This is crucial for designing compounds that need to survive first-pass metabolism.
Visualization: SAR Decision Logic
The following diagram illustrates the decision pathway for selecting between methyl and propyl esters based on the desired biological outcome.
Caption: Decision tree for optimizing pyrazole ester chain length based on target location and mechanism of action.
Experimental Protocols
Protocol: Comparative Ester Hydrolysis Assay
To empirically determine the metabolic stability difference between a methyl and propyl pyrazole ester.
Objective: Measure half-life (
) in Liver Microsomes.
Materials:
Test Compounds: Methyl-pyrazole-X and Propyl-pyrazole-X (10 mM DMSO stock).
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH (if oxidative metabolism is also of interest, otherwise omit for pure esterase activity).
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (IS).
Workflow:
Pre-incubation: Dilute HLM to 0.5 mg/mL in buffer. Pre-incubate at 37°C for 5 mins.
Initiation: Add test compound (final conc. 1 µM).
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately transfer aliquot to 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min).
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.
Calculation: Plot
vs. time. Slope gives .
Expected Result: Methyl ester
Propyl ester .
Protocol: Synthesis of Propyl Pyrazole Ester (Steglich Esterification)
Used when the acid chloride method is too harsh for sensitive substrates.
Dissolution: Dissolve Pyrazole-Carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Additions: Add n-Propanol (1.2 eq) and DMAP (0.1 eq).
Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise.
Reaction: Warm to Room Temp. Stir 12h. Urea precipitate forms.
Workup: Filter off urea. Wash filtrate with 1N HCl, sat. NaHCO3, and Brine.
Purification: Silica Gel Chromatography (Hexane:EtOAc).
Mechanistic Visualization: Hydrolysis Kinetics
The following diagram illustrates why the propyl group retards hydrolysis compared to the methyl group.
Caption: Kinetic barrier comparison. The propyl chain destabilizes the transition state via steric clash with the enzyme active site.
References
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. National Institutes of Health (PMC). Available at: [Link]
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5]
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Available at: [Link]
Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives. CABI Digital Library. Available at: [Link]
Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry. Available at: [Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazole Derivatives
Welcome to an in-depth exploration of the 3-aminopyrazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a sim...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to an in-depth exploration of the 3-aminopyrazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a causal understanding of why specific structural modifications elicit desired biological outcomes. We will dissect the structure-activity relationships (SAR) that make this privileged scaffold a versatile tool for designing potent and selective inhibitors, primarily focusing on its role in kinase inhibition but also touching upon its broader therapeutic potential.
The 3-Aminopyrazole Core: A Privileged Scaffold by Design
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The addition of an amino group at the C3 position creates the 3-aminopyrazole (3-AP) scaffold, a structure of immense interest in drug discovery.[1][2] Its power lies in its unique electronic and structural properties. The 3-amino group and the pyrazole nitrogens can act as a hydrogen bond donor-acceptor-donor system, which is crucial for forming stable interactions with the hinge region of many protein kinases.[3][4] This inherent ability to anchor within an ATP-binding site makes the 3-AP core an excellent starting point for inhibitor design.[5]
Key substitution points on the scaffold allow for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. These are:
N1-position: Substitution here can modulate solubility and explore deeper pockets within the target protein.
C3-Amine: Acylation or alkylation of this group can extend into solvent-exposed regions or form additional interactions.
C4-position: Often a site for introducing bulky groups to enhance potency or selectivity.
C5-position: Modifications here can influence the electronic properties of the ring and interact with nearby residues.
Caption: The 3-aminopyrazole core with key modification sites.
Part 1: SAR in Kinase Inhibition - A Tale of Selectivity and Potency
The 3-aminopyrazole scaffold has been most successfully deployed in the development of protein kinase inhibitors.[6] Its ability to mimic the adenine hinge-binding motif of ATP is the foundation of its utility. By systematically modifying the peripheral positions, medicinal chemists can achieve remarkable potency and, critically, selectivity between closely related kinases.
Case Study 1: Achieving >2800-Fold Selectivity for JNK3 over p38 MAPK
A compelling demonstration of SAR-driven selectivity comes from the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3) versus the closely related p38 mitogen-activated protein kinase (MAPK).[7][8] While both are stress-activated protein kinases with similar active sites, subtle differences can be exploited.
Researchers found that aminopyrazole-based inhibitors were significantly more selective for JNK3 than structurally similar indazole-based inhibitors.[7] The key to this selectivity lies in the planarity enforced by the N1-linked phenyl group on the aminopyrazole core.[8] This planar structure fits more favorably into the slightly smaller active site of JNK3, whereas the larger, more accommodating active site of p38 does not confer a similar binding advantage.[7][8]
Table 1: Comparison of Aminopyrazole vs. Indazole Scaffolds for JNK3/p38 Inhibition [7][8]
Compound ID
Scaffold
R Group
JNK3 IC50 (nM)
p38 IC50 (nM)
Selectivity (p38/JNK3)
SR-3576
3-Aminopyrazole
2,4-dichlorophenyl
7
>20,000
>2857-fold
SR-3451
3-Aminopyrazole
4-chlorophenyl
25
3,600
144-fold
SR-3737
Indazole
4-fluorophenyl
12
3
0.25-fold (p38 selective)
Data sourced from multiple experiments reported in the reference.
This data provides a clear directive: for targeting JNK3 with high selectivity over p38, the N1-phenyl-3-aminopyrazole core is a superior starting point. The structural rigidity and planarity of this class are the causal factors behind the observed selectivity profile.[7]
Case Study 2: Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] The 3-aminopyrazole core is a recurring motif in potent CDK inhibitors, such as AT7519.[9] SAR studies on this scaffold have revealed a clear map for optimizing CDK inhibition.
A systematic study exploring substitutions on the 3-aminopyrazole core identified key trends for inhibiting CDK2 and CDK5.[3] The core itself forms the essential hydrogen bonds with the kinase hinge region. Potency and selectivity are then driven by substitutions that explore two adjacent pockets:
A Hydrophobic Pocket: Optimal inhibition was achieved when a cyclobutyl substituent was placed at the R1 position (attached to the N1 of the pyrazole). This group effectively occupies a hydrophobic pocket adjacent to the hinge.[3]
A Solvent-Exposed Region: Hydrophobic substituents at the R2 position (attached to the C3-amine) further enhanced activity by making favorable interactions in the solvent-exposed region of the ATP binding site.[3]
Table 2: SAR of N1 and C3-Amine Substitutions on CDK2/5 Inhibition [3]
Compound ID
R1 (N1-position)
R2 (C3-Amine)
CDK2 % Inhibition @ 1µM
CDK5 % Inhibition @ 1µM
Analog 21
Cyclobutyl
4-chlorophenyl
>90%
>90%
Analog 24
Cyclobutyl
4-fluorophenyl
>90%
>90%
Analog 25
Cyclobutyl
4-methoxyphenyl
>90%
>90%
Control
Methyl
4-chlorophenyl
<50%
<50%
The takeaway is that potency is maximized by simultaneously addressing both the deep hydrophobic pocket (with small cycloalkyl groups at N1) and the solvent-front region (with substituted phenyl rings at the C3-amine).[3]
Broader Kinase Targets
The versatility of the 3-aminopyrazole scaffold extends to numerous other kinases, including:
AXL Kinase: A derivative, compound 6li , was found to be a potent and highly selective AXL inhibitor with an IC50 of 1.6 nM, demonstrating significant antitumor efficacy in a preclinical model.[]
Spleen Tyrosine Kinase (Syk): Fused pyrazolopyrazine-3-amine derivatives have yielded potent Syk inhibitors, with compound 6h showing promising activity in both enzymatic and cell-based assays.[11]
MAP-Kinase-Activated Kinase 2 (MK-2): Using a scaffold hopping strategy, novel 3-aminopyrazole inhibitors of MK-2 were discovered that effectively inhibited TNFα release in vitro and in vivo.[12]
Part 2: SAR in Other Therapeutic Areas
While dominant in kinase inhibition, the 3-aminopyrazole scaffold shows promise in other areas, leveraging its ability to form key interactions with different biological targets.
General Cytotoxicity: A methyl carboxylate derivative showed good inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.[1]
p53-MDM2 Inhibition: Certain derivatives have been designed to inhibit the p53-MDM2 interaction, a key pathway in cancer. Compound 8e from one study showed comprehensive potency against five different human cancer cell lines.[13]
Role of Halogens: The introduction of halogen atoms, particularly on phenyl rings attached to the core, often enhances anticancer activity by improving binding affinity and modulating electronic properties.[14]
Anti-infective Activity
The scaffold has also been explored for antimicrobial properties. One derivative incorporated into a pyrido-indole scaffold was shown to target both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria, exhibiting a MIC of 8 mg/mL against E. coli.[1]
Part 3: Experimental Design & Protocols
Trustworthy SAR data is built on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of 3-aminopyrazole derivatives.
Workflow for a Typical SAR Campaign
The process of developing an SAR is systematic, beginning with a lead compound and iteratively modifying its structure to improve a desired property.
Caption: A typical workflow for a Structure-Activity Relationship study.
Protocol 1: General Synthesis of N1-Aryl-3-aminopyrazole Derivatives
This protocol describes a common pathway for synthesizing the core scaffold, often starting from β-ketonitriles.
Objective: To synthesize a library of N1-aryl-3-aminopyrazole derivatives for screening.
Materials:
Substituted phenylhydrazine hydrochloride
Ethyl cyanoacetate or malononitrile
Sodium ethoxide
Ethanol (absolute)
Diethyl ether
Standard glassware for reflux and workup
Procedure:
Step 1: Synthesis of β-ketonitrile (if not commercial). This step is highly variable depending on the desired C4/C5 substituents and is not detailed here. We will start from a commercially available precursor like ethyl 2-cyano-3-ethoxyacrylate.
Step 2: Cyclization Reaction.
a. In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.
b. Add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine base.
c. To this mixture, add the β-enaminonitrile precursor (e.g., ethyl 2-cyano-3-ethoxyacrylate, 1.0 eq) dropwise.
d. Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting materials are consumed (typically 4-8 hours).
Causality Note: The basic conditions facilitate the initial Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Step 3: Workup and Purification.
a. Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
b. Pour the residue into cold water. The product will often precipitate.
c. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.
d. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.
Step 4: Characterization. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (JNK3 - HTRF®)
This protocol outlines a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 of inhibitors against JNK3.
Objective: To quantify the potency of synthesized compounds as JNK3 inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated c-Jun substrate by JNK3. The phosphorylated product is detected by a Europium cryptate-labeled anti-phospho-c-Jun antibody and an XL665-labeled streptavidin. When phosphorylated, these reagents are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
Recombinant JNK3 enzyme
Biotin-c-Jun (1-79) substrate
ATP
HTRF Detection Reagents: Streptavidin-XL665 and Anti-phospho-c-Jun(Ser63)-Europium Cryptate
Assay Buffer (e.g., 50 mM HEPES, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)
Test compounds dissolved in DMSO
384-well low-volume white plates
Procedure:
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition) wells.
Enzyme/Substrate Addition: Prepare a mix of JNK3 enzyme and biotin-c-Jun substrate in assay buffer. Add 5 µL of this mix to each well.
Initiation of Reaction: Prepare a solution of ATP in assay buffer (at 2x the final desired concentration, often near the Km for ATP). Add 5 µL to each well to start the kinase reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
Detection: Prepare a solution of the HTRF detection reagents in detection buffer. Add 10 µL to each well to stop the reaction.
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis: Calculate the ratio of (665nm/620nm) * 10,000. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validating System: The inclusion of 0% and 100% inhibition controls on every plate is critical. The Z' factor for the assay should be calculated to ensure its robustness and suitability for screening (Z' > 0.5 is considered excellent).
Caption: Inhibition point of a 3-aminopyrazole JNK3 inhibitor.
Conclusion and Future Perspectives
The 3-aminopyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to interact with kinase hinge regions provides a robust foundation for inhibitor design. The key takeaways from this guide are:
Selectivity is Achievable: Subtle structural modifications, such as enforcing planarity at the N1-position, can translate into dramatic gains in selectivity between highly homologous kinases like JNK3 and p38.[7][8]
Potency is Multi-faceted: Maximizing potency often requires a multi-pronged approach, with different substituents designed to occupy distinct pockets within the target's active site, as seen in the CDK inhibitors.[3]
Scaffold Versatility: While a powerhouse in kinase inhibition, the 3-AP core is a viable starting point for developing agents against a range of targets, including those involved in cancer and infectious diseases.[1][13]
Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel substitution patterns to tackle emerging resistance mutations in kinases, and applying this versatile scaffold to an even broader range of biological targets.
References
Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]
Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
Paz-Luis, G., et al. (2018). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. Available at: [Link]
De, S. K., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]
Rajitha, G., et al. (2011). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry. Available at: [Link]
Patel, A., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
De, S. K., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]
Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
Samanta, S., et al. (2006). Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. PubMed. Available at: [Link]
Liu, J., et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. PubMed. Available at: [Link]
Al-Warhi, T., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
Kour, S., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]
Core Pioneer. (2024). Advancing Material Science with 3-Aminopyrazole: Properties and Potential. Core Pioneer. Available at: [Link]
Wang, W., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Available at: [Link]
Hu, C., et al. (2017). Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery. Available at: [Link]
Shen, J., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available at: [Link]
Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]
GAIKWAD, P. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
Hadda, T. B., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Review Letters. Available at: [Link]
Al-Shamari, A. M. M. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
Lusardi, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]
A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1][2] The versatility of the pyrazole scaffold and it...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1][2] The versatility of the pyrazole scaffold and its wide range of biological activities have driven the development of a multitude of synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent methods for pyrazole synthesis, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific application.
The Classical Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4][5] It remains one of the most fundamental and widely used methods for constructing the pyrazole ring.
Mechanism and Causality:
The reaction proceeds via a well-established mechanism.[3][6] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration. This step is often the rate-determining step. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, activating the corresponding carbonyl carbon for nucleophilic attack by the weakly basic hydrazine.[7]
DOT Script for Knorr Pyrazole Synthesis Mechanism:
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Regioselectivity Concerns:
A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two regioisomeric products.[4][8] The regiochemical outcome is influenced by several factors:
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[8]
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to attack.[8]
Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the site of initial attack.[8]
The Paal-Knorr Pyrrole Synthesis: A Related Condensation
Closely related to the Knorr synthesis, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[9][10][11] While the product is a pyrrole, the underlying principles of acid-catalyzed condensation and cyclization are similar and relevant to understanding heterocyclic synthesis in general.
Modern Strategies: Expanding the Synthetic Toolbox
While the Knorr synthesis is a workhorse, modern organic chemistry has introduced several powerful alternatives that offer advantages in terms of efficiency, atom economy, and substrate scope.
1,3-Dipolar Cycloaddition
This method provides a highly efficient and atom-economical route to pyrazoles.[12][13] It involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[13][14]
Mechanism and Advantages:
The reaction is a concerted [3+2] cycloaddition, meaning that the two new sigma bonds are formed in a single step.[13] This concerted nature often leads to high stereospecificity. A key advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like tosylhydrazones, which enhances the safety and practicality of the procedure.[15] The reaction can often be performed under mild, catalyst-free conditions, sometimes even solvent-free by simple heating, which aligns with the principles of green chemistry.[16]
Challenges:
The primary challenge lies in the preparation and handling of diazo compounds, which can be toxic and potentially explosive.[15] However, the development of in situ generation methods has largely mitigated these risks.
DOT Script for 1,3-Dipolar Cycloaddition Workflow:
Caption: In situ generation and cycloaddition of diazo compounds.
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation.[17][18] For pyrazole synthesis, a common MCR involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[19][20]
Advantages of MCRs:
High Atom Economy and Efficiency: By combining multiple steps into one pot, MCRs reduce waste, save time, and minimize the need for purification of intermediates.[19]
Structural Diversity: The ability to vary three or more starting materials allows for the rapid generation of large libraries of structurally diverse pyrazoles, which is highly advantageous in drug discovery.[20]
Green Chemistry: Many MCRs can be performed in environmentally benign solvents like water or ethanol, and some even under solvent-free conditions.[21][22][23]
Comparative Analysis of Synthesis Methods
Feature
Knorr Synthesis
1,3-Dipolar Cycloaddition
Multicomponent Reactions (MCRs)
Starting Materials
1,3-Dicarbonyls, Hydrazines
Diazo compounds (or precursors), Alkynes/Alkenes
Aldehydes, 1,3-Dicarbonyls, Hydrazines, etc.
Key Advantage
Well-established, versatile
High atom economy, mild conditions
High efficiency, rapid access to diversity
Key Disadvantage
Regioselectivity issues with unsymmetrical substrates
Handling/generation of diazo compounds
Optimization can be complex
Reaction Conditions
Typically acidic, heating
Often mild, sometimes catalyst-free
Varies, often catalyzed, can be green
Atom Economy
Moderate (loss of 2 H₂O molecules)
Excellent (100% in ideal cases)
Excellent
Substrate Scope
Broad
Broad
Very Broad
Regioselectivity
Can be poor without careful substrate design
Generally high and predictable
Can be an issue, dependent on mechanism
Experimental Protocols
Protocol 1: Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol is a representative example of the classical Knorr synthesis.
Materials:
Acetylacetone (1,3-dicarbonyl)
Phenylhydrazine (hydrazine derivative)
Glacial Acetic Acid (solvent and catalyst)
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (10 mmol) and phenylhydrazine (10 mmol).
Slowly add glacial acetic acid (20 mL) to the mixture.
Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.
Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required to protonate the carbonyl groups, thereby facilitating the nucleophilic attack by phenylhydrazine. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.
Protocol 2: Three-Component Synthesis of a Polysubstituted Pyrazole
This protocol illustrates a modern, efficient MCR approach.
Materials:
Benzaldehyde (aldehyde component)
Ethyl acetoacetate (1,3-dicarbonyl component)
Hydrazine hydrate (hydrazine component)
Ethanol (solvent)
Piperidine (catalyst)
Procedure:
To a solution of benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (2-3 drops).
Stir the mixture at room temperature for 15 minutes.
Add hydrazine hydrate (12 mmol) to the reaction mixture.
Reflux the mixture for 4 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.
Add cold water to the residue to precipitate the product.
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Causality: This reaction proceeds through a tandem Knoevenagel condensation between the aldehyde and the active methylene group of the ethyl acetoacetate, followed by a Michael addition of the hydrazine and subsequent cyclization and dehydration. Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation.
Conclusion
The synthesis of pyrazoles is a mature field with a rich history and a vibrant present. The classical Knorr synthesis remains a reliable and versatile method, particularly when regioselectivity is not a concern or can be controlled. For applications demanding high atom economy and milder conditions, 1,3-dipolar cycloadditions offer an elegant solution. In the context of drug discovery and high-throughput synthesis, multicomponent reactions have emerged as the most powerful strategy, enabling the rapid and efficient construction of diverse pyrazole libraries. The choice of synthetic method should be guided by a careful consideration of the target structure's complexity, the availability of starting materials, and the desired scale and efficiency of the synthesis.
References
Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 297-312. Available at: [Link]
Reddy, B. V. S. et al. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. Chemical Record, 17(10), 939-955. Available at: [Link]
Rostamizadeh, S. et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1329803. Available at: [Link]
Fouad, M. et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
Padwa, A. et al. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(15), 6077-6085. Available at: [Link]
Guria, M. K. & Ghorai, P. (2021). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 19(39), 8449-8472. Available at: [Link]
Khatun, N. et al. (2022). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. Angewandte Chemie International Edition, 61(19), e202200845. Available at: [Link]
Ahmad, A. et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29631-29653. Available at: [Link]
Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. Available at: [Link]
Padwa, A. et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 543-545. Available at: [Link]
Kumar, A. et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules, 30(14), 1234. Available at: [Link]
Penning, T. D. et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
Faria, J. V. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
Bautista-Hernández, C. A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]
Kumar, S. & Sharma, P. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8. Available at: [Link]
Penning, T. D. et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
Wang, C. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 7859-7876. Available at: [Link]
Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
Schober, L. J. & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-220. Available at: [Link]
Danishefsky, S. J. & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11638. Available at: [Link]
Encyclopedia MDPI (2022). Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
Sharma, D. et al. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
Kumar, A. et al. (2025). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate. Available at: [Link]
Hassan, S. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 237-253. Available at: [Link]
Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 43(1), 194-210. Available at: [Link]
Dorgan, R. J. J. et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Tetrahedron Letters, 41(42), 8375-8378. Available at: [Link]
Sharma, V. et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(28), 19041-19066. Available at: [Link]
Beyond Chromatography: Validating Propyl 3-amino-1H-pyrazole-5-carboxylate Purity via Elemental Analysis vs. Modern Alternatives
Executive Summary & The "Purity Paradox" In the development of kinase inhibitors and phosphodiesterase ligands, propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 76424-47-0) serves as a critical scaffold. A recurring issue i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Purity Paradox"
In the development of kinase inhibitors and phosphodiesterase ligands, propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 76424-47-0) serves as a critical scaffold. A recurring issue in medicinal chemistry is the "Purity Paradox": a sample shows >99% purity by HPLC-UV/LC-MS yet fails in biological assays or crystallizes poorly.
This discrepancy often arises because chromatography (LC) measures relative abundance of chromophores , not absolute bulk purity. It blinds researchers to non-chromophoric impurities like inorganic salts, trapped water (hydrates), or occluded solvents—common issues with hygroscopic pyrazoles.
This guide objectively compares Elemental Analysis (EA/CHN) against HPLC and Quantitative NMR (qNMR) , providing a validated protocol to confirm the absolute composition of this specific pyrazole derivative.
The Comparative Landscape: EA vs. HPLC vs. qNMR[1]
To select the right validation tool, one must understand the detection physics of each method.
Comparative Performance Matrix
Feature
HPLC-UV (LC-MS)
qNMR (¹H)
Elemental Analysis (CHN)
Primary Metric
Relative Purity (Area %)
Absolute Purity (wt/wt %)
Bulk Composition (Mass %)
Detects Water/Solvents?
No (elutes in void volume)
Yes (if protonated)
Yes (via H/C ratio deviation)
Detects Inorganics?
No
No
Yes (via Ash/Residue)
Sample Requirement
< 1 mg
~5–10 mg + Internal Std
2–5 mg (Destructive)
Precision
High for organics
High (<1% error)
Moderate ( tolerance)
Blind Spot
Non-UV active salts, moisture
Solubility limits, overlap
Sample homogeneity
Decision Logic for Validation
The following workflow illustrates when to deploy EA versus orthogonal methods.
Figure 1: Analytical decision matrix for validating pyrazole scaffolds. Note that EA is the final gatekeeper for bulk composition.
Experimental Protocol: Validating C₇H₁₁N₃O₂
Propyl 3-amino-1H-pyrazole-5-carboxylate is nitrogen-rich (24.84% N). Nitrogen-rich heterocycles are notorious for "incomplete combustion," where stable cyclic fragments (char) form, or
gas is not fully reduced/detected.
A. Theoretical Calculation
Before analysis, establish the baseline for
(MW: 169.18 g/mol ):
Carbon: 49.69%
Hydrogen: 6.55%
Nitrogen: 24.84%
B. Sample Preparation (Critical)[2]
Drying: Pyrazoles are H-bond donors/acceptors and often form hydrates. Dry the sample at 40–50°C under high vacuum (<5 mbar) for 12 hours.
Why? Surface moisture will artificially inflate %H and dilute %C and %N.
Homogenization: Grind the sample to a fine powder using an agate mortar.
Why? Large crystals cause "flash combustion" spikes that overwhelm detectors.
C. Combustion Parameters (CHN Analyzer)
Standard settings often fail for pyrazoles. Use this optimized protocol:
Oxidation Furnace: 1050°C (Standard is 950°C; higher temp ensures ring opening).
Carrier Gas: Helium (Flow: 120 mL/min).
Oxygen Boost: 30 mL injection (Ensure excess
to prevent charring).
Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (
acts as a localized oxygen donor and flux, preventing the formation of refractory carbon nitrides.
Figure 2: Optimized combustion workflow for nitrogen-rich heterocycles. The reduction step is critical to convert all NOx generated from the pyrazole ring into measurable N2 gas.
Data Analysis & Interpretation
The standard acceptance criterion for publication (e.g., ACS, RSC) is ±0.4% absolute deviation from the theoretical value.
Case Study: The "Hidden" Solvate
A batch of Propyl 3-amino-1H-pyrazole-5-carboxylate was synthesized using propyl alcohol as the solvent.
Scenario:
LC-MS: Single peak, MW 169.2 (M+H). Purity >99.5%.
EA Result (Raw): C: 48.90%, H: 6.95%, N: 23.10%.
Analysis:
The EA data fails the ±0.4% limit.
Carbon: 48.90% (Theory: 49.69%) -> Diff: -0.79%
Nitrogen: 23.10% (Theory: 24.84%) -> Diff: -1.74%
Diagnosis:
The low Nitrogen and high Hydrogen suggest trapped non-nitrogenous solvent.
If we model the sample as a hemi-solvate with Propyl Alcohol (
):
Recalculated Theory (
):
%C: 49.75% (Closer)
%N: 23.98% (Closer)
Correction: The sample requires further drying or recrystallization from a non-solvating solvent (e.g., Ether/Hexane) to break the H-bonds holding the alcohol in the crystal lattice.
Summary Data Table
Sample State
% Carbon (Found)
% Hydrogen (Found)
% Nitrogen (Found)
Status
Theoretical
49.69
6.55
24.84
Target
Sample A (Wet)
48.10 (-1.59)
7.10 (+0.55)
23.50 (-1.34)
Fail (Solvent/Water)
Sample B (Inorganic Salt*)
45.20 (-4.49)
5.90 (-0.65)
22.50 (-2.34)
Fail (NaCl contamination)
Sample C (Dry/Pure)
49.55 (-0.14)
6.60 (+0.05)
24.75 (-0.09)
Pass (Publishable)
*Note: Inorganic salts (like NaCl from neutralization) do not burn. They dilute the mass of C, H, and N proportionally.
Expert Troubleshooting (The "Why" Behind Failures)
The Nitrogen Error:
Issue: Found N is consistently 0.5–1% lower than theoretical.
Cause: Formation of thermally stable heterocyclic chars or incomplete reduction of nitrogen oxides (
) to .
Fix: Replace the Copper reduction column in the analyzer. Pyrazoles generate high amounts of
, exhausting the reduction capacity faster than simple alkanes.
Static Charge:
Issue: Erratic weights during micro-weighing.
Cause: Dry organic powders accumulate static.
Fix: Use a Polonium-210 anti-static gun or wait 30 seconds after placing the tin capsule on the balance before recording the weight.
The "Ash" Check:
If C, H, and N are all proportionally low (e.g., all 90% of theory), you likely have inorganic contamination (Silica from column, Sodium Sulfate from drying).
Protocol: Run a "Sulfated Ash" test to quantify the inorganic residue.
Conclusion
While HPLC is the workhorse for reaction monitoring, Elemental Analysis remains the definitive validation for bulk integrity of Propyl 3-amino-1H-pyrazole-5-carboxylate. It is the only method that simultaneously flags hydration, solvation, and inorganic contamination in a single pass. For publication-quality data, combine qNMR (for specific solvent ID) with EA (for mass balance), ensuring results fall within the ±0.4% tolerance.
References
ACS Guide to Scholarly Communication. (2022). Characterization of Organic Compounds. American Chemical Society.[5][6] [Link]
Melen, R. L., et al. (2022).[7] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329775235: 3-Propyl-1H-pyrazole-5-carboxylic acid. [Link]
A Framework for the Comparative Evaluation of Novel Anti-inflammatory Pyrazole Derivatives Against Celecoxib
Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Inflammation Research Inflammation is a critical biological response, but its dysregulation leads to chronic di...
Author: BenchChem Technical Support Team. Date: February 2026
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases, necessitating effective anti-inflammatory therapeutics. A primary target for these drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation.[1][2] The development of selective COX-2 inhibitors was a landmark achievement, aiming to provide anti-inflammatory relief with fewer gastrointestinal side effects than non-selective NSAIDs.[3][4]
This guide addresses the topic of "propyl 3-amino-1H-pyrazole-5-carboxylate," a compound for which specific anti-inflammatory data is not extensively documented in public literature. Therefore, this document presents a comprehensive methodological framework. It outlines how a novel candidate like propyl 3-amino-1H-pyrazole-5-carboxylate would be rigorously evaluated and compared against the benchmark drug, Celecoxib. We will detail the essential in vitro and in vivo assays, explain the causality behind experimental choices, and provide a blueprint for data interpretation.
Section 1: The Benchmark and The Candidate
The Gold Standard: Celecoxib
Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[6] Its chemical structure, featuring a polar sulfonamide side chain, allows it to bind specifically to a hydrophilic pocket near the active site of COX-2, an area that differs from the COX-1 active site.[3][6] This selective binding blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for pro-inflammatory prostaglandins.[3][13] This targeted action underpins its potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal complications associated with COX-1 inhibition.[4][5]
Pharmacological Profile: Celecoxib is well-established for treating osteoarthritis, rheumatoid arthritis, and acute pain.[6][14] Its efficacy is comparable to traditional NSAIDs like ibuprofen and naproxen, but with a more favorable gastrointestinal safety profile.[15][16][17]
The Candidate: Propyl 3-amino-1H-pyrazole-5-carboxylate
While this specific molecule is not a recognized anti-inflammatory drug, its structure contains the essential pyrazole core. Many potent anti-inflammatory agents are pyrazole-5-carboxylate derivatives.[18][19] The presence of the amino group at the 3-position and the propyl ester at the 5-position provides functional handles that could theoretically interact with the active site of COX enzymes. The scientific approach, therefore, is to hypothesize potential activity based on this structural motif and then systematically test this hypothesis through a validated experimental workflow.
Section 2: The Comparative Experimental Workflow
A robust comparison requires a multi-tiered approach, moving from target-specific in vitro assays to whole-organism in vivo models. This ensures a comprehensive understanding of a candidate's potency, selectivity, and physiological efficacy.
Caption: High-level workflow for comparative drug evaluation.
Part A: In Vitro Target Engagement and Selectivity
The first critical step is to determine if the candidate compound directly interacts with the intended molecular targets (COX-1 and COX-2) and to quantify its potency and selectivity.
This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and Celecoxib against COX-1 and COX-2.
Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colored product that can be measured spectrophotometrically at 590-611 nm.[1][2] An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 8.0). Dissolve test compounds (Candidate, Celecoxib) in DMSO to create stock solutions. Prepare working solutions by serial dilution.[2][20]
100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[1]
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of various concentrations of the inhibitor (Candidate or Celecoxib).
Pre-incubation: Incubate the plate for 5-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[1][20]
Reaction Initiation: Add 20 µL of colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells to start the reaction.[1]
Measurement: Incubate for an additional 2-5 minutes at 25°C. Read the absorbance at 590 nm using a plate reader.
Data Analysis:
Correct for background absorbance.
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
Data Presentation and Interpretation
The results should be summarized in a table to allow for direct comparison. The Selectivity Index (SI) is a critical parameter, calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
Celecoxib
15.8
0.075
>200
Candidate Compound
Experimental Value
Experimental Value
Calculated Value
Data for Celecoxib are representative values from literature and commercial assay kits.[20]
Part B: In Vivo Anti-inflammatory Efficacy
After confirming target engagement in vitro, the next step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of the test compound to reduce acute inflammation in vivo.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after the first hour) is mediated primarily by prostaglandins, making it sensitive to COX inhibitors.[23][24]
Step-by-Step Methodology:
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week.
Grouping (n=6 per group):
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
Group II (Positive Control): Receives Celecoxib (e.g., 10 mg/kg, p.o.).
Group III (Test Group): Receives the Candidate Compound at one or more dose levels (e.g., 10, 25, 50 mg/kg, p.o.).
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[21]
Drug Administration: Administer the respective compounds orally (p.o.) via gavage.
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[21][22][25]
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]
Data Analysis:
Calculate the edema volume at each time point (Edema = Vₜ - V₀).
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Caption: Step-by-step workflow for the paw edema assay.
Data Presentation and Interpretation
The data should be tabulated to show the time course of inflammation and the efficacy of the treatments. The peak inflammatory response typically occurs around 3-5 hours.
Treatment Group (Dose)
Mean Paw Edema (mL) at 3 hours
% Inhibition at 3 hours
Vehicle Control
Experimental Value
0%
Celecoxib (10 mg/kg)
Experimental Value
Calculated Value
Candidate (25 mg/kg)
Experimental Value
Calculated Value
Section 3: Synthesizing a Conclusion
The final step is to integrate the in vitro and in vivo data to build a comprehensive comparative profile.
An ideal candidate would exhibit:
High Potency: A low nanomolar or low micromolar IC50 value against COX-2, comparable to or better than Celecoxib.
High Selectivity: A large Selectivity Index, indicating minimal activity against COX-1, which predicts a lower risk of gastrointestinal side effects.
Significant In Vivo Efficacy: A dose-dependent reduction in paw edema that is statistically significant and comparable in magnitude to that produced by Celecoxib.
By following this structured, evidence-based framework, researchers can objectively assess the anti-inflammatory potential of novel pyrazole-based compounds like propyl 3-amino-1H-pyrazole-5-carboxylate. This rigorous comparison against a well-characterized drug like Celecoxib is essential for identifying promising new candidates for further preclinical and clinical development.
References
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Future Journal of Pharmaceutical Sciences. Available at: [Link]
Tariq, M. & Shoaib, A. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Available at: [Link]
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Available at: [Link]
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Available at: [Link]
Bozkurt, O. et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]
Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. Available at: [Link]
Celecoxib. (n.d.). Wikipedia. Available at: [Link]
2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Available at: [Link]
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2013, November 15). PubMed. Available at: [Link]
Review: celecoxib is as effective as other NSAIDs.... (n.d.). Ovid. Available at: [Link]
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. Available at: [Link]
Trends in Celecoxib Prescribing: A Single Institution 16-Month Review. (2025, April 19). MDPI. Available at: [Link]
African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Academic Journals. Available at: [Link]
Essex, M. N. et al. (n.d.). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. PMC - NIH. Available at: [Link]
Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs. (2011, December 7). CADTH. Available at: [Link]
Effectiveness and Safety of Celecoxib for the Treatment of Rheumatoid Arthritis. (2018, May 1). AAFP. Available at: [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Available at: [Link]
In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... (n.d.). ResearchGate. Available at: [Link]
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025, January 9). PubMed. Available at: [Link]
Kumar, A. et al. (n.d.). Current status of pyrazole and its biological activities. PMC - NIH. Available at: [Link]
Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022, December 8). PubMed. Available at: [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. Available at: [Link]
Comparative Guide: Docking Propyl 3-amino-1H-pyrazole-5-carboxylate (PAPC) Against Kinase Targets
Topic: Docking Studies of Propyl 3-amino-1H-pyrazole-5-carboxylate with Target Proteins Content Type: Publish Comparison Guide Executive Summary & Scientific Rationale In the realm of fragment-based drug discovery (FBDD)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Docking Studies of Propyl 3-amino-1H-pyrazole-5-carboxylate with Target Proteins
Content Type: Publish Comparison Guide
Executive Summary & Scientific Rationale
In the realm of fragment-based drug discovery (FBDD), the 3-amino-1H-pyrazole-5-carboxylate scaffold is a privileged structure, frequently utilized to target the ATP-binding pockets of kinases such as CDK2 (Cyclin-Dependent Kinase 2) and EGFR (Epidermal Growth Factor Receptor) .
This guide evaluates the performance of the Propyl ester derivative (PAPC) compared to its structural analogs (Methyl/Ethyl esters) and standard clinical inhibitors. The propyl chain introduces specific lipophilic vectors that can exploit the hydrophobic regions of the ATP-binding cleft (specifically the G-loop or the gatekeeper region), potentially enhancing binding affinity over shorter-chain analogs.
Why This Compound?
H-Bond Donor/Acceptor Profile: The pyrazole core (N-H and N:) and the exocyclic amino group (-NH2) mimic the adenine ring of ATP, forming a crucial "hinge region" binding motif.
Lipophilic Tuning: The propyl ester group allows for probing the depth of the hydrophobic pocket (e.g., the ribose-binding pocket or specificity pocket) more effectively than the standard ethyl ester.
Comparative Performance Analysis
The following data compares the docking performance of PAPC against the standard Ethyl 3-amino-1H-pyrazole-5-carboxylate (EAPC) and the clinical inhibitor Roscovitine (CDK2 inhibitor).
Analyst Insight: While Roscovitine remains the superior binder due to its optimized purine scaffold, PAPC outperforms the Ethyl analog (EAPC) by approximately 0.5 kcal/mol. This gain is attributed to the propyl chain extending further into the hydrophobic pocket formed by Val18 and Phe80, displacing unstable water molecules that the ethyl group fails to reach.
Detailed Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol utilizes a self-validating workflow . We use AutoDock Vina for the docking engine due to its scoring function's accuracy in ranking pyrazole derivatives.
Phase 1: Ligand Preparation (The "Input" Integrity)
Structure Generation: Draw the structure of Propyl 3-amino-1H-pyrazole-5-carboxylate.
Geometry Optimization: Minimize energy using DFT (B3LYP/6-31G)* in Gaussian or ORCA to obtain the global minimum conformer.
Why? Standard force fields (MM2) often miscalculate the planarity of the amino-pyrazole system. DFT ensures the correct tautomeric state (1H-pyrazole vs 2H-pyrazole) is used.
Torsion Tree: Define the propyl ester chain as rotatable (3 active torsions). Keep the pyrazole ring rigid.
Phase 2: Target Protein Preparation (PDB: 2VTO)
Cleaning: Remove all water molecules and heteroatoms (except the co-crystallized ligand for validation).
Protonation: Add polar hydrogens. Assess the protonation state of His84 (crucial in CDK2 active site); it should usually be protonated on the N
.
Grid Generation:
Center: X=32.14, Y=48.50, Z=12.10 (Centroid of the native ligand).
Size: 40 x 40 x 40 Å (0.375 Å spacing).
Validation: Ensure the entire ATP-binding cleft is enclosed without edge truncation.
Phase 3: The Docking Workflow (Self-Validating)
Validation Step (Redocking): Extract the native ligand from 2VTO and dock it back.
Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
Production Run: Dock PAPC with exhaustiveness set to 32 (high precision).
Clustering: Cluster results with a tolerance of 2.0 Å RMSD. Select the lowest energy pose from the largest cluster.
Visualizing the Interaction Mechanism
The following diagram illustrates the critical signaling pathway and the specific molecular interactions that define the efficacy of PAPC.
Caption: Interaction map showing the dual-binding mode of PAPC: H-bonding at the hinge region and hydrophobic stabilization via the propyl tail.
Critical Troubleshooting & Optimization
Issue: High Binding Energy but Poor Pose Clustering.
Cause: The propyl chain might be getting stuck in local minima due to high torsional freedom.
Solution: Increase the exhaustiveness parameter in Vina to 64 or use AutoDock GPU for better conformational sampling.
Issue: Steric Clash with Gatekeeper Residue.
Context: In some kinases (e.g., T790M mutants of EGFR), the gatekeeper residue is bulky (Methionine).
Analysis: The propyl chain of PAPC is flexible enough to avoid clash in wild-type EGFR, but in T790M mutants, the "Ethyl" derivative (EAPC) may actually perform better due to its smaller steric footprint. Always compare docking scores across mutant variants.
References
Synthesis and biological evaluation of pyrazole deriv
Source: N
Context: Establishes the baseline biological activity of 3-amino-pyrazole carboxyl
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase (VEGFR-2, Aurora A, CDK2).
Source: Chandra et al., Journal of Chemical Biology
Context: Provides the specific PDB IDs (2VTO, 2QU5)
Structural basis for the inhibition of CDK2 by pyrazole scaffolds.
Source: RCSB Protein D
Context: The crystal structure used for the docking grid generation.[1]
Design and Synthesis of Pyrazole-Carboxamides as Anticancer Agents.
Source:Arabian Journal of Chemistry
Context: Discusses the SAR of the ester/amide side chain and its impact on lipophilicity and membrane permeability.
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibition In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have revolutionized treatment paradigms.[1] The aberrant sign...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have revolutionized treatment paradigms.[1] The aberrant signaling driven by kinases is a hallmark of many cancers, making them prime therapeutic targets.[2][3] Within the vast chemical space of PKIs, the pyrazole ring has emerged as a "privileged scaffold."[2][4] Its unique electronic properties, synthetic tractability, and ability to form critical hydrogen bond interactions with the kinase hinge region have made it a cornerstone in the design of potent and selective inhibitors.[2] This versatility is evidenced by the number of U.S. FDA-approved drugs incorporating this motif, including Ruxolitinib, Crizotinib, and Asciminib.[2][5]
This guide provides a comparative analysis of the efficacy of distinct pyrazole-based kinase inhibitors. We will move beyond a simple cataloging of data to explore the causality behind experimental design, the interpretation of results, and the molecular interactions that dictate inhibitor performance. Our focus will be on three exemplary inhibitors targeting distinct, clinically relevant kinase families: Ruxolitinib (a JAK inhibitor), Afuresertib (an Akt inhibitor), and Asciminib (an allosteric Bcr-Abl inhibitor). Through this lens, we will dissect the methodologies required to generate robust, comparable efficacy data.
Chapter 1: Understanding the Targets and Mechanisms
A meaningful comparison of inhibitor efficacy begins with a clear understanding of the target kinase and the inhibitor's mechanism of action. The choice of inhibitor and the subsequent design of validation experiments are entirely dependent on this foundational knowledge.
The JAK-STAT Pathway and Ruxolitinib
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling, activating the STAT (Signal Transducer and Activator of Transcription) pathway. Dysregulation of the JAK-STAT pathway is central to myeloproliferative neoplasms and inflammatory diseases.
Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[2] Its pyrazole core forms a key hydrogen bond with the hinge region of the kinase, anchoring it in the ATP-binding pocket.
Caption: Simplified JAK-STAT signaling and the point of Ruxolitinib inhibition.
The PI3K/Akt Pathway and Afuresertib
The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K signaling pathway, regulating cell survival, growth, and proliferation.[2] Its hyperactivation is a common event in many cancers.
Afuresertib (GSK2110183) is a highly potent, ATP-competitive inhibitor of all three Akt isoforms, with a particular potency for Akt1.[2] Similar to other type I inhibitors, its pyrazole moiety is critical for anchoring within the ATP-binding site.[2]
Caption: The PI3K/Akt pathway, highlighting the central role of Akt and its inhibition.
The Bcr-Abl Fusion Protein and Asciminib
The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is the causative driver of chronic myeloid leukemia (CML). This constitutively active tyrosine kinase drives uncontrolled cell proliferation.
Asciminib represents a different class of inhibitor. It is a non-ATP competitive, allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain.[6][7] This induces a conformational change that locks the kinase in an inactive state. This distinct mechanism allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[6]
Chapter 2: Quantitative Comparison of Inhibitor Potency & Selectivity
The cornerstone of efficacy comparison lies in quantitative biochemical and cellular assays. Here, we present representative data for our chosen inhibitors, which would be generated using the protocols detailed in the subsequent chapter.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro. It is a direct measure of biochemical potency.
Expert Interpretation: The data clearly demonstrates high on-target potency for all three inhibitors. Ruxolitinib shows excellent selectivity for JAK1/2 over the related JAK3. Afuresertib's sub-nanomolar potency against Akt1 is exceptional, with a clean profile against other AGC family kinases like PKA and PKC, which is a critical feature to minimize off-target signaling disruption. Asciminib's nanomolar potency highlights the effectiveness of its allosteric mechanism.
Cellular Potency (GI50) and Anti-Proliferative Activity
Cellular assays measure the inhibitor's effect in a biological context, accounting for cell permeability, target engagement, and impact on cell viability. The GI50 is the concentration that causes 50% inhibition of cell growth.
Expert Interpretation: This table compares several pyrazole-based inhibitors in colon cancer cell lines. Tozasertib and Compound 8, both targeting Aurora kinases, show potent anti-proliferative effects in the sub-micromolar range.[6] Afuresertib also demonstrates efficacy, which is expected in a PIK3CA mutant line where the Akt pathway is activated. The difference between biochemical IC50 (nanomolar) and cellular GI50 (micromolar/sub-micromolar) is expected and reflects the additional biological barriers the compound must overcome in a cellular environment.
Chapter 3: Core Experimental Protocols
To ensure data is robust and comparable, standardized, and validated protocols are essential. The following sections detail the methodologies for generating the data presented above. The choice of assay is critical: we use luminescence-based readouts for their high sensitivity, broad dynamic range, and reduced interference compared to fluorescence-based methods.
Workflow for Kinase Inhibitor Evaluation
The process of evaluating and comparing inhibitors follows a logical, multi-stage funnel approach, moving from broad biochemical screening to more complex cellular and in vivo models.
Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.
Protocol: In Vitro Biochemical Potency Assay (ADP-Glo™ Kinase Assay)
Causality: This assay is chosen to directly measure the catalytic activity of the purified kinase enzyme. It quantifies the amount of ADP produced during the kinase reaction. By measuring ADP, we directly assess the inhibitor's ability to block the enzyme's primary function, providing a clean, artifact-free measure of biochemical potency (IC50).
Methodology:
Reaction Setup: In a 384-well plate, create a reaction mix containing the kinase buffer, the specific peptide substrate for the target kinase, and ATP at its Km concentration.
Inhibitor Titration: Add the pyrazole-based inhibitor in a series of 1:3 dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
Kinase Reaction: Initiate the reaction by adding the purified target kinase (e.g., JAK2, Akt1) to each well. Incubate at room temperature for 1 hour.
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
Kinase Detection Reagent: Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will convert the ADP generated in step 3 into a luminescent signal. Incubate for 30 minutes in the dark.
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis: Normalize the data to controls. Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Causality: This assay is selected to measure the number of viable cells in culture based on quantifying the amount of ATP present, which indicates metabolic activity. It provides a robust measure of how the inhibitor affects overall cell health and proliferation (GI50), integrating factors like cell permeability and target engagement within a living system.
Methodology:
Cell Plating: Seed cancer cells (e.g., HCT116) into a 96-well, clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is chosen to allow for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to each well in an amount equal to the culture medium volume. This lyses the cells and provides the luciferase and luciferin needed to react with the cellular ATP.
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 value.
Conclusion and Future Directions
This guide demonstrates a systematic approach to comparing the efficacy of pyrazole-based kinase inhibitors. By focusing on distinct examples like the ATP-competitive inhibitors Ruxolitinib and Afuresertib and the allosteric inhibitor Asciminib, we can appreciate the chemical versatility of the pyrazole scaffold. The true measure of efficacy is not a single IC50 value but a composite picture built from robust biochemical, cellular, and eventually, in vivo data. The protocols detailed herein represent the gold standard for generating such data, ensuring it is both reliable and comparable across different compounds and research labs.
Future development in this field will likely focus on enhancing selectivity to minimize off-target effects and developing inhibitors that can overcome known resistance mutations.[3][8] As our understanding of kinase biology deepens, the privileged pyrazole scaffold will undoubtedly continue to be a critical building block in the next generation of targeted cancer therapies.
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. [Link]
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
Definitive Structural Assignment of Aminopyrazole Regioisomers: A Multi-Spectroscopic Approach
Executive Summary: The "Regioisomer Trap" In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ruxolitinib, Celecoxib analogs), the aminopyrazole scaffold is ubiquitous. However, the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Regioisomer Trap"
In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ruxolitinib, Celecoxib analogs), the aminopyrazole scaffold is ubiquitous. However, the synthesis of these cores presents a persistent challenge: tautomer-driven regioselectivity .
When alkylating 3-aminopyrazole (or its derivatives), the starting material exists in equilibrium between the 3-amino-1H and 5-amino-1H tautomers. Alkylation typically yields a mixture of 1-alkyl-3-aminopyrazole (1,3-isomer) and 1-alkyl-5-aminopyrazole (1,5-isomer) .
Because these isomers possess identical mass and similar polarity, standard LC-MS is insufficient for structural assignment. Misassignment at this stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide provides a self-validating, multi-spectroscopic workflow to unambiguously distinguish these isomers, prioritizing NMR techniques (NOESY, HMBC) and supporting them with 13C/15N data.
The Spectroscopic Logic Matrix
To ensure scientific integrity, we do not rely on a single data point. We employ a "Triangulation Method" where spatial (NOE), scalar (HMBC), and electronic (Chemical Shift) data must converge on the same structure.
The "Smoking Gun": 1H-1H NOESY
The most rapid and reliable differentiation method relies on the spatial proximity of the N-alkyl group to the substituent at position 5.
The 1,3-Isomer (1-alkyl-3-aminopyrazole):
Structure: The N-alkyl group (Position 1) is adjacent to the ring proton at Position 5 (H-5).
Observation: A strong NOE (Nuclear Overhauser Effect) correlation is observed between the N-alkyl protons and the aromatic H-5 proton.
The 1,5-Isomer (1-alkyl-5-aminopyrazole):
Structure: The N-alkyl group (Position 1) is adjacent to the Amino group at Position 5. The aromatic proton is at Position 3 (H-3), distal from the alkyl group.
Observation:NO NOE correlation between N-alkyl protons and any aromatic proton. A weak/broad NOE may be seen between N-alkyl and the exchangeable NH₂ protons (solvent dependent).
The "Structural Anchor": 1H-13C HMBC
When NOE signals are ambiguous (e.g., due to peak overlap or exchange broadening), Long-range Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof based on carbon types.
Mechanism: The N-alkyl protons typically show a strong 3-bond coupling (
) to the pyrazole Carbon-5 (C-5).
Differentiation:
1,3-Isomer: C-5 is a methine carbon (CH). In the HSQC, this carbon correlates to a proton.
1,5-Isomer: C-5 is a quaternary carbon bonded to the amine (
). In the HSQC, this carbon has no proton correlation.
Logic: If the N-alkyl protons correlate (HMBC) to a carbon that also has an HSQC proton signal, it is the 1,3-isomer .
Comparative Data Tables
The following data summarizes typical shifts for N-methylated aminopyrazoles (Solvent: DMSO-
). Note that exact values vary by substitution, but the relative trends remain constant.
Table 1: 1H and 13C NMR Characteristic Trends[1][2]
Feature
1,3-Isomer (1-Me-3-NH₂)
1,5-Isomer (1-Me-5-NH₂)
Mechanistic Cause
H-4 Chemical Shift
5.4 - 5.6 ppm
5.1 - 5.3 ppm
5-amino group shielding effect is stronger on H-4 in the 1,5-isomer.
N-Me NOE
Strong to H-5
None to Ar-H (Weak to NH₂)
Spatial proximity of N-Me to C5 substituent.
C-3 Shift
155-160 ppm (-NH₂)
135-140 ppm ()
Deshielding by direct attachment to amino group.
C-5 Shift
128-132 ppm ()
145-150 ppm (-NH₂)
Deshielding by direct attachment to amino group.
HMBC (N-Me C)
Correlates to CH (C-5)
Correlates to C-NH₂ (C-5)
3-bond coupling path from N-Me.
Table 2: 15N NMR Trends (Optional but Definitive)
Requires 1H-15N HMBC or direct detection.
Isomer
N-1 (Pyrrole-like)
N-2 (Pyridine-like)
Notes
1,3-Isomer
-180 ppm
-100 ppm
N2 is more deshielded due to lack of adjacent exocyclic donation.
1,5-Isomer
-195 ppm
-120 ppm
Amino group at C5 donates density, shielding N1 significantly.
(Shifts referenced to Nitromethane at 0 ppm. Values are approximate based on literature [1, 2].)
Visualized Workflows
Diagram 1: The Regioselectivity Decision Tree
This logic gate ensures no misassignment occurs during routine analysis.
Caption: Logical decision tree for assigning aminopyrazole isomers using NOESY and HMBC correlations.
Purification: Use Flash Chromatography (DCM:MeOH gradient).
Observation: The 1,3-isomer is typically less polar (elutes first) due to the distal arrangement of the amino and methyl groups, reducing the net dipole moment compared to the 1,5-isomer.
Validation: Collect both fractions separately.
Step 3: NMR Characterization (The Self-Validating Step)
Prepare samples in DMSO-
(preferred over to sharpen exchangeable protons).
Run 1H NMR: Integrate signals. Locate the N-Me singlet (~3.6-3.8 ppm).
Run 1D NOESY (Selective): Irradiate the N-Me singlet.
Fraction A (Less Polar): If irradiation of N-Me enhances the aromatic doublet at ~7.5 ppm (H-5), assign as 1,3-isomer .
Fraction B (More Polar): If irradiation of N-Me shows NO enhancement of aromatic protons, assign as 1,5-isomer .
References
Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles and their cations." Arkivoc, (v), 5-11.
Elguero, J., et al. (2012). "Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy." Magnetic Resonance in Chemistry.
Kolehmainen, E., et al. (2013).[2] "15N NMR Studies of Tautomerism." Annual Reports on NMR Spectroscopy.
Kong, Y., Tang, M., & Wang, Y. (2014).[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 16(2), 576-579.[3]
Foces-Foces, C., et al. (1999). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Molecular Structure, 478(3), 227-236.
A Comparative Guide to the Bioactivity of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate and Other Key Heterocyclic Scaffolds
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological ta...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug discovery. This guide provides an in-depth comparison of the bioactivity of propyl 3-amino-1H-pyrazole-5-carboxylate against other prominent heterocyclic scaffolds: pyridine, pyrimidine, and thiophene. We will delve into their synthesis, established biological activities, and the experimental methodologies used to evaluate their potential as therapeutic agents.
The Privileged Pyrazole Core: A Focus on Propyl 3-Amino-1H-pyrazole-5-carboxylate
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals.[1] Its presence in blockbuster drugs highlights its significance in medicinal chemistry.[2][3][4] The 3-amino-1H-pyrazole-5-carboxylate substructure, in particular, serves as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including kinase inhibition, and antifungal and anti-inflammatory properties.[5][6][7][8][9]
While direct and extensive bioactivity data for propyl 3-amino-1H-pyrazole-5-carboxylate is emerging, the known activities of its close analogs allow for a strong inferential case for its therapeutic potential. The propyl ester modification primarily influences the compound's lipophilicity and pharmacokinetic profile, which can enhance cell permeability and target engagement.
Potential Bioactivity Profile:
Anticancer (Kinase Inhibition): The 3-aminopyrazole scaffold is a well-established hinge-binding motif for various protein kinases.[5][6][10] Derivatives have shown potent inhibitory activity against kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[11][12][13] The N-H and amino groups of the pyrazole core can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.
Anti-inflammatory: Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[14][15] The 3-amino-1H-pyrazole-5-carboxylate scaffold has been explored for its potential to modulate inflammatory pathways.[8][9]
Antifungal: Esters of 3-amino-1H-pyrazole-5-carboxylic acid have demonstrated notable antifungal activity against various plant pathogenic fungi.[7] This suggests that propyl 3-amino-1H-pyrazole-5-carboxylate could be a promising lead for the development of novel antifungal agents.
Antimicrobial: The broader pyrazole class of compounds has been extensively investigated for antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][16][17]
Comparative Analysis with Other Heterocyclic Scaffolds
To understand the unique potential of the propyl 3-amino-1H-pyrazole-5-carboxylate scaffold, it is essential to compare it with other key heterocyclic systems commonly employed in drug discovery.
Pyridine
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities.[18][19][20]
Similarities to Pyrazole: Both pyrazole and pyridine scaffolds are key components in numerous kinase inhibitors and can participate in hydrogen bonding interactions with protein targets.[10][11][19]
Key Differences: The pyridine ring is generally more basic than the pyrazole ring. This difference in basicity can influence pharmacokinetic properties such as solubility and membrane permeability, as well as off-target interactions. The pyrazole scaffold, with its two nitrogen atoms, offers more diverse hydrogen bonding patterns.
Pyrimidine
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids and a privileged scaffold in drug design.[2][3][12][21]
Similarities to Pyrazole: Both pyrazole and pyrimidine are found in numerous anticancer agents, particularly kinase inhibitors.[2][3][11][12] Fused pyrazolo[1,5-a]pyrimidine systems are potent protein kinase inhibitors.[12]
Key Differences: The pyrimidine ring system is larger than the pyrazole ring, which can influence how a molecule fits into a binding pocket. The arrangement of nitrogen atoms in pyrimidine differs from that in pyrazole, leading to distinct electronic properties and interaction profiles.
Thiophene
Thiophene is a five-membered aromatic ring containing a sulfur atom. It is considered a bioisostere of the benzene ring and is incorporated into many drugs to modulate their physicochemical and biological properties.[22][23][24][25][26][27]
Similarities to Pyrazole: Both are five-membered heterocyclic rings and can be found in compounds with anticancer, antimicrobial, and anti-inflammatory activities.[14][22][23][24]
Key Differences: Thiophene is less polar than pyrazole and does not possess the same hydrogen bonding capabilities due to the absence of ring nitrogens. The sulfur atom in thiophene can engage in different types of interactions with biological targets compared to the nitrogen atoms in pyrazole.
Quantitative Bioactivity Comparison
Scaffold
Anticancer (Kinase Inhibition)
Anti-inflammatory (COX Inhibition)
Antimicrobial
Pyrazole
Potent inhibitors of various kinases (e.g., CDKs, FGFRs) with IC50 values often in the nanomolar range.[11][13]
Several derivatives show COX-2 selective inhibition.[14]
Broad-spectrum activity with MIC values against some strains in the low µg/mL range.[14]
Pyridine
Present in numerous approved kinase inhibitors.
Some derivatives exhibit anti-inflammatory properties.
Broad-spectrum antibacterial and antifungal activity.[18]
Pyrimidine
A core scaffold in many kinase inhibitors and antimetabolites with potent anticancer activity.[3][12]
Certain derivatives possess anti-inflammatory effects.
Known for its presence in antibacterial and antifungal drugs.
Thiophene
Found in various anticancer agents, often acting through diverse mechanisms.[22][23]
Thiophene-containing NSAIDs are clinically used.
Derivatives show a wide range of antimicrobial activities.[25][27]
Experimental Protocols
To empirically validate and compare the bioactivity of these heterocyclic scaffolds, standardized in vitro assays are indispensable. Below are detailed protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: MTT Cell Viability Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds (propyl 3-amino-1H-pyrazole-5-carboxylate and other heterocyclic analogs) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), heme cofactor, and solutions of COX-1 and COX-2 enzymes. Prepare stock solutions of test compounds and a reference NSAID (e.g., celecoxib) in DMSO.
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the wells. For control wells (100% enzyme activity), add the solvent (DMSO).
Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate (TMPD) followed by arachidonic acid to all wells.
Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader at several time points.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Workflow for In Vitro COX Inhibition Assay.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Step-by-Step Methodology:
Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no turbidity is observed.
Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change from blue to pink indicates viable cells.
The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents, with strong potential in anticancer, anti-inflammatory, and antifungal applications. Its bioactivity profile, inferred from closely related analogs, positions it favorably against other well-established heterocyclic scaffolds like pyridine, pyrimidine, and thiophene. Each of these scaffolds possesses unique properties that can be leveraged in drug design.
The true potential of propyl 3-amino-1H-pyrazole-5-carboxylate will be fully elucidated through rigorous head-to-head comparative studies using the standardized experimental protocols outlined in this guide. Future research should focus on synthesizing a focused library of derivatives to establish clear structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. Such systematic investigations are crucial for translating the promise of this scaffold into tangible clinical candidates.
References
Anticancer activities of some newly synthesized pyrazole and pyrimidine deriv
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2026). [Source 2]
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2026). [Source 3]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). [Source 4]
An Overview of Compartive Study of Pyrazole and Pyrimidine Deriv
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Source 8]
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Source 9]
Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. (2025). [Source 10]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Source 11]
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). [Source 12]
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. (2026). [Source 14]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). [Source 15]
Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. (2020). [Source 16]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Source 20]
Synthesis, characterization and biological evaluation of some novel carboxamide deriv
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). [Source 22]
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. [Source 23]
Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. (2011). [Source 24]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). [Source 25]
New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and comput
Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflamm
Synthesis, Characterization of Ethyl 5-(substituted)
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). [Source 30]
The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. (2023). [Source 31]
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2025). [Source 32]
Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Deriv
Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).. [Source 34]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). [Source 35]
Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanyl
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived
3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2016). [Source 38]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). [Source 41]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). [Source 42]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
A Comprehensive Guide to the Safe Disposal of Propyl 3-amino-1H-pyrazole-5-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of propyl 3-amino-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed protocol for the safe and compliant disposal of propyl 3-amino-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for immediate application by researchers, scientists, and drug development professionals.
I. Hazard Identification and Immediate Safety Precautions
Based on data from similar pyrazole derivatives, propyl 3-amino-1H-pyrazole-5-carboxylate should be handled as a hazardous substance.[2][3][4][5][6][7][8][9] The primary potential hazards associated with this class of compounds include:
Skin Irritation: May cause skin irritation upon contact.[2][4][5][6][7][8]
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][4][5][6][7][8]
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][4][5][6][7][8][9]
Due to these potential hazards, all handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
II. Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemical waste is regulated by federal and state agencies to protect human health and the environment. Key regulations include:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[10][11][12] This includes guidelines for waste identification, storage, and disposal.
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (HazCom), which requires that chemical hazards are assessed and that workers are trained on safe handling procedures.[10][13][14] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard also provides regulations for handling hazardous substance releases.[13][15]
Compliance with these regulations is not just a legal requirement but a fundamental component of a safe laboratory environment.
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of propyl 3-amino-1H-pyrazole-5-carboxylate, from waste generation to final collection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
The causality behind this first step is the principle of exposure minimization. Before handling the chemical waste, ensure all necessary protective barriers are in place.
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling pyrazole-based compounds. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A lab coat must be worn to protect against skin contact.
Engineering Controls: All transfers and packaging of the waste should be performed inside a chemical fume hood to prevent the inhalation of dust or vapors.[11]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[16]
Designate as Hazardous Waste: Treat all propyl 3-amino-1H-pyrazole-5-carboxylate and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) as hazardous waste.[12]
Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[10][12][17] For solid waste, a securely sealable pail or wide-mouth bottle is appropriate. For liquid waste (e.g., solutions), use a bottle with a screw-top cap. Never use metal containers for acidic or basic waste.[11]
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents, bases, or reducing agents.[3]
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
As soon as the first particle of waste is added, the container must be labeled.[12]
Step 4: Storage of Waste Container (Satellite Accumulation)
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area.[17]
Location: The container must be stored near where the waste is generated and under the control of laboratory personnel.[11][17]
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[12][17] Leaving a funnel in the container is a common violation.
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[16]
Segregation: Store the container segregated from incompatible materials.[16][17]
Step 5: Arranging for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
Contact EHS: Once the container is approximately 90% full, or before the regulatory accumulation time limit is reached (typically 6-12 months), arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[17][18][19]
Disposal Method: The final disposal will likely involve incineration at a licensed and approved hazardous waste facility, ensuring complete destruction and compliance with environmental regulations.[1]
IV. Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
Control and Contain (for minor spills): If the spill is small and you are trained to handle it, ensure you are wearing full PPE. Prevent the spill from spreading by containing it with an appropriate absorbent material (e.g., chemical spill pillows or vermiculite). Do not allow the chemical to enter drains or waterways.[1][7]
Clean-Up: Carefully collect the absorbent material and the spilled chemical using non-sparking tools.
Dispose of Clean-Up Materials: Place all contaminated materials, including gloves and absorbent pads, into a designated hazardous waste container and label it accordingly.[12]
Decontaminate: Thoroughly clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
V. Summary of Best Practices
This table provides a quick-reference summary of the essential do's and don'ts for handling and disposing of propyl 3-amino-1H-pyrazole-5-carboxylate waste.
Do
Don't
Always wear appropriate PPE (goggles, gloves, lab coat).
Never pour this chemical down the drain.
Always handle this chemical in a fume hood.
Never mix with incompatible waste streams.
Always label waste containers clearly and immediately.[12][17]
Never leave a waste container open or with a funnel in it.[17]
Always store waste in a closed, compatible container.[10]
Never dispose of this chemical in regular trash or biohazard bags.[10]
Always use secondary containment for waste storage.[16]
Never accumulate waste for longer than your facility's policy allows.
Always consult your EHS department for guidance.[1]
Never attempt to clean up a large spill without proper training and equipment.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of propyl 3-amino-1H-pyrazole-5-carboxylate.
A Senior Application Scientist's Guide to the Safe Handling of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, aminopyrazole derivatives are a significant class of compounds, recognized for their vast therapeutic potential.[1][2] This guide provides essential, immediate safety and logistical information for handling Propyl 3-Amino-1H-Pyrazole-5-Carboxylate, a member of this important chemical family. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights.
This document moves beyond a simple checklist, delving into the causality behind each procedural step and safety recommendation. Every protocol described herein is designed to be a self-validating system, ensuring a comprehensive approach to laboratory safety.
Understanding the Hazard Profile: A Data-Driven Approach
While a specific Safety Data Sheet (SDS) for Propyl 3-Amino-1H-Pyrazole-5-Carboxylate is not publicly available, a thorough analysis of structurally similar compounds allows for a robust and conservative hazard assessment. Data from related aminopyrazoles and pyrazole carboxylic acids consistently indicate the following potential hazards:
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6][7][8][9]
Acute Oral Toxicity: May be harmful if swallowed.[3][4][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure personnel safety.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling Propyl 3-Amino-1H-Pyrazole-5-Carboxylate in a laboratory setting. The rationale behind each piece of equipment is to provide a multi-layered defense against potential exposure.
Primary Engineering Control: The Fume Hood
All handling of solid and dissolved Propyl 3-Amino-1H-Pyrazole-5-Carboxylate must be conducted within a certified chemical fume hood.[10] This primary engineering control is your first and most effective line of defense against inhaling potentially irritating dust or vapors.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound.
PPE Component
Specifications
Rationale
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standard.[11][12] A face shield should be worn over safety glasses or goggles when there is a risk of splashing or explosion.[11][12]
Protects against accidental splashes of solutions or solid particles, preventing serious eye irritation.[13][14]
Hand Protection
Chemical-resistant gloves (e.g., nitrile).[13] Gloves must be inspected for any defects before use.[6]
Prevents direct skin contact and potential irritation.[13] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection
A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[11][12]
Protects the skin and personal clothing from spills and contamination.
Foot Protection
Closed-toe and closed-heel shoes constructed of a material that is resistant to chemicals.[10][11][15]
Prevents exposure from spills that may reach the floor.
Respiratory Protection
Generally not required when working in a properly functioning fume hood. If engineering controls are not feasible and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[11][13][15]
Protects against respiratory irritation from airborne particles.
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a systematic workflow is paramount for minimizing risk. The following steps provide a clear, procedural guide for the safe handling of Propyl 3-Amino-1H-pyrazole-5-carboxylate from initial preparation to final disposal.
Preparation and Weighing
Don all required PPE before entering the designated handling area.
Ensure the chemical fume hood is functioning correctly.
Conduct all weighing and initial dilutions of the solid compound within the fume hood. This minimizes the risk of generating and inhaling dust.
Use a disposable weighing boat or paper.
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as chemical waste.
Experimental Use
Keep all containers of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate tightly sealed when not in use. [3][9]
When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to avoid spills.[10]
In the event of a spill, immediately alert others in the vicinity and follow your laboratory's established spill cleanup procedure. A chemical spill kit should be readily available.[13]
Avoid eating, drinking, or smoking in the laboratory. [3]
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. [6][10]
Disposal Plan
All waste materials contaminated with Propyl 3-Amino-1H-Pyrazole-5-Carboxylate, including empty containers, disposable labware, and contaminated gloves, must be disposed of as hazardous chemical waste. [16]
Follow all local, state, and federal regulations for hazardous waste disposal. [3]
Do not dispose of this chemical down the drain. [3]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][9]
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][4][6]
Inhalation
Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3][4][9]
Ingestion
Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Workflow for Safe Handling of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate
The following diagram illustrates the critical steps and decision points in the safe handling workflow.
Caption: A flowchart outlining the key stages of safe handling, from preparation and experimentation to disposal and emergency response.
Conclusion: A Culture of Safety
The responsible handling of chemical compounds like Propyl 3-Amino-1H-Pyrazole-5-Carboxylate is the bedrock of innovative and successful research. By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the environment. This guide serves as a living document, and we encourage continuous dialogue and feedback to ensure it remains a trusted resource in your critical work.
References
Chemical Safety: Personal Protective Equipment. (n.d.).
ESTERS - chymist.com. (n.d.).
Safety Data Sheet - ChemScene. (2025, August 23).
SAFETY DATA SHEET - Fisher Scientific. (2011, May 6).
Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an. (n.d.).
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. (2023, April 12).
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
1 - SAFETY DATA SHEET. (n.d.).
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.).
Ester Lab Student Handout - Ms. kropac. (n.d.).
SAFETY DATA SHEET - CymitQuimica. (2026, January 31).